Product packaging for Isodemethylwedelolactone(Cat. No.:)

Isodemethylwedelolactone

Numéro de catalogue: B150256
Poids moléculaire: 300.22 g/mol
Clé InChI: OBEHELRBTWMPHI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isodemethylwedelolactone is a natural coumestan compound (CAS 350681-33-3, Molecular Formula: C15H8O7, Molecular Weight: 300.22) isolated from the herb Eclipta prostrata (also known as Eclipta alba ) . It was first identified as a new compound from this plant in a 2001 phytochemical study, highlighting its status as a characteristic metabolite . This coagulant and hemolytic component is a subject of interest in natural product research, particularly for investigating the bioactive constituents of traditional medicinal herbs . On a structural level, this compound is closely related to the more extensively studied compound Wedelolactone, differing by the absence of a methyl group, which places it in a group of demethylated analogs with distinct biological properties . Researchers value this compound for probing structure-activity relationships within the coumestan class. Its primary documented research activities include studies related to blood coagulation and the breakdown of red blood cells (hemolysis) . As a polyphenolic compound, it possesses multiple hydroxyl groups, which contribute to its physicochemical behavior. For laboratory use, it typically presents as an off-white to light yellow solid powder and is soluble in various organic solvents such as DMSO and DMF . This product is intended for Research Use Only and is not approved for human, veterinary, or household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H8O7 B150256 Isodemethylwedelolactone

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2,4,8,9-tetrahydroxy-[1]benzofuro[3,2-c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8O7/c16-5-1-7-13(10(19)2-5)22-15(20)12-6-3-8(17)9(18)4-11(6)21-14(7)12/h1-4,16-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEHELRBTWMPHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C3=C(C4=CC(=C(C=C4O3)O)O)C(=O)O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Biosynthetic Pathway of Isodemethylwedelolactone in Eclipta alba: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of isodemethylwedelolactone, a bioactive coumestan found in the medicinal plant Eclipta alba (L.) Hassk. (syn. Eclipta prostrata L.). Drawing from transcriptomic, metabolomic, and analytical studies, this document elucidates the key enzymatic steps, precursor molecules, and intermediates involved in the synthesis of this compound and related coumestans, wedelolactone and demethylwedelolactone. Detailed experimental protocols for the quantification of these compounds and for the analysis of gene expression related to their biosynthesis are provided. Furthermore, quantitative data on the distribution of these bioactive compounds within the plant are summarized, and the biosynthetic pathway is visualized to facilitate a deeper understanding of the metabolic processes in this important medicinal species.

Introduction

Eclipta alba, commonly known as Bhringraj, is a renowned medicinal herb in traditional systems of medicine, including Ayurveda, for its therapeutic properties, particularly in the treatment of liver ailments and as a hair tonic. The pharmacological activities of E. alba are attributed to a rich profile of phytochemicals, with coumestans being a prominent class of bioactive compounds. Among these, wedelolactone, demethylwedelolactone, and this compound have garnered significant attention for their anti-inflammatory, anti-hepatotoxic, and potential anti-cancer properties. Understanding the biosynthetic pathway of these compounds is crucial for metabolic engineering to enhance their production and for ensuring the quality and efficacy of herbal formulations. This guide focuses on the biosynthesis of this compound, providing a technical resource for researchers in natural product chemistry, plant biotechnology, and drug discovery.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound in Eclipta alba is rooted in the general phenylpropanoid pathway, which gives rise to a vast array of secondary metabolites in plants. This pathway funnels precursors from primary metabolism into the synthesis of flavonoids and subsequently into the isoflavonoid and coumestan biosynthetic routes.

The pathway commences with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through a series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumaroyl:CoA-ligase (4CL). p-Coumaroyl-CoA serves as a crucial branch-point intermediate.

The subsequent steps leading to the coumestan skeleton are outlined below:

  • Chalcone Synthesis: Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

  • Flavanone Formation: Chalcone isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone into naringenin, a flavanone.

  • Isoflavonoid Branch: The key committing step to the isoflavonoid pathway is the conversion of naringenin to the isoflavone genistein. This reaction is catalyzed by a cytochrome P450 enzyme, isoflavone synthase (IFS).

  • Formation of Daidzein: Through a parallel pathway, liquiritigenin (formed from isoliquiritigenin) can be converted to daidzein, another key isoflavone intermediate.

  • Hydroxylation and Cyclization to Coumestrol: The isoflavones undergo further modifications, including hydroxylation and subsequent oxidative cyclization to form the characteristic four-ring structure of coumestans. Coumestrol is a key coumestan intermediate in this pathway.[1]

  • Formation of Demethylwedelolactone and Wedelolactone: It is proposed that coumestrol is the precursor to demethylwedelolactone.[1] Demethylwedelolactone can then be methylated to form wedelolactone.[1]

  • Putative Formation of this compound: this compound has been identified as a distinct coumestan in Eclipta prostrata.[2] While its precise biosynthetic origin is not yet fully elucidated, it is hypothesized to be an isomer of demethylwedelolactone, potentially arising from an alternative cyclization or rearrangement reaction from a common precursor, or through enzymatic isomerization of demethylwedelolactone.

Mandatory Visualization: Biosynthetic Pathway

This compound Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Pathway cluster_isoflavonoid Isoflavonoid Pathway cluster_coumestan Coumestan Pathway L-Phenylalanine L-Phenylalanine p-Coumaroyl-CoA p-Coumaroyl-CoA L-Phenylalanine->p-Coumaroyl-CoA PAL, C4H, 4CL Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Genistein Genistein Naringenin->Genistein IFS Coumestrol Coumestrol Genistein->Coumestrol Daidzein Daidzein Daidzein->Coumestrol Demethylwedelolactone Demethylwedelolactone Coumestrol->Demethylwedelolactone This compound This compound Demethylwedelolactone->this compound Isomerization (Putative) Wedelolactone Wedelolactone Demethylwedelolactone->Wedelolactone Methylation

Caption: Putative biosynthetic pathway of this compound in Eclipta alba.

Data Presentation: Quantitative Analysis of Coumestans in Eclipta alba

The concentration of this compound and its related coumestans varies depending on the plant part and the extraction method used. The following tables summarize the available quantitative data.

Table 1: Concentration of Wedelolactone (WL) and Demethylwedelolactone (DWL) in Different Parts of Eclipta alba

Plant PartCompoundConcentration (% w/w of dry plant material)Reference
LeavesWedelolactone1.152[3]
Demethylwedelolactone0.021[3]
StemsWedelolactone0.055[3]
Demethylwedelolactone0.395[3]
RootsWedelolactone0.001[3]
Demethylwedelolactone0.003[3]
Whole PlantWedelolactone0.098[3]
Demethylwedelolactone0.159[3]
Whole PlantWedelolactone0.4161[4]

Table 2: Bioactivity of Coumestans from Eclipta alba

CompoundBioactivityIC50 ValueReference
WedelolactoneTrypsin Inhibition3.0 µg/mL[5]
DemethylwedelolactoneTrypsin Inhibition3.0 µg/mL[5]

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method for the simultaneous determination of wedelolactone and this compound.[6]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm).[6]

    • Mobile Phase: Methanol : 0.5% Acetic Acid in water (55:45, v/v).[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Detection Wavelength: 351 nm.[6]

    • Injection Volume: 20 µL.[6]

  • Sample Preparation:

    • Collect and air-dry the plant material (Eclipta alba).

    • Grind the dried plant material into a fine powder.

    • Extract a known weight of the powdered material with methanol using a suitable extraction technique (e.g., sonication or Soxhlet extraction).

    • Filter the extract through a 0.45 µm membrane filter prior to injection.

  • Standard Preparation:

    • Prepare a stock solution of this compound standard in methanol.

    • Prepare a series of working standard solutions of different concentrations by diluting the stock solution.

  • Quantification:

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Inject the sample extract and determine the peak area corresponding to this compound.

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol provides a general framework for analyzing the expression of genes involved in the this compound biosynthetic pathway.

  • 1. RNA Extraction:

    • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to prevent RNA degradation.

    • Grind the frozen tissue to a fine powder under liquid nitrogen.

    • Extract total RNA using a suitable method, such as a modified CTAB protocol or a commercial plant RNA extraction kit, which is crucial for plants like E. alba that are rich in secondary metabolites.[5]

    • Assess the quality and quantity of the extracted RNA using a spectrophotometer (A260/280 and A260/230 ratios) and gel electrophoresis.

  • 2. cDNA Synthesis:

    • Treat the total RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • 3. qRT-PCR:

    • Design and validate primers specific to the target genes (e.g., PAL, C4H, CHS, CHI, IFS) and a reference gene (e.g., Actin or Ubiquitin) for normalization.

    • Prepare the qRT-PCR reaction mixture containing cDNA, forward and reverse primers, and a suitable SYBR Green master mix.

    • Perform the qRT-PCR reaction in a real-time PCR system with appropriate cycling conditions (denaturation, annealing, and extension).

    • Analyze the results using the comparative CT (ΔΔCT) method to determine the relative expression levels of the target genes.

Metabolite Profiling of Coumestans

This protocol outlines a general procedure for the extraction and analysis of coumestans for metabolomic studies.

  • 1. Sample Preparation and Extraction:

    • Harvest and immediately quench the metabolic activity of the plant tissue, typically by flash-freezing in liquid nitrogen.

    • Lyophilize (freeze-dry) the tissue to remove water.

    • Grind the lyophilized tissue to a homogenous powder.

    • Extract the metabolites using a suitable solvent system, such as a mixture of methanol, water, and chloroform, to capture a broad range of compounds with varying polarities.

    • Centrifuge the mixture to pellet the debris and collect the supernatant containing the metabolites.

  • 2. Metabolite Analysis:

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for analysis.

    • Analyze the metabolite profile using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

    • Identify and quantify the coumestans by comparing their retention times and mass spectra with those of authentic standards.

Conclusion

This technical guide has synthesized the current understanding of the biosynthetic pathway of this compound in Eclipta alba. While the general pathway from the phenylpropanoid cascade through to the formation of key coumestan precursors is relatively well-established, the precise enzymatic step leading to this compound remains a subject for further investigation. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers aiming to quantify these bioactive compounds, study the regulation of their biosynthesis, and potentially enhance their production through metabolic engineering. Future research should focus on the identification and characterization of the specific enzymes, particularly the putative isomerase, involved in the final steps of this compound formation to provide a complete picture of this important biosynthetic pathway.

References

Isodemethylwedelolactone: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodemethylwedelolactone is a naturally occurring coumestan, a class of organic compounds characterized by a tetracyclic ring system derived from coumarin. Found in the plant Eclipta prostrata (L.) L., also known as false daisy, this polyphenol has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of this compound, alongside relevant experimental protocols and an exploration of its known interactions with key signaling pathways.

Chemical Structure and Properties

This compound possesses a planar, rigid structure inherent to the coumestan backbone. Its systematic IUPAC name is 2,4,8,9-tetrahydroxy-[1]benzofuro[3,2-c]chromen-6-one. The molecule is characterized by the presence of four hydroxyl groups, which contribute to its polarity and potential for hydrogen bonding, influencing its solubility and interactions with biological targets.

// Atom coordinates C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C4a [pos="1.3,-0.75!"]; C5a [pos="1.3,0.75!"]; C6 [pos="2.6,1.5!"]; O7 [pos="3.9,0.75!"]; C8 [pos="3.9,-0.75!"]; C8a [pos="2.6,-1.5!"]; C9 [pos="2.6,-3!"]; C10 [pos="1.3,-3.75!"]; C11 [pos="0,-3!"]; C11a [pos="0,-1.5!"]; // Same as C4 C11b [pos="1.3,-2.25!"]; O12 [pos="-2.6,1.5!"]; C13 [pos="-2.6,-1.5!"]; O14 [pos="-3.9,-0.75!"]; O15 [pos="0,3!"]; O16 [pos="5.2, -1.5!"]; O17 [pos="1.3, -5.25!"]; O18 [pos="-1.3, -3.75!"]; O6a [pos="2.6, 3!"];

// Draw molecule "C1" [label="C"]; "C2" [label="C"]; "C3" [label="C"]; "C4" [label="C"]; "C4a" [label="C"]; "C5a" [label="C"]; "C6" [label="C"]; "O7" [label="O"]; "C8" [label="C"]; "C8a" [label="C"]; "C9" [label="C"]; "C10" [label="C"]; "C11" [label="C"]; "C11b" [label="C"]; "O12" [label="O"]; "C13" [label="C"]; "O14" [label="O"]; "O15" [label="O"]; "O16" [label="O"]; "O17" [label="O"]; "O18" [label="O"]; "O6a" [label="O"]; "H1" [label="H", pos="-2.2,2.2!"]; "H2" [label="H", pos="-3.5,1.5!"]; "H3" [label="H", pos="-3.5,-2.2!"]; "H4" [label="H", pos="-0.7,3.5!"]; "H5" [label="H", pos="6.1,-1.5!"]; "H6" [label="H", pos="1.3,-6.15!"]; "H7" [label="H", pos="-2.2,-3.75!"];

// Bonds "C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C4a"; "C4a" -- "C5a"; "C5a" -- "C1"; "C5a" -- "C6"; "C6" -- "O7"; "O7" -- "C8"; "C8" -- "C8a"; "C8a" -- "C4a"; "C8a" -- "C9"; "C9" -- "C10"; "C10" -- "C11"; "C11" -- "C11b"; "C11b" -- "C8a"; "C1" -- "O12"; "C3" -- "C13"; "C13" -- "O14"; "C2" -- "O15"; "C9" -- "O16"; "C10" -- "O17"; "C11" -- "O18"; "C6" -- "O6a" [style=double];

// Hydroxyl groups "O12" -- "H1"; "O14" -- "H2"; "O15" -- "H3"; "O16" -- "H5"; "O17" -- "H6"; "O18" -- "H7"; } Chemical structure of this compound.

Physicochemical Data
PropertyValueSource
Molecular Formula C₁₅H₈O₇PubChem
IUPAC Name 2,4,8,9-tetrahydroxy-[1]benzofuro[3,2-c]chromen-6-onePubChem
CAS Number 350681-33-3PubChem
Molar Mass 300.22 g/mol PubChem
Appearance Yellow powderBOC Sciences
Purity >98%BOC Sciences

Stereochemistry

The core of this compound is a planar coumestan ring system. The fusion of the benzofuran and chromen-6-one moieties results in a rigid, flat molecule. Due to the absence of chiral centers, this compound does not exhibit optical isomerism. The planarity of the molecule is a key feature influencing its interaction with planar biological structures, such as DNA base pairs and the active sites of certain enzymes.

Experimental Protocols

Isolation and Purification of this compound from Eclipta prostrata

A detailed method for the extraction and purification of this compound has been reported, employing advanced chromatographic techniques.

1. Extraction:

  • Method: Ultra-high-pressure-assisted extraction.

  • Plant Material: Dried aerial parts of Eclipta prostrata.

  • Solvent: 80% aqueous methanol.

  • Procedure: The powdered plant material is subjected to ultra-high pressure (e.g., 200 MPa) for a short duration (e.g., 3 minutes) with a solid-to-liquid ratio of 1:20 (g/mL).

2. Purification:

  • Method: High-speed counter-current chromatography (HSCCC).

  • Crude Extract Preparation: The extract from the previous step is concentrated, and the residue is suspended in water and then partitioned with ethyl acetate. The ethyl acetate fraction is concentrated to yield the crude sample.

  • HSCCC System: A two-phase solvent system is employed, typically composed of petroleum ether-ethyl acetate-methanol-water in a specific ratio (e.g., 3:7:5:5, v/v/v/v).

  • Separation: The crude sample is dissolved in a mixture of the upper and lower phases of the solvent system and injected into the HSCCC column. The separation is performed at a specific flow rate and rotational speed, with the effluent monitored by UV detection. Fractions containing this compound are collected, combined, and evaporated to yield the purified compound.

G cluster_extraction Extraction cluster_purification Purification Eclipta Dried Eclipta prostrata UHP Ultra-High-Pressure Extraction (80% MeOH) Eclipta->UHP Concentrate1 Concentration Partition Partitioning (EtOAc/H2O) Concentrate2 Concentration of EtOAc Phase HSCCC High-Speed Counter-Current Chromatography Pure Pure this compound

Note: A detailed, step-by-step protocol for the total synthesis of this compound is not currently available in the public chemical literature. Synthetic strategies for related coumestan derivatives have been reported and could potentially be adapted.

Biological Activity and Signaling Pathways

This compound has been investigated for its effects on cellular signaling pathways, primarily in the context of inflammation and cancer.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit this pathway, although the precise molecular target is still under investigation. It is hypothesized to interfere with the IKK complex or subsequent steps leading to NF-κB activation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Complex Receptor->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB IκB degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Isodem This compound Isodem->IKK inhibits DNA DNA NFkB_nuc->DNA binds Transcription Gene Transcription (Pro-inflammatory) DNA->Transcription Stimulus Inflammatory Stimulus Stimulus->Receptor

Modulation of the Estrogen Receptor Signaling Pathway

The estrogen receptor (ER) is a key player in the development and progression of certain types of cancer, particularly breast cancer. Upon binding to its ligand, estrogen, the ER undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to estrogen response elements (EREs) on DNA, leading to the transcription of genes involved in cell proliferation. This compound has been reported to act as an inhibitor of ER signaling. It is thought to compete with estrogen for binding to the ER, thereby preventing its activation and subsequent gene transcription.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ER) ER_dimer ER Dimer ER->ER_dimer dimerizes & translocates Estrogen Estrogen Estrogen->ER binds Isodem This compound Isodem->ER inhibits binding ERE Estrogen Response Element (ERE) ER_dimer->ERE binds Transcription Gene Transcription (Cell Proliferation) ERE->Transcription

Conclusion

This compound presents a rigid, planar chemical scaffold with potential for therapeutic applications, particularly in the areas of anti-inflammatory and anti-cancer drug development. While its fundamental chemical properties are well-documented, a deeper understanding of its three-dimensional structure through crystallographic studies and a more detailed characterization of its spectroscopic properties would greatly benefit future research and drug design efforts. The established protocols for its isolation provide a solid foundation for obtaining this compound for further investigation. Its demonstrated activity against key signaling pathways underscores its potential as a valuable lead compound for the development of novel therapeutic agents. Further research into its precise molecular mechanisms of action and the development of efficient synthetic routes are critical next steps in realizing its full therapeutic potential.

References

Preliminary Biological Screening of Isodemethylwedelolactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodemethylwedelolactone, a naturally occurring coumestan found in plants of the Asteraceae family, notably Eclipta alba, is a subject of growing interest in pharmacological research. As a close structural analog of the well-studied wedelolactone, it presents a compelling case for investigation into its own biological activities. This technical guide provides a consolidated overview of the preliminary biological screening of this compound, presenting available quantitative data, detailed experimental methodologies, and relevant biological pathways. It is important to note that while research on this compound is emerging, much of the current understanding of its bioactivity is informed by studies on its parent compound, wedelolactone. This document will clearly distinguish between data directly pertaining to this compound and that which is inferred from related compounds.

Chemical Identity

This compound is also referred to in scientific literature as Demethylwedelolactone.

  • Systematic Name: 1,3,8,9-tetrahydroxy-6H-benzofuro[3,2-c][1]benzopyran-6-one

  • CAS Number: 6468-55-9

  • Molecular Formula: C₁₅H₈O₇

  • Molecular Weight: 300.22 g/mol

Quantitative Biological Activity Data

The following table summarizes the available quantitative data from the preliminary biological screening of this compound and its related compound, wedelolactone.

CompoundAssayTarget/Cell LineResult (IC₅₀)Reference
This compound Trypsin InhibitionTrypsin3.0 µg/mL (~10 µM)[1]
WedelolactoneTrypsin InhibitionTrypsin2.9 µg/mL[1]

Note: Data for anti-inflammatory, antioxidant, and broad anticancer activities of this compound are not yet extensively quantified in publicly available literature. The subsequent sections on experimental protocols and signaling pathways are based on established methodologies for evaluating these activities and are largely informed by research on the closely related compound, wedelolactone.

Experimental Protocols

This section details the methodologies for key experiments relevant to the biological screening of coumestans like this compound.

Trypsin Inhibition Assay

This in vitro assay assesses the potential of a compound to inhibit the activity of the digestive enzyme trypsin, which can be relevant for anti-inflammatory and anticancer research.

Principle: The assay measures the inhibition of trypsin's enzymatic activity on a synthetic substrate, Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA). When trypsin cleaves BAPNA, it releases p-nitroaniline, a yellow-colored product that can be quantified spectrophotometrically at 410 nm. The reduction in the rate of p-nitroaniline formation in the presence of the test compound indicates trypsin inhibition.

Protocol:

  • Reagent Preparation:

    • Tris Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2.

    • Trypsin Solution: Dissolve bovine pancreatic trypsin in Tris buffer to a final concentration of 100 µg/mL.

    • Substrate Solution: Dissolve BAPNA in a minimal amount of DMSO and then dilute with Tris buffer to a final concentration of 1 mM.

    • Test Compound Stock Solution: Dissolve this compound in DMSO to a desired stock concentration (e.g., 10 mM). Prepare serial dilutions in DMSO.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of Tris buffer to the blank wells.

    • Add 20 µL of the test compound dilutions to the sample wells.

    • Add 20 µL of DMSO to the control wells.

    • Add 160 µL of trypsin solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 40 µL of the BAPNA substrate solution to all wells.

    • Immediately measure the absorbance at 410 nm at time 0 and then every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of trypsin activity, from the dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay in LPS-stimulated RAW 264.7 Macrophages

This cell-based assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, induces the expression of inducible nitric oxide synthase (iNOS) in macrophages, leading to the production of high levels of NO. The amount of NO produced can be indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates anti-inflammatory activity.

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound.

    • Pre-treat the cells with the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (no LPS) and a vehicle control group (LPS + DMSO) should be included.

  • Nitrite Quantification (Griess Assay):

    • After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample in a new 96-well plate.

    • Incubate the plate at room temperature for 10 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Generate a standard curve using known concentrations of sodium nitrite.

  • Data Analysis:

    • Calculate the concentration of nitrite in each sample using the standard curve.

    • Calculate the percentage of NO inhibition using the following formula: % Inhibition = [([Nitrite]_control - [Nitrite]_sample) / [Nitrite]_control] * 100

    • Determine the IC₅₀ value from a dose-response curve.

    • It is also crucial to perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed reduction in NO production is not due to cytotoxicity.

Antioxidant Activity: DPPH Radical Scavenging Assay

This is a common and rapid in vitro assay to assess the free radical scavenging capacity of a compound.

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to a non-radical form, diphenylpicrylhydrazine, which is yellow. The degree of discoloration, measured by the decrease in absorbance at 517 nm, is proportional to the antioxidant activity of the compound.

Protocol:

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

    • Test Compound Stock Solution: Dissolve this compound in methanol or DMSO to a desired stock concentration. Prepare serial dilutions.

    • Positive Control: Prepare a solution of a known antioxidant, such as ascorbic acid or Trolox, for comparison.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the test compound dilutions to the sample wells.

    • Add 100 µL of methanol/DMSO to the control well.

    • Add 100 µL of the positive control solution to its respective wells.

    • Add 100 µL of the DPPH solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Plot the percentage of scavenging activity against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals.

Anticancer Activity: MTT Cytotoxicity Assay

This is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells. A decrease in formazan production in cells treated with a test compound indicates a reduction in cell viability.

Protocol:

  • Cell Culture:

    • Culture a cancer cell line of interest (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in the appropriate growth medium and conditions.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

    • The following day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (A_sample / A_control) * 100 where A_sample is the absorbance of the treated cells and A_control is the absorbance of the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value, the concentration of the compound that reduces cell viability by 50%.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the biological screening of this compound.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocates This compound This compound This compound->IKK Inhibits (putative) DNA DNA NFkB_n->DNA Binds to promoter Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Proinflammatory_Genes Transcription Experimental_Workflow cluster_preparation Preparation cluster_screening Biological Screening cluster_analysis Data Analysis Compound This compound (Pure Compound) Anti_inflammatory Anti-inflammatory Assay (NO Scavenging) Compound->Anti_inflammatory Test Compound Antioxidant Antioxidant Assay (DPPH) Compound->Antioxidant Test Compound Anticancer Anticancer Assay (MTT) Compound->Anticancer Test Compound Cell_Culture Cell Culture (e.g., RAW 264.7, MCF-7) Cell_Culture->Anti_inflammatory Test System Cell_Culture->Anticancer Test System Dose_Response Dose-Response Curves Anti_inflammatory->Dose_Response Antioxidant->Dose_Response Anticancer->Dose_Response IC50 IC₅₀ Determination Dose_Response->IC50

References

Isodemethylwedelolactone: A Technical Guide on its Role in Traditional and Modern Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodemethylwedelolactone, a naturally occurring coumestan predominantly found in the medicinal plant Eclipta alba, has long been a component of traditional medicine systems, particularly in Ayurveda. This technical guide provides a comprehensive overview of this compound, with a focus on its phytochemical properties, traditional applications, and modern pharmacological activities. This document details its extraction and purification, and summarizes its known biological effects, including trypsin inhibition, anticancer, and antibacterial activities. Methodologies for key experiments are described, and relevant signaling pathways are illustrated. This guide is intended to serve as a resource for researchers and professionals in drug discovery and development, highlighting the therapeutic potential of this compound and identifying areas for future investigation.

Introduction

This compound is a key bioactive compound isolated from Eclipta alba (L.) Hassk., a plant highly regarded in traditional medicine for treating a variety of ailments, including liver disorders, skin diseases, and hair loss. It belongs to the coumestan class of organic compounds, which are known for their diverse biological activities. This compound, also referred to as demethylwedelolactone or norwedelolactone, shares a close structural relationship with wedelolactone, another major coumestan in Eclipta alba. While much of the research has focused on wedelolactone, this compound itself exhibits a range of promising pharmacological properties. This guide will delve into the scientific literature to provide a detailed technical overview of this compound, distinguishing its specific attributes from those of the more extensively studied wedelolactone.

Phytochemistry and Traditional Use

Eclipta alba, commonly known as "Bhringraj," has been a staple in traditional Indian and Chinese medicine for centuries. Its extracts are traditionally used to treat conditions such as jaundice, septic shock, and venomous snake bites. The therapeutic effects of Eclipta alba are largely attributed to its rich content of coumestans, with wedelolactone and this compound being the most prominent. These compounds are responsible for the plant's documented anti-inflammatory, antimicrobial, and hepatoprotective properties.

This compound is structurally a tetrahydroxy-benzofuro[3,2-c]chromen-6-one. Its chemical properties are summarized in the table below.

PropertyValue
Molecular FormulaC₁₅H₈O₇
Molecular Weight300.22 g/mol
CAS Number350681-33-3
AppearanceYellow powder
Purity95%~99%

Extraction and Purification

The isolation of this compound from Eclipta alba involves a multi-step process of extraction and purification. A common and effective methodology is ultra-high-pressure extraction followed by high-speed counter-current chromatography.

Experimental Protocol: Extraction and Purification

Objective: To extract and purify this compound from Ecliptae Herba.

Materials:

  • Dried Ecliptae Herba powder

  • 80% aqueous methanol

  • Ethyl acetate

  • Petroleum ether

  • Methanol

  • Water

  • High-speed counter-current chromatography (HSCCC) system

Procedure:

  • Ultra-High-Pressure Extraction:

    • The dried plant powder is extracted with 80% aqueous methanol at a pressure of 200 MPa for 3 minutes, using a solid-liquid ratio of 1:20 (g/mL).

  • Solvent Partitioning:

    • The resulting extract is concentrated and then partitioned with ethyl acetate to obtain a crude sample.

  • High-Speed Counter-Current Chromatography (HSCCC) Purification:

    • The crude sample is subjected to HSCCC for purification.

    • A two-phase solvent system composed of petroleum ether-ethyl acetate-methanol-water (3:7:5:5, v/v) is used.

    • This one-step separation yields this compound with a purity of over 95%.

Extraction_Purification_Workflow cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_purification Purification Eclipta_alba Eclipta alba (Dried Powder) UHPE Ultra-High-Pressure Extraction (80% Methanol, 200 MPa, 3 min) Eclipta_alba->UHPE Concentration Concentration UHPE->Concentration Ethyl_Acetate_Extraction Partitioning with Ethyl Acetate Concentration->Ethyl_Acetate_Extraction Crude_Extract Crude Extract Ethyl_Acetate_Extraction->Crude_Extract HSCCC High-Speed Counter-Current Chromatography (Petroleum ether-ethyl acetate-methanol-water 3:7:5:5 v/v) Crude_Extract->HSCCC Pure_this compound This compound (>95% Purity) HSCCC->Pure_this compound

Caption: Workflow for the extraction and purification of this compound.

Pharmacological Activities and Quantitative Data

This compound has been shown to possess a variety of biological activities. The following table summarizes the key findings and quantitative data available in the literature.

ActivityAssayTarget/Cell LineResult (IC₅₀/MIC)Reference
Trypsin Inhibition Trypsin Inhibition BioassayTrypsinIC₅₀: 3.0 µg/mL[Syed et al., 2003]
Anticancer Anchorage-Independent Cell GrowthMDA-MB-231 (Breast Cancer)Inhibition of growth[Cayman Chemical]
In vivo Metastasis ModelMDA-MB-231 Xenograft in miceReduction in lung metastases[Cayman Chemical]
Antibacterial Not specifiedStaphylococcus aureusInhibitory activity[Preparation, Antibacterial Potential, and Antibacterial Components of Fermented Compound Chinese Medicine Feed Additives]
Not specifiedEscherichia coliInhibitory activity[Preparation, Antibacterial Potential, and Antibacterial Components of Fermented Compound Chinese Medicine Feed Additives]
Not specifiedSalmonella spp.Inhibitory activity[Preparation, Antibacterial Potential, and Antibacterial Components of Fermented Compound Chinese Medicine Feed Additives]
Trypsin Inhibitory Activity

This compound has demonstrated potent activity as a trypsin inhibitor. This is significant as trypsin is a serine protease involved in various physiological and pathological processes, including inflammation and cancer.

Objective: To determine the in vitro trypsin inhibitory activity of this compound.

Materials:

  • Trypsin

  • Substrate (e.g., Nα-Benzoyl-L-arginine ethyl ester - BAEE)

  • This compound

  • Buffer solution (e.g., Tris-HCl)

  • Spectrophotometer

Procedure:

  • A reaction mixture is prepared containing the buffer, trypsin, and varying concentrations of this compound.

  • The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.

  • The reaction is initiated by adding the substrate (BAEE).

  • The rate of substrate hydrolysis is measured by monitoring the change in absorbance at a specific wavelength over time using a spectrophotometer.

  • The percentage of inhibition is calculated for each concentration of this compound.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Trypsin_Inhibition_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_reaction_measurement Reaction and Measurement cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents: - Trypsin Solution - Substrate (BAEE) - Buffer (Tris-HCl) - this compound dilutions Reaction_Mixture Create Reaction Mixture: Buffer + Trypsin + this compound Prepare_Reagents->Reaction_Mixture Pre_incubation Pre-incubate Reaction_Mixture->Pre_incubation Add_Substrate Add Substrate (BAEE) Pre_incubation->Add_Substrate Measure_Absorbance Measure Absorbance Change (Spectrophotometer) Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: Workflow for determining the trypsin inhibitory activity of this compound.

Anticancer Activity

This compound has shown potential as an anticancer agent, particularly against breast cancer. In vitro studies have demonstrated its ability to inhibit the anchorage-independent growth of MDA-MB-231 human breast cancer cells. Furthermore, in an in vivo xenograft model, it was found to reduce the number of lung metastases.

Objective: To assess the effect of this compound on the anchorage-independent growth of cancer cells.

Materials:

  • MDA-MB-231 breast cancer cells

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Agar

  • This compound

  • 6-well plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Prepare Base Agar Layer: A layer of 0.6% agar in complete medium is poured into 6-well plates and allowed to solidify.

  • Prepare Top Agar Layer: A suspension of MDA-MB-231 cells in 0.3% agar in complete medium is prepared. Various concentrations of this compound are added to this suspension.

  • Plating: The cell-containing top agar layer is poured over the base agar layer.

  • Incubation: The plates are incubated for 2-3 weeks to allow for colony formation.

  • Staining and Counting: Colonies are stained (e.g., with crystal violet) and counted. The number and size of colonies in the treated wells are compared to the untreated control.

Signaling Pathways

While the specific signaling pathways modulated by this compound are not as extensively studied as those of wedelolactone, the close structural similarity suggests that they may share common mechanisms of action. Wedelolactone is a known inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival. It is plausible that this compound also exerts its anti-inflammatory and anticancer effects through the modulation of this pathway.

The NF-κB signaling cascade is a critical pathway in the cellular response to stimuli such as stress, cytokines, and bacterial or viral antigens. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the expression of target genes involved in inflammation, cell proliferation, and apoptosis.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK_Complex IKK Complex Stimuli->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Ub_Proteasome Ubiquitin-Proteasome System IkB->Ub_Proteasome Degradation Nucleus_NFkB NF-κB NFkB->Nucleus_NFkB Translocates This compound This compound (Proposed) This compound->IKK_Complex Inhibits Gene_Expression Target Gene Expression (Inflammation, Cell Survival) Nucleus_NFkB->Gene_Expression Induces

Caption: Proposed inhibitory action of this compound on the NF-κB signaling pathway.

Conclusion and Future Directions

This compound, a key bioactive constituent of the traditional medicinal plant Eclipta alba, demonstrates significant pharmacological potential. While research has historically focused on its close analog, wedelolactone, emerging evidence highlights the distinct therapeutic activities of this compound, particularly in trypsin inhibition and cancer cell modulation.

The primary challenge in the field is the scarcity of specific quantitative data and detailed mechanistic studies for this compound. Future research should prioritize:

  • Quantitative Bioactivity Studies: Determining the IC₅₀ and MIC values for a broader range of biological targets, including various cancer cell lines, bacterial and fungal strains, and inflammatory markers.

  • Mechanistic Studies: Elucidating the specific signaling pathways modulated by this compound. Investigating its effects on the NF-κB pathway, as well as other relevant pathways in cancer and inflammation, is crucial.

  • Comparative Studies: Directly comparing the potency and mechanisms of action of this compound and wedelolactone to understand their unique and overlapping therapeutic benefits.

  • In Vivo Efficacy and Safety: Conducting comprehensive preclinical studies to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

A deeper understanding of this compound's pharmacological profile will be instrumental in unlocking its full therapeutic potential and paving the way for its development as a novel agent in the management of a variety of diseases.

Unveiling the Molecular Interactors: A Technical Guide to Identifying Protein Targets of Isodemethylwedelolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the methodologies to identify and validate the protein targets of Isodemethylwedelolactone, a coumestan found in Eclipta prostrata. While the precise molecular targets of this compound are not yet fully elucidated, this document outlines established and advanced experimental and computational workflows to facilitate their discovery. Understanding these protein interactions is critical for deciphering its mechanism of action and accelerating its development as a potential therapeutic agent.

Introduction to this compound and the Imperative of Target Identification

This compound is a natural product belonging to the coumestan class of organic compounds, structurally related to the more extensively studied Wedelolactone. Both compounds are derived from Eclipta prostrata and have been associated with a range of biological activities, most notably anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. However, the direct protein-ligand interactions that initiate these downstream effects remain largely uncharacterized.

The identification of specific protein targets is a foundational step in drug discovery and development. It enables a clear understanding of a compound's mechanism of action, facilitates the optimization of its pharmacological properties, and helps in the prediction of potential on-target and off-target effects. This guide details a systematic approach, from computational prediction to experimental validation, for the robust identification of this compound's protein targets.

In Silico Target Prediction: A Computational First Step

Before embarking on resource-intensive experimental work, computational "target fishing" or "reverse docking" methods can be employed to predict potential protein targets based on the chemical structure of this compound.[1][2] This approach leverages vast biological and chemical databases to identify proteins with binding sites that are structurally or chemically complementary to the ligand.[1][2]

Experimental Protocol: In Silico Target Fishing
  • Ligand Preparation: Obtain the 3D structure of this compound (e.g., from PubChem or by using modeling software) and prepare it for docking by assigning appropriate charges and protonation states.

  • Target Database Selection: Utilize a comprehensive protein target database such as PharmMapper, ChEMBL, or BindingDB. These databases contain thousands of protein structures with known ligand-binding sites.

  • Reverse Docking Simulation: Submit the prepared ligand structure to the selected target fishing server or software. The algorithm will systematically dock the ligand into the binding pockets of the entire protein database.

  • Scoring and Ranking: The software calculates a binding affinity or "fit" score for each protein-ligand interaction. Targets are then ranked based on these scores.

  • Hit List Generation and Analysis: A list of potential protein targets is generated. This list should be further analyzed and filtered based on biological plausibility, known involvement in relevant disease pathways, and cellular localization.

G cluster_0 In Silico Target Fishing Workflow A 1. Prepare 3D Structure of this compound B 2. Select Protein Target Database (e.g., PharmMapper) A->B C 3. Perform Reverse Docking Simulation B->C D 4. Score and Rank Potential Targets C->D E 5. Generate and Analyze Prioritized Hit List D->E

Caption: Workflow for in silico prediction of protein targets.

Experimental Target Identification: Affinity-Based Protein Profiling

The most direct and widely used experimental method for identifying protein targets of a small molecule is Affinity-Based Protein Profiling (ABPP).[3][4] This chemical proteomics approach involves designing a chemical probe based on the molecule of interest to "fish" for its binding partners in a complex biological sample, such as a cell lysate.[3][5]

Core Principle

The ABPP workflow for this compound would involve three key steps:

  • Probe Synthesis: Chemically synthesize a derivative of this compound (an "affinity probe") that incorporates two essential features: a reactive group for covalent attachment to its target (often a photo-activatable group for non-covalent binders) and a reporter tag (like biotin) for enrichment.[3][4]

  • Target Capture: Incubate the probe with a cell or tissue lysate. Upon activation (e.g., with UV light), the probe covalently binds to its protein targets. The biotin tag then allows for the selective isolation of these probe-protein complexes using streptavidin-coated beads.[6]

  • Target Identification: The captured proteins are eluted from the beads, separated by gel electrophoresis, and identified using mass spectrometry (MS).[7][8]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry
  • Probe Synthesis:

    • Synthesize an this compound derivative containing a linker arm.

    • Attach a photo-activatable crosslinker (e.g., a diazirine) and a biotin tag to the linker. The linker's position should be carefully chosen to minimize disruption of the original molecule's binding pharmacophore.

  • Cell Culture and Lysis:

    • Culture a relevant cell line (e.g., macrophages for studying anti-inflammatory effects) to a high density.

    • Harvest the cells and prepare a native protein lysate using a non-denaturing lysis buffer containing protease inhibitors.

  • Probe Incubation and Crosslinking:

    • Incubate the protein lysate with the this compound-biotin probe. To identify specific binders, a parallel control experiment should be run where the lysate is pre-incubated with an excess of free, unmodified this compound to competitively block the specific binding sites.

    • Expose the mixture to UV light (e.g., 365 nm) to induce covalent crosslinking between the probe and its target proteins.

  • Affinity Purification:

    • Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated probe-protein complexes.

    • Wash the beads extensively with buffer to remove non-specifically bound proteins.

  • Elution and Protein Digestion:

    • Elute the captured proteins from the beads.

    • Perform on-bead or in-solution tryptic digestion to break down the proteins into smaller peptides for MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9] The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein sequence database (e.g., UniProt).

    • Proteins that are significantly enriched in the probe-treated sample compared to the competitive-binding control are identified as high-confidence targets.

G cluster_1 Affinity-Based Target Identification Workflow A 1. Synthesize Biotin- & Photo-Probe of this compound B 2. Incubate Probe with Cell Lysate A->B C 3. UV Crosslink to Covalently Bind Targets B->C D 4. Enrich Probe-Protein Complexes with Streptavidin Beads C->D E 5. Elute and Digest Captured Proteins D->E F 6. Analyze Peptides by LC-MS/MS E->F G 7. Identify Specific Targets via Data Analysis F->G

Caption: Workflow for ABPP-based experimental target identification.

Implicated Signaling Pathways

Studies on the closely related compound Wedelolactone have consistently shown potent inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10] This pathway is a central regulator of inflammation, and its inhibition is thought to be the primary mechanism behind the anti-inflammatory effects of Wedelolactone and likely this compound. The key proteins in this pathway, such as IKK (IκB kinase), are therefore high-priority potential targets for direct binding.

G cluster_0 Cytoplasm cluster_1 LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_IkB NF-κB-IκBα (Inactive Complex) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IκBα Degradation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Genes Induces IDW This compound IDW->IKK Potential Inhibition

Caption: Potential inhibition of the NF-κB pathway by this compound.

Data Presentation and Target Validation

Following the identification of high-confidence protein targets via mass spectrometry, the results should be organized systematically. The ultimate goal is to populate a table summarizing the quantitative aspects of the interaction and the functional consequences.

Quantitative Data Summary
Target ProteinIdentification MethodBinding Affinity (Kd)Functional Effect
e.g., IKKβAffinity Chromatography-MSTo be determined (e.g., via SPR, MST)e.g., Inhibition of kinase activity
Protein XAffinity Chromatography-MSTo be determinedTo be determined
Protein YAffinity Chromatography-MSTo be determinedTo be determined

This table serves as a template for organizing data obtained from the experimental workflows described. Binding affinity and functional effect data require further validation experiments.

Target Validation Methods

A protein identified via ABPP is a "putative" target. Validation is required to confirm a direct and functionally relevant interaction.

  • Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST): These biophysical techniques can be used to confirm a direct interaction between this compound and a purified recombinant target protein, and to quantify the binding affinity (Kd).[11]

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in living cells by measuring changes in the thermal stability of a protein upon ligand binding.

  • Enzymatic Assays: If the identified target is an enzyme, its activity can be measured in the presence and absence of this compound to determine if the compound has an inhibitory or activating effect.

  • Genetic Approaches: Techniques like siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the target protein can be used to see if its absence phenocopies or blocks the cellular effects of this compound.

Conclusion

The identification of protein targets for this compound is a critical step towards harnessing its full therapeutic potential. While its biological activities are suggestive of interactions with inflammatory pathways, direct evidence of its molecular targets is lacking. The integrated approach presented in this guide, combining in silico prediction with robust affinity-based chemical proteomics, provides a clear and actionable roadmap for researchers. The successful identification and validation of these targets will not only illuminate the compound's mechanism of action but also pave the way for rational drug design and future clinical applications.

References

Isodemethylwedelolactone: A Technical Guide to its Potential as an Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammation is a critical biological response, but its chronic dysregulation underpins a vast array of human diseases. The search for novel, effective, and safe anti-inflammatory agents has led to significant interest in natural products. Isodemethylwedelolactone, a coumestan found in the medicinal plant Eclipta prostrata (L.) L., represents a promising candidate. While direct research on this compound is emerging, extensive data on its close structural analogue, wedelolactone, provides a strong basis for its potential therapeutic efficacy. This technical guide synthesizes the available preclinical evidence, focusing on the molecular mechanisms, quantitative data, and experimental methodologies that underscore the anti-inflammatory promise of this compound class. The primary mechanism of action involves the potent suppression of key inflammatory signaling cascades, including the NF-κB and MAPK pathways, leading to a downstream reduction in pro-inflammatory mediators.

Introduction

This compound is a phytochemical belonging to the coumestan class of compounds, naturally occurring in Eclipta prostrata, a plant with a long history of use in traditional medicine for treating conditions such as jaundice, liver damage, and various inflammatory ailments. Structurally, it is closely related to the more extensively studied wedelolactone. This structural similarity suggests that this compound likely shares a comparable pharmacological profile, particularly its anti-inflammatory properties. This document will detail the known anti-inflammatory mechanisms, drawing heavily from the robust data available for wedelolactone as a proxy to delineate the potential of this compound as a therapeutic agent.

Molecular Mechanism of Action

The anti-inflammatory effects of wedelolactone, and by extension this compound, are primarily attributed to the modulation of critical intracellular signaling pathways that govern the inflammatory response. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a common experimental stimulus used to induce a potent inflammatory cascade in immune cells like macrophages. The primary targets of these coumestans are the NF-κB and MAPK signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression. In a resting state, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Upon stimulation by an inflammatory trigger like LPS, IκBα is phosphorylated and subsequently degraded. This frees NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of genes for numerous pro-inflammatory molecules, including cytokines like TNF-α, IL-6, and enzymes such as iNOS and COX-2.

Wedelolactone has been shown to potently inhibit this pathway. It prevents the phosphorylation and degradation of IκBα, thereby trapping NF-κB in the cytoplasm and blocking the transcription of its target genes.[1]

NF_kappaB_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) IkBa_p->NFkB Degradation of IκBα Nucleus Nucleus NFkB->Nucleus Nuclear Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes Activates IDW This compound (Wedelolactone) IDW->IKK Inhibition

Figure 1: Inhibition of the NF-κB signaling pathway.
Modulation of MAPK Signaling Pathways

Mitogen-Activated Protein Kinases (MAPKs) are another family of proteins that play a crucial role in transducing extracellular signals into cellular responses, including inflammation.[2] Key MAPK subfamilies involved in inflammation are ERK, JNK, and p38. These kinases are activated by upstream signals (like those from TLR4) and, in turn, can activate transcription factors that promote the expression of inflammatory genes. Studies on related natural compounds show that inhibition of the phosphorylation of p38, ERK, and JNK is a key mechanism for suppressing inflammatory responses in LPS-stimulated macrophages.[3] While direct evidence for this compound is pending, wedelolactone is known to modulate these pathways to exert its anti-inflammatory effects.[2]

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) UpstreamKinases Upstream Kinases (MAPKKKs) Stimuli->UpstreamKinases MKK3_6 MKK3/6 UpstreamKinases->MKK3_6 MKK4_7 MKK4/7 UpstreamKinases->MKK4_7 MEK1_2 MEK1/2 UpstreamKinases->MEK1_2 p38 p38 MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates ERK ERK MEK1_2->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors Activate JNK->TranscriptionFactors Activate ERK->TranscriptionFactors Activate Gene_Expression Pro-inflammatory Gene Expression TranscriptionFactors->Gene_Expression IDW This compound (Wedelolactone) IDW->MKK3_6 Inhibition IDW->MKK4_7 Inhibition IDW->MEK1_2 Inhibition

Figure 2: Modulation of MAPK signaling pathways.

Quantitative Data on Anti-Inflammatory Activity

While specific quantitative data for this compound is limited, studies on compounds isolated from E. prostrata provide valuable insights. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The tables below summarize key quantitative findings for wedelolactone and other relevant compounds, which serve as a benchmark for the expected activity of this compound.

Table 1: In Vitro Inhibition of Inflammatory Mediators by Wedelolactone

Target Cell Line Stimulant Concentration % Inhibition / Effect Reference
iNOS Expression RAW 264.7 LPS 0.1, 1, 10 µM Significant Inhibition [1]
COX-2 Expression RAW 264.7 LPS 0.1, 1, 10 µM Significant Inhibition [1]
TNF-α Production RAW 264.7 LPS 30 µg/mL Significant Inhibition (P<0.01) [4]
IL-6 Production RAW 264.7 LPS 30 µg/mL Significant Inhibition (P<0.01) [4]
NO Production RAW 264.7 LPS 0.1, 1, 10 µM Significant Inhibition [1]
PGE₂ Production RAW 264.7 LPS 0.1, 1, 10 µM Significant Inhibition [1]

| ROS Generation | RAW 264.7 | LPS | 30 µg/mL | Significant Reduction (P<0.01) |[4] |

Table 2: IC50 Values of E. prostrata Compounds against Cytokine Production

Compound Target Cell Line IC50 Value (µM) Reference
Wedelolactone PDE4 - 2.8 [5]
Luteolin TNF-α RAW 264.7 2.56 ± 0.08 [6]
Apigenin TNF-α RAW 264.7 8.01 ± 0.11 [6]
Luteolin IL-6 RAW 264.7 13.24 ± 0.73 [6]
Apigenin IL-6 RAW 264.7 25.45 ± 1.26 [6]

| E. prostrata Extract (Aqueous) | Protein Denaturation | - | 1710 µg/mL |[7] |

Note: The data presented for wedelolactone and related flavonoids strongly suggests that this compound is likely to exhibit potent inhibitory effects on key inflammatory markers in the low micromolar range.

Experimental Protocols

The evaluation of potential anti-inflammatory agents involves a series of standardized in vitro and in vivo assays. The following protocols are representative of the methodologies used to characterize the activity of compounds like this compound.

In Vitro Anti-Inflammatory Assay Workflow

A typical workflow for screening compounds involves using an appropriate cell line, inducing an inflammatory response, and measuring the effect of the test compound on key inflammatory markers.

Experimental_Workflow A 1. Cell Culture (e.g., RAW 264.7 Macrophages) B 2. Pre-treatment Incubate cells with various concentrations of this compound A->B C 3. Inflammatory Stimulation Add LPS (e.g., 1 µg/mL) to induce inflammation B->C D 4. Incubation (e.g., 24 hours) C->D E 5. Sample Collection Collect cell supernatant and cell lysates D->E F 6. Downstream Analysis E->F G Griess Assay (Nitric Oxide) F->G H ELISA (TNF-α, IL-6, PGE₂) F->H I Western Blot (iNOS, COX-2, p-IκBα) F->I J qRT-PCR (Gene Expression) F->J

Figure 3: General workflow for in vitro anti-inflammatory screening.
Detailed Methodologies

Cell Culture and LPS Stimulation:

  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

  • Protocol: Cells are seeded in appropriate plates (e.g., 96-well for viability, 24-well for ELISA). After reaching confluence, they are pre-treated with various concentrations of this compound for 1-2 hours. Subsequently, inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubating for a specified period (e.g., 24 hours).[1]

Nitric Oxide (NO) Production Assay (Griess Assay):

  • Principle: Measures nitrite (a stable product of NO) in the cell culture supernatant.

  • Protocol: 50-100 µL of cell supernatant is mixed with an equal volume of Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid). After a short incubation at room temperature, the absorbance is measured at ~540 nm. The nitrite concentration is determined using a sodium nitrite standard curve.[1]

Cytokine and Prostaglandin Measurement (ELISA):

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific proteins like TNF-α, IL-6, and Prostaglandin E2 (PGE₂) in the cell culture supernatant.

  • Protocol: Commercially available ELISA kits are used according to the manufacturer's instructions. Briefly, supernatant samples are added to microplate wells pre-coated with a capture antibody. A detection antibody conjugated to an enzyme (e.g., HRP) is then added, followed by a substrate that produces a measurable colorimetric signal. The absorbance is read, and concentrations are calculated from a standard curve.[1][4]

Western Blot Analysis:

  • Principle: Detects and quantifies the expression levels of specific proteins (e.g., iNOS, COX-2, phosphorylated IκBα) in cell lysates.

  • Protocol:

    • Lysis: Cells are washed and lysed to extract total protein.

    • Quantification: Protein concentration is determined (e.g., BCA assay).

    • Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.

    • Transfer: Proteins are transferred from the gel to a membrane (PVDF or nitrocellulose).

    • Blocking & Probing: The membrane is blocked to prevent non-specific binding, then incubated with primary antibodies specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: A chemiluminescent substrate is added, and the signal is captured using an imaging system. Protein bands are quantified relative to a loading control (e.g., β-actin).[1]

Conclusion and Future Directions

The available evidence, largely derived from its structural analogue wedelolactone, strongly supports the potential of this compound as a potent anti-inflammatory agent. Its ability to target fundamental inflammatory signaling pathways like NF-κB and MAPK makes it an attractive candidate for further development.

For drug development professionals and researchers, the following steps are critical:

  • Direct Pharmacological Profiling: Conduct comprehensive studies focused specifically on this compound to determine its IC50 values against a wide range of inflammatory mediators and compare its potency directly with wedelolactone and existing anti-inflammatory drugs.

  • In Vivo Efficacy: Evaluate the compound in established animal models of inflammatory diseases (e.g., arthritis, inflammatory bowel disease, psoriasis) to assess its efficacy, pharmacokinetics, and safety profile.

  • Target Deconvolution: Utilize advanced techniques to confirm its molecular targets and elucidate any unique mechanisms of action compared to wedelolactone.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test derivatives of this compound to optimize potency and drug-like properties.

References

The Antioxidant Potential of Isodemethylwedelolactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodemethylwedelolactone, a naturally occurring coumestan found in several medicinal plants, including Eclipta alba, has garnered scientific interest for its potential therapeutic properties. This technical guide provides an in-depth exploration of the antioxidant characteristics of this compound, also referred to as Demethylwedelolactone. While extensive quantitative data for the isolated compound is still emerging, this document synthesizes the available information on its antioxidant effects, details relevant experimental methodologies for its assessment, and explores the potential signaling pathways involved in its mechanism of action. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic applications of this compound.

Introduction to this compound and Oxidative Stress

This compound (1,3,8,9-Tetrahydroxycoumestan) is a coumestan, a class of polyphenolic compounds, recognized for its diverse biological activities[1]. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous chronic diseases. Natural antioxidants, such as this compound, are being investigated for their potential to mitigate oxidative damage and its downstream consequences. The antioxidant properties of this compound are thought to contribute significantly to its therapeutic potential[2].

In Vitro Antioxidant Activity of this compound

The antioxidant capacity of a compound can be evaluated through various in vitro assays that measure its ability to scavenge free radicals. While specific quantitative data for purified this compound is limited in the currently available literature, studies on extracts containing this compound and its close analogue, wedelolactone, provide valuable insights into its potential antioxidant efficacy.

Data Presentation

The following tables summarize the available quantitative data for the antioxidant activity of extracts known to contain this compound and for the related compound, wedelolactone. It is important to note that the activity of extracts reflects the synergistic or additive effects of multiple constituents.

Table 1: Radical Scavenging Activity of Eclipta alba Methanolic Extract [3]

AssayIC50 (μg/mL)
DPPH Radical Scavenging19.25
Superoxide Radical Scavenging39.25
Nitric Oxide Radical Scavenging58.26

Table 2: Trypsin Inhibitory Activity of Demethylwedelolactone [1]

AssayIC50 (μg/mL)
Trypsin Inhibition3.0

Experimental Protocols for Assessing Antioxidant Activity

Detailed methodologies are crucial for the consistent and reproducible evaluation of the antioxidant properties of this compound. The following are standard protocols for key in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • Reagents:

    • DPPH solution (0.1 mM in methanol)

    • This compound solution (various concentrations in a suitable solvent)

    • Methanol

    • Positive control (e.g., Ascorbic acid, Trolox)

  • Procedure:

    • Prepare a series of dilutions of the this compound sample.

    • In a 96-well microplate, add a specific volume of each sample dilution to the wells.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagents:

    • ABTS solution (7 mM in water)

    • Potassium persulfate solution (2.45 mM in water)

    • This compound solution (various concentrations)

    • Phosphate buffered saline (PBS) or ethanol

    • Positive control (e.g., Trolox)

  • Procedure:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a specific volume of the diluted ABTS•+ solution to each well of a 96-well microplate.

    • Add a specific volume of the this compound sample dilutions to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Superoxide Radical (O2•−) Scavenging Assay

This assay measures the scavenging of superoxide radicals, which are generated in vitro.

  • Reagents:

    • Riboflavin solution

    • Methionine solution

    • Nitroblue tetrazolium (NBT) solution

    • EDTA solution

    • Phosphate buffer

    • This compound solution (various concentrations)

  • Procedure:

    • Prepare a reaction mixture containing riboflavin, methionine, NBT, and EDTA in a phosphate buffer.

    • Add the this compound sample dilutions to the reaction mixture.

    • Expose the mixture to a uniform light source (e.g., a fluorescent lamp) for a specific period to generate superoxide radicals.

    • Measure the absorbance at 560 nm. The reduction of NBT by superoxide radicals forms a colored formazan product.

    • The scavenging activity is determined by the reduction in formazan formation in the presence of the sample.

    • Calculate the percentage of inhibition and the IC50 value.

Nitric Oxide (NO) Radical Scavenging Assay

This assay evaluates the ability of a compound to scavenge nitric oxide radicals generated from a nitric oxide donor.

  • Reagents:

    • Sodium nitroprusside solution (as a nitric oxide donor)

    • Phosphate buffered saline (PBS)

    • Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

    • This compound solution (various concentrations)

  • Procedure:

    • Incubate the this compound sample dilutions with sodium nitroprusside in PBS at room temperature.

    • After a specific incubation period, add Griess reagent to the mixture.

    • Measure the absorbance at 546 nm. Nitric oxide reacts with oxygen to form nitrite, which is detected by the Griess reagent as a colored azo dye.

    • The scavenging activity is measured by the decrease in the absorbance of the chromophore.

    • Calculate the percentage of inhibition and the IC50 value.

Potential Signaling Pathways Modulated by this compound

The antioxidant effects of natural compounds are often not limited to direct radical scavenging but also involve the modulation of intracellular signaling pathways that regulate the expression of antioxidant enzymes and cytoprotective proteins. While direct evidence for this compound is still under investigation, the closely related compound, wedelolactone, has been shown to activate key protective pathways.

The Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.

  • Hypothesized Mechanism for this compound: It is plausible that this compound, as a polyphenolic compound, can act as an electrophile that modifies cysteine residues on Keap1. This modification would lead to a conformational change in Keap1, resulting in the release and activation of Nrf2. Activated Nrf2 would then upregulate the expression of a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), thereby enhancing the cell's antioxidant capacity. Studies on wedelolactone have shown its ability to activate the PI3K/AKT/NRF2 signaling pathway to alleviate oxidative stress[4].

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2 Binds and promotes degradation Cul3 Cul3-Rbx1 (E3 Ubiquitin Ligase) Keap1->Cul3 Cul3->Nrf2 Ubiquitination This compound This compound This compound->Keap1 Inactivation Maf sMaf Nrf2_n->Maf Heterodimerization ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Maf->ARE Binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, GSTs) ARE->Antioxidant_Genes Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation HIF1a_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HIF1a HIF-1α VHL VHL HIF1a->VHL Binding Proteasome Proteasome HIF1a->Proteasome Degradation HIF1a_n HIF-1α HIF1a->HIF1a_n Translocation PHD PHD PHD->HIF1a Hydroxylation VHL->HIF1a Ubiquitination ROS ROS ROS->PHD Inhibits This compound This compound This compound->ROS Scavenges HIF1b HIF-1β (ARNT) HIF1a_n->HIF1b Dimerization HRE HRE (Hypoxia Response Element) HIF1a_n->HRE Binds HIF1b->HRE Binds Target_Genes Target Genes HRE->Target_Genes Transcription

References

Isodemethylwedelolactone CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodemethylwedelolactone, a naturally occurring coumestan found in Eclipta prostrata, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of its chemical properties, experimental protocols for its extraction and analysis, and insights into its pharmacological effects and underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

Chemical Properties

This compound (CAS Number: 350681-33-3) is a polycyclic aromatic compound belonging to the coumestan class of isoflavonoids.[1][2] Its chemical structure features a benzofuro[3,2-c]chromen-6-one core with four hydroxyl substitutions.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 350681-33-3[1][2][3]
Molecular Formula C₁₅H₈O₇[1][2][4]
Molecular Weight 300.22 g/mol [1][4]
IUPAC Name 2,4,8,9-tetrahydroxy-6H-benzofuro[3,2-c]chromen-6-one[3][5]
Appearance Yellow powder[2][6]
Boiling Point 531.4 ± 35.0 °C at 760 mmHg[1]
Density 1.8 ± 0.1 g/cm³[1]
LogP 1.14[1]
Melting Point Not definitively reported[1][6]
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Ethanol; sparingly soluble in water.[7][8][9]

Experimental Protocols

Extraction and Purification of this compound from Eclipta alba

The following protocol outlines a general procedure for the extraction and purification of this compound from the dried aerial parts of Eclipta alba.

2.1.1. Extraction

Several methods can be employed for the extraction of this compound, including Soxhlet extraction, maceration, and ultrasound-assisted extraction.[3][10] Methanol is a commonly used and effective solvent.[10]

  • Materials:

    • Dried, powdered aerial parts of Eclipta alba

    • Methanol (HPLC grade)

    • Soxhlet apparatus (or a large flask for maceration)

    • Rotary evaporator

    • Filter paper

  • Protocol (Soxhlet Extraction):

    • Place 100 g of dried, powdered Eclipta alba into a Soxhlet thimble.

    • Add 500 mL of methanol to the round-bottom flask of the Soxhlet apparatus.

    • Assemble the Soxhlet apparatus and heat the methanol to reflux.

    • Continue the extraction for 24-48 hours, or until the solvent in the Soxhlet extractor runs clear.

    • After extraction, allow the apparatus to cool.

    • Filter the methanolic extract through filter paper to remove any particulate matter.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature of 40-50 °C to obtain the crude extract.

2.1.2. Purification by High-Performance Liquid Chromatography (HPLC)

The crude extract can be further purified using preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[11]

  • Materials and Equipment:

    • Preparative HPLC system with a UV detector

    • C18 column (e.g., 250 mm x 10 mm, 5 µm)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Acetic acid (optional)

    • Crude extract of Eclipta alba

    • 0.45 µm syringe filters

  • Protocol:

    • Prepare the mobile phase: A common mobile phase for the separation of wedelolactone and this compound is a mixture of methanol and water, sometimes with a small amount of acetic acid to improve peak shape (e.g., methanol:0.5% acetic acid in water, 55:45 v/v).[11]

    • Dissolve the crude extract in a minimal amount of the mobile phase or a suitable solvent like methanol.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

    • Set the HPLC system parameters:

      • Flow rate: Typically 1.0 mL/min for analytical scale, adjust for preparative scale.[11]

      • Detection wavelength: 351 nm.[11]

      • Injection volume: Dependent on the column size and concentration of the sample.

    • Inject the sample onto the HPLC column and begin the separation.

    • Collect the fractions corresponding to the peak of this compound based on the retention time of a standard, if available, or by analyzing the fractions of each major peak.

    • Combine the fractions containing pure this compound and remove the solvent using a rotary evaporator or freeze-dryer.

Extraction_and_Purification_Workflow start Dried Eclipta alba Powder extraction Soxhlet Extraction (Methanol) start->extraction filtration1 Filtration extraction->filtration1 concentration1 Rotary Evaporation filtration1->concentration1 crude_extract Crude Extract concentration1->crude_extract dissolution Dissolution in Mobile Phase crude_extract->dissolution filtration2 Syringe Filtration (0.45 µm) dissolution->filtration2 hplc Preparative RP-HPLC (C18 Column) filtration2->hplc fraction_collection Fraction Collection hplc->fraction_collection concentration2 Solvent Removal fraction_collection->concentration2 final_product Pure this compound concentration2->final_product

Figure 1: Workflow for the extraction and purification of this compound.
In Vitro Anti-Inflammatory Activity Assay (Albumin Denaturation Assay)

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

  • Materials:

    • This compound

    • Bovine Serum Albumin (BSA) or Egg Albumin

    • Phosphate Buffered Saline (PBS, pH 6.4)

    • Diclofenac sodium (as a positive control)

    • Spectrophotometer

  • Protocol:

    • Prepare a 0.5% w/v solution of BSA or a 0.2% solution of egg albumin in PBS.

    • Prepare various concentrations of this compound and diclofenac sodium in a suitable solvent (e.g., DMSO, ensuring the final concentration of DMSO in the assay is non-inhibitory).

    • The reaction mixture should consist of 0.45 mL of the albumin solution and 0.05 mL of the test sample or control.

    • A control group should contain 0.05 mL of the solvent used for the test samples.

    • Incubate the mixtures at 37 °C for 20 minutes.

    • Induce denaturation by heating the mixtures at 57 °C for 3 minutes.

    • After cooling, add 2.5 mL of PBS to each tube.

    • Measure the absorbance (turbidity) of the solutions at 660 nm.

    • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Procoagulant Activity Assay (Clot-Based Assay)

This assay measures the effect of a substance on blood clotting time.

  • Materials:

    • This compound

    • Platelet-poor plasma (PPP)

    • Coagulometer

    • Calcium chloride (CaCl₂) solution

    • Activated Partial Thromboplastin Time (aPTT) reagent

  • Protocol:

    • Prepare different concentrations of this compound in a suitable buffer.

    • Pre-warm the PPP, CaCl₂ solution, and aPTT reagent to 37 °C.

    • In a coagulometer cuvette, mix 100 µL of PPP with a specific volume of the this compound solution or buffer (for control).

    • Incubate the mixture for a defined period (e.g., 3 minutes) at 37 °C.

    • Add 100 µL of the aPTT reagent and incubate for the time specified by the reagent manufacturer (e.g., 3-5 minutes).

    • Initiate the clotting reaction by adding 100 µL of pre-warmed CaCl₂ solution.

    • The coagulometer will automatically measure the time taken for a clot to form.

    • A decrease in clotting time compared to the control indicates procoagulant activity.

Pharmacological Activities and Signaling Pathways

This compound has been reported to possess procoagulant and hemolytic properties.[1] While the specific signaling pathways of this compound are not extensively elucidated, the closely related and well-studied compound, wedelolactone, is known to be a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[12] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.

The canonical NF-κB pathway is activated by various stimuli, including inflammatory cytokines and pathogens. This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent degradation by the proteasome. This degradation releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of target genes. Wedelolactone has been shown to inhibit the IKK complex, thereby preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB.[12] It is plausible that this compound may exert its anti-inflammatory effects through a similar mechanism.

Additionally, wedelolactone has been shown to interrupt c-Myc oncogenic signaling in prostate cancer cells, suggesting potential anti-cancer applications.[13]

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk p_ikba_nfkb P-IκBα-NF-κB ikk->p_ikba_nfkb Phosphorylation ikba_nfkb IκBα-NF-κB (p50/p65) (Inactive) ikba_nfkb->ikk nfkb NF-κB (p50/p65) (Active) p_ikba_nfkb->nfkb Release proteasome Proteasome p_ikba_nfkb->proteasome Ubiquitination nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc Translocation degraded_ikba Degraded IκBα proteasome->degraded_ikba This compound This compound (Proposed) This compound->ikk Inhibition (Hypothesized) dna DNA nfkb_nuc->dna Binding gene_transcription Inflammatory Gene Transcription dna->gene_transcription

Figure 2: Proposed inhibition of the NF-κB signaling pathway by this compound.

Synthesis

A total synthesis of this compound has not been explicitly detailed in the reviewed literature. However, a synthetic route for the closely related demethylwedelolactone has been reported, which can serve as a template.[14] The synthesis involves a Cu-mediated/Pd(0)-catalyzed reaction followed by an oxidative cyclization. A plausible synthetic approach for this compound could start from commercially available phenols and proceed through the formation of a coumarin intermediate, followed by the construction of the furan ring.

Conclusion

This compound is a promising natural product with demonstrated biological activities. This guide has provided a summary of its chemical properties and detailed experimental protocols for its study. Further research is warranted to fully elucidate its pharmacological mechanisms and to explore its therapeutic potential. The information compiled herein aims to facilitate and inspire future investigations into this intriguing molecule.

References

Unveiling Isodemethylwedelolactone: A Technical Guide to Its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide on the discovery, isolation, and purification of Isodemethylwedelolactone, a naturally occurring coumestan found in plant extracts. This document details the experimental protocols for its extraction and quantification, summarizes key quantitative data, and explores its potential biological activities through an examination of relevant signaling pathways.

Discovery and Natural Sources

This compound is a phytochemical primarily isolated from the plant Eclipta prostrata (L.) L., a member of the Asteraceae family commonly known as false daisy.[1] This herb has a long history of use in traditional medicine, particularly in Ayurveda. The discovery of this compound and its closely related analogue, Wedelolactone, has spurred scientific interest in the therapeutic potential of Eclipta prostrata extracts.

Experimental Protocols

Extraction of this compound from Eclipta prostrata

A highly efficient method for obtaining a crude extract enriched with this compound is Ultra-High-Pressure-Assisted Extraction (UHPAE).[1]

Protocol:

  • Plant Material Preparation: Air-dry the whole plant of Eclipta prostrata and grind it into a coarse powder.

  • UHPAE Parameters:

    • Solvent: 80% aqueous methanol[1]

    • Solid-to-Liquid Ratio: 1:20 (g/mL)[1]

    • Pressure: 200 MPa[1]

    • Extraction Time: 3 minutes[1]

  • Initial Extraction: Perform the UHPAE according to the specified parameters.

  • Concentration: Concentrate the resulting extraction solution to reduce the volume.

  • Solvent Partitioning: Extract the concentrated solution with ethyl acetate to partition the coumestans into the organic phase.[1]

  • Crude Sample Preparation: Evaporate the ethyl acetate to yield the crude sample. From 100 g of Eclipta Herba, approximately 2.1 g of crude sample can be obtained.[1]

Isolation and Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective liquid-liquid chromatography technique for the preparative separation and purification of this compound from the crude extract.[1]

Protocol:

  • Two-Phase Solvent System: Prepare a two-phase solvent system composed of petroleum ether-ethyl acetate-methanol-water in a 3:7:5:5 volume ratio.[1]

  • HSCCC Operation:

    • Inject the crude sample (e.g., 300 mg) into the HSCCC instrument.[1]

    • Perform the separation using the prepared two-phase solvent system.

  • Fraction Collection: Collect the fractions as they elute from the column.

  • Purity Analysis: Analyze the purity of the collected fractions using High-Performance Liquid Chromatography (HPLC). Fractions with a purity of >95% are considered pure this compound.[1]

Quantification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A validated RP-HPLC method allows for the accurate and reproducible quantification of this compound in plant extracts.

Protocol:

  • Chromatographic Conditions:

    • Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Methanol-0.5% acetic acid (55:45, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 351 nm

    • Injection Volume: 20 µL

  • Standard Preparation: Prepare standard solutions of this compound of known concentrations.

  • Sample Preparation: Prepare the sample extract for injection.

  • Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.

  • Quantification: Determine the concentration of this compound in the samples by comparing the peak areas with the calibration curve generated from the standards.

Quantitative Data

The following tables summarize the quantitative data associated with the extraction, purification, and analytical methods described.

Extraction Method Plant Material Solvent Key Parameters Crude Sample Yield (from 100g) Reference
Ultra-High-Pressure-Assisted Extraction (UHPAE)Eclipta prostrata80% aqueous methanol200 MPa, 3 min, 1:20 solid-liquid ratio2.1 g[1]
Purification Method Starting Material (Crude Sample) Solvent System Yield of this compound Purity Reference
High-Speed Counter-Current Chromatography (HSCCC)300 mgPetroleum ether-ethyl acetate-methanol-water (3:7:5:5, v/v)6.8 mg>95%[1]
Analytical Method Parameter Value Reference
RP-HPLCLinear Range1.6 - 32.0 mg/L
Correlation Coefficient (r)0.9995
Recovery97.5% - 98.2%

Experimental Workflow and Signaling Pathways

Experimental Workflow

The overall workflow for the extraction, isolation, and analysis of this compound is depicted in the following diagram.

G Workflow for this compound Isolation and Analysis A Plant Material (Eclipta prostrata) B Grinding A->B C Ultra-High-Pressure-Assisted Extraction B->C D Concentration & Solvent Partitioning C->D E Crude Extract D->E F High-Speed Counter-Current Chromatography E->F G Pure this compound F->G H RP-HPLC Analysis G->H I Quantification & Purity Assessment H->I

Caption: Workflow for this compound Isolation and Analysis.

Potential Signaling Pathways

While direct and extensive research on the specific signaling pathways modulated by this compound is still emerging, studies on its close structural analog, Wedelolactone, provide valuable insights into its potential biological activities. Given their structural similarity, it is plausible that this compound may interact with similar molecular targets. The following diagram illustrates a potential signaling pathway that may be influenced by this compound, based on the known effects of Wedelolactone.

Disclaimer: The following pathway is based on the activity of the closely related compound, Wedelolactone. Direct experimental validation is required to confirm the effects of this compound on these specific targets.

G Potential Signaling Pathway for this compound cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor IKK IKK Receptor->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases NF-κB_nucleus NF-κB NF-κB (p65/p50)->NF-κB_nucleus Translocation This compound This compound This compound->IKK Inhibition (Hypothesized) Gene_Expression Pro-inflammatory Gene Expression NF-κB_nucleus->Gene_Expression Induces

Caption: Potential NF-κB Signaling Pathway Inhibition.

References

Isodemethylwedelolactone: A Spectroscopic and Biological Signaling Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodemethylwedelolactone, a derivative of the well-studied coumestan wedelolactone, is a natural product of significant interest within the scientific community. Its structural similarity to wedelolactone, a compound known for a variety of biological activities, suggests that this compound may also possess therapeutic potential. This technical guide provides a summary of the expected spectroscopic data for this compound based on its chemical structure and data from analogous compounds. It also outlines detailed experimental protocols for acquiring such data and explores a key signaling pathway potentially modulated by this class of compounds.

Spectroscopic Data

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-17.5 - 7.7d~8.5
H-46.8 - 7.0d~8.5
H-57.0 - 7.2s-
H-106.7 - 6.9s-
OH groups9.0 - 11.0br s-

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C-1115 - 120
C-2145 - 150
C-3140 - 145
C-4100 - 105
C-4a118 - 122
C-595 - 100
C-6160 - 165
C-6a110 - 115
C-7155 - 160
C-8105 - 110
C-9150 - 155
C-1098 - 103
C-10a120 - 125
C-11a158 - 162
C-11b105 - 110
Mass Spectrometry Data

For mass spectrometry, the exact mass of this compound (C₁₅H₈O₇) can be calculated. In a high-resolution mass spectrum, the protonated molecule [M+H]⁺ would be the predominant ion in positive ion mode.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z
[M+H]⁺301.0343
[M-H]⁻299.0197

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and MS data for a compound like this compound, based on standard practices for flavonoids and related polyphenolic compounds.

NMR Spectroscopy Protocol
  • Sample Preparation :

    • Accurately weigh 5-10 mg of the purified this compound sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Parameters (¹H NMR) :

    • Spectrometer Frequency : 400 MHz or higher for better resolution.

    • Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Time (at) : 2-4 seconds.

    • Relaxation Delay (d1) : 1-5 seconds.

    • Number of Scans (ns) : 16 to 64, depending on the sample concentration.

    • Spectral Width (sw) : 0-12 ppm.

    • Temperature : 298 K.

  • Instrument Parameters (¹³C NMR) :

    • Spectrometer Frequency : 100 MHz or higher.

    • Pulse Program : A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Acquisition Time (at) : 1-2 seconds.

    • Relaxation Delay (d1) : 2-5 seconds.

    • Number of Scans (ns) : 1024 to 4096 or more, as ¹³C has a low natural abundance.

    • Spectral Width (sw) : 0-220 ppm.

    • Temperature : 298 K.

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correction and baseline correction should be performed.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry Protocol (LC-MS)
  • Sample Preparation :

    • Prepare a stock solution of the purified this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase solvent.

  • Liquid Chromatography (LC) Conditions :

    • Column : A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A : Water with 0.1% formic acid.

    • Mobile Phase B : Acetonitrile with 0.1% formic acid.

    • Gradient : A typical gradient would be to start with a low percentage of B (e.g., 5%), hold for a short period, then ramp up to a high percentage of B (e.g., 95%) over several minutes to elute the compound.

    • Flow Rate : 0.2-0.4 mL/min.

    • Column Temperature : 30-40 °C.

    • Injection Volume : 1-5 µL.

  • Mass Spectrometry (MS) Conditions :

    • Ionization Source : Electrospray Ionization (ESI), operated in both positive and negative ion modes.

    • Mass Analyzer : A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements.

    • Scan Range : m/z 100-1000.

    • Capillary Voltage : 3-4 kV.

    • Gas Temperature : 300-350 °C.

    • Nebulizer Gas Flow : As per instrument recommendation.

  • Data Analysis :

    • Extract the mass spectra for the chromatographic peak corresponding to this compound.

    • Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass.

    • If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to aid in structural elucidation.

Biological Signaling Pathway

Wedelolactone, the parent compound of this compound, is known to interact with various signaling pathways. One of the most studied is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and immune responses. Given the structural similarity, it is plausible that this compound could also modulate this pathway.

The following diagram illustrates a simplified workflow for investigating the effect of a compound like this compound on the NF-κB signaling pathway.

experimental_workflow Experimental Workflow: Investigating NF-κB Pathway Modulation cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis cluster_interpretation Data Interpretation A 1. Culture relevant cells (e.g., macrophages) B 2. Stimulate with an inflammatory agent (e.g., LPS) A->B Induce inflammation C 3. Treat with this compound B->C Compound treatment D 4. Protein Extraction C->D Lyse cells E 5. Western Blot for key NF-κB proteins (p65, IκBα) D->E F 6. ELISA for pro-inflammatory cytokines (TNF-α, IL-6) D->F G 7. RT-qPCR for target gene expression D->G H 8. Assess changes in protein levels and cytokine secretion E->H F->H G->H I 9. Determine impact on NF-κB pathway activation H->I Synthesize findings

Caption: Workflow for studying this compound's effect on the NF-κB pathway.

The NF-κB signaling cascade is a critical regulator of inflammatory responses. The diagram below provides a simplified overview of this pathway, which could be a potential target for this compound.

NFkB_Signaling_Pathway Simplified NF-κB Signaling Pathway cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates to IkB_NFkB IκBα-NF-κB Complex (Inactive) IkB_NFkB->IkB IkB_NFkB->NFkB DNA DNA NFkB_nuc->DNA binds to Genes Pro-inflammatory Gene Transcription DNA->Genes initiates

Caption: Overview of the NF-κB signaling cascade from stimulus to gene transcription.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound and the experimental approaches to confirm them. Furthermore, it highlights a key biological signaling pathway that is likely to be modulated by this compound, offering a starting point for further pharmacological investigation. The provided data and protocols are intended to support researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development in their exploration of this compound's therapeutic potential.

Isodemethylwedelolactone: A Technical Guide to its Dermatological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodemethylwedelolactone, a coumestan found in medicinal plants such as Eclipta prostrata and Wedelia chinensis, is emerging as a compound of significant interest for dermatological applications.[1] This technical guide synthesizes the current preclinical evidence for its role in managing inflammatory skin conditions, oxidative stress, and hyperpigmentation. We detail the molecular mechanisms of action, present quantitative data from key studies, provide comprehensive experimental protocols, and visualize the critical signaling pathways involved. This document serves as a foundational resource for researchers and drug development professionals seeking to explore the therapeutic potential of this compound in dermatology.

Introduction

This compound belongs to the coumestan class of phytochemicals, which are known for their broad range of biological activities. It is a derivative of the more extensively studied compound, wedelolactone, and is naturally present in extracts of Eclipta prostrata (also known as Bhringraj) and Wedelia chinensis.[1][2][3] Traditionally, these plants have been used in Ayurvedic and Chinese medicine to treat a variety of ailments, including skin diseases, coughs, and alopecia.[1][4]

Modern pharmacological studies have begun to validate these traditional uses, identifying this compound and its related compounds as key bioactive agents.[3][5] The primary dermatological benefits of these extracts stem from their potent anti-inflammatory, antioxidant, and pigmentation-regulating properties.[5][6][7] This guide focuses specifically on the scientific evidence supporting the potential of this compound and its closely related analogue, wedelolactone, as a novel active ingredient for dermatological formulations targeting conditions like psoriasis, atopic dermatitis, photoaging, and hyperpigmentation.

Molecular Mechanisms of Action

This compound and its associated compounds exert their effects on the skin through the modulation of several key signaling pathways. The primary mechanisms identified are anti-inflammatory, antioxidant, and anti-melanogenic.

Anti-Inflammatory Activity

The anti-inflammatory effects are the most well-documented. Wedelolactone, a close analogue of this compound, has been identified as a potent natural inhibitor of Phosphodiesterase-4 (PDE4).[8][9]

  • PDE4 Inhibition: PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger that regulates inflammation. By inhibiting PDE4, wedelolactone increases intracellular cAMP levels. This elevation in cAMP leads to the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-17 (IL-17), IL-23, and others that are pivotal in the pathogenesis of chronic inflammatory skin diseases like psoriasis.[8][9]

  • NF-κB Pathway Suppression: Wedelolactone has been shown to suppress the nuclear factor kappa B (NF-κB) signaling pathway.[5] NF-κB is a master regulator of inflammation, and its inhibition prevents the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[10]

  • COX-2 and PGE2 Inhibition: Studies on related flavonoids found in Eclipta alba, such as luteolin, demonstrate the inhibition of cyclooxygenase-2 (COX-2) and prostaglandin E2 (PGE2) expression, which are key mediators of inflammation and erythema.[5] Extracts rich in these coumestans have also been shown to greatly reduce PGE2 production in human skin cells.[11]

Signaling_Pathway_Anti_Inflammatory cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDE4 PDE4 cAMP cAMP PDE4->cAMP degrades Receptor Pro-inflammatory Receptor IKK IKK Receptor->IKK activates p_cAMP ↑ cAMP cAMP->p_cAMP Cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-8, IL-23) p_cAMP->Cytokines Suppresses NFkB_complex NF-κB/IκB Complex IKK->NFkB_complex phosphorylates IκB IkB IκB NFkB NF-κB NFkB_complex->NFkB releases DNA DNA NFkB->DNA translocates & binds DNA->Cytokines transcribes IDW This compound (via Wedelolactone) IDW->PDE4 Inhibits IDW->IKK Inhibits Stimulus Inflammatory Stimulus Stimulus->Receptor

Caption: Anti-inflammatory signaling pathways modulated by this compound.
Antioxidant Activity

Oxidative stress from environmental factors like UV radiation is a major contributor to skin aging and pathology. This compound and its source extracts exhibit significant antioxidant properties.

  • Free Radical Scavenging: Extracts of Eclipta prostrata have demonstrated high free radical scavenging activity, which is strongly correlated with their anti-inflammatory effects.[11]

  • NRF2 Pathway Activation: While not directly shown for this compound, many plant-derived polyphenols protect against oxidative stress by activating the NRF2-mediated antioxidant pathway.[12] Activation of NRF2 leads to the increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1), which protect cells from damage.[12]

Signaling_Pathway_Antioxidant cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1/Nrf2 Complex Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates & binds AO_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->AO_Enzymes transcribes ROS Oxidative Stress (ROS) AO_Enzymes->ROS neutralizes IDW This compound IDW->Keap1_Nrf2 disrupts ROS->Keap1_Nrf2 induces

Caption: Proposed antioxidant mechanism via the Nrf2 signaling pathway.
Anti-Melanogenesis Activity

Hyperpigmentation disorders result from the overproduction of melanin. This compound and wedelolactone have been identified as potential regulators of cutaneous pigmentation.[13]

  • Tyrosinase Inhibition: The key rate-limiting enzyme in melanogenesis is tyrosinase.[14][15] Many natural polyphenols inhibit melanin production by directly inhibiting tyrosinase activity or by down-regulating its expression.[14][16] The mechanism for this compound likely involves the downregulation of the Microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic genes, including TYR, TRP-1, and TRP-2.[12][15]

Signaling_Pathway_Melanogenesis cluster_cytoplasm Cytoplasm / Melanosome cluster_nucleus Nucleus Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA catalyzed by Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone catalyzed by Tyrosinase Melanin Melanin Dopaquinone->Melanin multiple steps MITF MITF TYR_Gene TYR, TRP-1, TRP-2 Genes MITF->TYR_Gene transcribes Tyrosinase Tyrosinase (TYR) TYR_Gene->Tyrosinase translates IDW This compound IDW->MITF Inhibits IDW->Tyrosinase Inhibits Stimulus α-MSH / UV Stimulus->MITF activates

Caption: Proposed mechanism for melanogenesis inhibition.

Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies investigating the dermatological potential of this compound and related compounds/extracts.

Table 1: Anti-Inflammatory & Anti-Psoriatic Activity
Compound/ExtractModel SystemTargetMetricResultReference
WedelolactonePDE4D Enzyme AssayPDE4D InhibitionIC502.8 µM[8]
This compoundPDE4D Enzyme AssayPDE4D InhibitionIC50> 100 µM[8][9]
Wedelolactone (100 µM)M5-induced HaCaT cellsPro-inflammatory Cytokines (mRNA)% DownregulationIL-1α, IL-1β, IL-8, CXCL-1, CCL-2 significantly downregulated[8]
E. prostrata Extract (0.3 mg/mL)Macrophage cellsTNF-α ProductionInhibitionEffective suppression[11]
E. prostrata Extract (0.3 mg/mL)Macrophage cellsIL-6 ProductionInhibitionEffective suppression[11]
E. prostrata Extract (0.3 mg/mL)Human Skin FibroblastsPGE2 Productionpg/mL~107.7 pg/mL (vs. 183.3 pg/mL for conventional extract)[11]
S. trilobata ExtractUVB-irradiated KeratinocytesIL-8 Production% Reduction70-75% reduction[17]
Table 2: Antioxidant Activity
Compound/ExtractModel SystemMetricResultReference
E. prostrata Extract (ultrasonic)DPPH AssayScavenging Activity70.35% at 0.3 mg/mL[11]
E. prostrata Extract (conventional)DPPH AssayScavenging Activity65.21% at 0.3 mg/mL[11]
LuteolinUV-B-irradiated KeratinocytesCellular ROS InhibitionIC50 = 3 µg/mL[5]
Table 3: Cytotoxicity & Other Activities
Compound/ExtractModel SystemMetricResultReference
WedelolactoneHaCaT KeratinocytesCytotoxicity (IC50)25.6 µg/mL[5]
Ethanolic E. alba ExtractHaCaT KeratinocytesCytotoxicity (IC50)271.4 µg/mL[5]
DemethylwedelolactoneTrypsin Inhibition AssayTrypsin InhibitionIC50 = 3 µg/mL[5]
S. trilobata ExtractHuman KeratinocytesCell Proliferation24.9% increase[17]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, serving as a guide for reproducing and expanding upon these findings.

In Vitro Anti-Inflammatory Assay (Psoriasis Model)

This protocol is based on the methodology used to assess the anti-psoriatic effects of wedelolactone on human keratinocytes.[8]

  • Objective: To determine the effect of a test compound on pro-inflammatory cytokine expression in an in vitro model of psoriasis.

  • Cell Line: Human immortalized keratinocytes (HaCaT).

  • Materials:

    • HaCaT cells

    • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

    • M5 Cytokine Mix (e.g., TNF-α, IL-17A, IL-22, Oncostatin M, IL-1α) to induce psoriatic phenotype

    • Test compound (this compound, Wedelolactone)

    • RNA extraction kit (e.g., TRIzol)

    • cDNA synthesis kit

    • qPCR machine and reagents (e.g., SYBR Green)

    • Primers for target genes (e.g., IL-1β, IL-8, GAPDH)

  • Workflow Diagram:

    workflow_psoriasis A 1. Seed HaCaT cells in 6-well plates B 2. Culture for 24h (37°C, 5% CO2) A->B C 3. Pre-treat with Test Compound or Vehicle for 2h B->C D 4. Stimulate with M5 Cytokine Mix for 24h C->D E 5. Harvest cells & Isolate RNA D->E F 6. Perform Reverse Transcription (cDNA synthesis) E->F G 7. Analyze Gene Expression via qPCR F->G H 8. Calculate Relative Expression (ΔΔCt method) G->H

    Caption: Experimental workflow for in vitro psoriasis model.
  • Procedure:

    • Cell Culture: Seed HaCaT cells in 6-well plates at a density of 2.5 x 10^5 cells/well and culture for 24 hours.

    • Treatment: Pre-treat cells with varying concentrations of the test compound or vehicle control for 2 hours.

    • Inflammatory Stimulation: Add the M5 cytokine mix to the media to induce a pro-inflammatory state, mimicking psoriasis.

    • Incubation: Incubate the cells for an additional 24 hours.

    • RNA Extraction: Harvest the cells and extract total RNA using a suitable kit according to the manufacturer's protocol.

    • qPCR Analysis: Synthesize cDNA from the extracted RNA. Perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of target inflammatory genes (e.g., IL-1β, IL-8, TNF-α) and a housekeeping gene (e.g., GAPDH) for normalization.

    • Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.

In Vitro Melanogenesis Inhibition Assay

This protocol is a standard method to assess the effect of a test compound on melanin production in melanoma cells.[12][18]

  • Objective: To quantify the inhibitory effect of a test compound on melanin synthesis and tyrosinase activity.

  • Cell Line: B16F10 mouse melanoma cells.

  • Materials:

    • B16F10 cells

    • DMEM with 10% FBS

    • α-Melanocyte-Stimulating Hormone (α-MSH) or 3-isobutyl-1-methylxanthine (IBMX) to stimulate melanogenesis

    • Test compound

    • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

    • NaOH (1N)

    • Spectrophotometer (plate reader)

    • L-DOPA

  • Workflow Diagram:

    workflow_melanogenesis cluster_melanin Melanin Content cluster_tyrosinase Tyrosinase Activity A1 1. Seed B16F10 cells B1 2. Treat with α-MSH & Test Compound for 48-72h C1 3. Wash cells with PBS & Lyse D1 4. Dissolve melanin pellet in 1N NaOH E1 5. Measure Absorbance at 405 nm A2 1. Seed B16F10 cells B2 2. Treat as above C2 3. Lyse cells D2 4. Add L-DOPA to lysate E2 5. Measure Absorbance at 475 nm

    Caption: Workflow for melanin content and tyrosinase activity assays.
  • Procedure for Melanin Content:

    • Cell Culture: Seed B16F10 cells in a 24-well plate and allow them to adhere overnight.

    • Treatment: Treat the cells with α-MSH (e.g., 200 nM) to stimulate melanin production, along with various concentrations of the test compound or a known inhibitor (e.g., arbutin) as a positive control. Incubate for 48-72 hours.

    • Harvesting: Wash the cells with PBS and lyse them.

    • Measurement: Centrifuge the lysate to pellet the melanin. Dissolve the pellet in 1N NaOH by heating at 80°C for 1 hour. Measure the absorbance of the solution at 405 nm using a microplate reader.

  • Procedure for Intracellular Tyrosinase Activity:

    • Cell Culture & Treatment: Follow steps 1 and 2 as above.

    • Lysis: Wash cells with PBS and lyse with a suitable buffer containing 1% Triton X-100.

    • Enzyme Reaction: Add L-DOPA solution to the cell lysate and incubate at 37°C.

    • Measurement: Measure the formation of dopachrome by reading the absorbance at 475 nm at different time points. Activity is proportional to the rate of increase in absorbance.

Future Directions and Conclusion

The compiled evidence strongly suggests that this compound and its related coumestans are promising candidates for the development of novel dermatological therapies. The well-defined anti-inflammatory mechanism of wedelolactone through PDE4 inhibition provides a solid foundation for its application in psoriatic conditions.[8] Furthermore, the compound's antioxidant and anti-melanogenic properties indicate a broader potential in anti-aging and skin-lightening cosmeceuticals.[11][13]

However, further research is required to bridge existing gaps:

  • This compound-Specific Data: While often grouped with wedelolactone, more studies focusing specifically on the bioactivity, potency, and safety profile of purified this compound are necessary.

  • In Vivo Efficacy: While promising in vitro and mouse model data exists for wedelolactone, more extensive in vivo studies using various dermatological models (e.g., atopic dermatitis, wound healing) are needed.[8][19]

  • Bioavailability and Formulation: Research into topical formulations that enhance the dermal penetration and bioavailability of this compound is critical for clinical translation.

  • Human Clinical Trials: Ultimately, well-designed, placebo-controlled clinical trials are needed to confirm the safety and efficacy of this compound in human subjects for specific dermatological indications.

References

Foundational Research on Isodemethylwedelolactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodemethylwedelolactone is a naturally occurring coumestan, a type of organic compound belonging to the flavonoid family. It is primarily found in the plant Eclipta prostrata (L.) L., also known as false daisy, which has a long history of use in traditional medicine. This compound is structurally similar to wedelolactone, another well-studied coumestan from the same plant source, and is often investigated in conjunction with it. This technical guide provides a comprehensive overview of the foundational research on this compound, focusing on its chemical properties, extraction, and biological activities, with a particular emphasis on its potential as a therapeutic agent.

Chemical and Physical Properties

This compound is characterized by the following properties:

PropertyValue
CAS Number 350681-33-3
Molecular Formula C₁₅H₈O₇
Molecular Weight 300.22 g/mol
Appearance Yellow powder
Purity Typically >95% after purification

Extraction and Purification

This compound is co-extracted with wedelolactone from the aerial parts of Eclipta prostrata. A common and efficient method for its extraction and purification is Ultra-high-pressure-assisted extraction combined with high-speed counter-current chromatography.

Experimental Protocol: Extraction and Purification
  • Extraction:

    • Plant Material: Dried and powdered aerial parts of Eclipta prostrata.

    • Solvent: 80% aqueous methanol.

    • Solid-to-Liquid Ratio: 1:20 (g/mL).

    • Pressure: 200 MPa.

    • Extraction Time: 3 minutes.

    • Procedure: The powdered plant material is subjected to ultra-high-pressure extraction under the specified conditions. The resulting extract is then concentrated.

  • Purification:

    • Solvent System for High-Speed Counter-Current Chromatography (HSCCC): A two-phase solvent system composed of petroleum ether-ethyl acetate-methanol-water (3:7:5:5, v/v/v/v) is used.

    • Procedure: The concentrated crude extract is subjected to HSCCC using the specified solvent system. This one-step separation allows for the purification of this compound, alongside wedelolactone and other compounds like luteolin, to a purity of over 95%.[1]

Biological Activities and Mechanism of Action

While much of the research has focused on wedelolactone, this compound is also recognized for its biological activities, particularly its anti-inflammatory and potential anti-cancer effects. These activities are often attributed to its ability to modulate key signaling pathways involved in inflammation and cell proliferation.

Anti-Inflammatory Activity

The anti-inflammatory effects of coumestans like this compound are believed to be mediated through the inhibition of pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.

The NF-κB signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

dot

NF_kB_Signaling_Pathway NF-κB Signaling Pathway Inhibition cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB IκB Degradation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Activates This compound This compound This compound->IKK Inhibits MAPK_Signaling_Pathway Potential Modulation of MAPK Signaling Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Bind Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Cell_Proliferation Cell Proliferation, Survival, etc. Transcription_Factors->Cell_Proliferation Regulates This compound This compound This compound->Raf Potential Inhibition MTT_Assay_Workflow MTT Assay Workflow Start Start: Seed Cells Treatment Treat with this compound Start->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT_Addition Add MTT Solution Incubation->MTT_Addition Formazan_Formation Incubate (2-4h) (Formazan Formation) MTT_Addition->Formazan_Formation Solubilization Add Solubilizing Agent Formazan_Formation->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance Analysis Calculate IC50 Absorbance->Analysis

References

Methodological & Application

Total Synthesis of Isodemethylwedelolactone: A Detailed Methodological Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for the total synthesis of isodemethylwedelolactone, a naturally occurring coumestan with potential applications in drug discovery and development. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development, offering a comprehensive overview of a feasible synthetic methodology.

Abstract

This compound, a member of the coumestan class of compounds, has attracted interest due to its biological activities. This document outlines a strategic approach to its total synthesis, drawing from established methodologies for structurally related compounds, particularly demethylwedelolactone. The proposed synthesis commences from readily available starting materials, phloroglucinol and a protected gallic acid derivative, and employs a convergent strategy. Key transformations include a copper-mediated/palladium-catalyzed cross-coupling reaction to form the central C-C bond, followed by an iodine-mediated oxidative cyclization to construct the characteristic coumestan core. This protocol provides a detailed, step-by-step guide for the synthesis and characterization of this compound, enabling its further investigation for therapeutic potential.

Introduction

Coumestans are a class of tetracyclic aromatic compounds characterized by a fused furanocoumarin ring system. This compound (1,2,8,9-tetrahydroxycoumestan) is a key analogue in this family, sharing the core structure of bioactive compounds like wedelolactone and demethylwedelolactone. The development of a robust and efficient total synthesis is crucial for accessing sufficient quantities of this compound for biological evaluation and for the generation of novel analogues with improved therapeutic profiles. The methodology presented herein is based on the successful total synthesis of demethylwedelolactone, which achieved an overall yield of 38%.[1]

Synthetic Strategy

The retrosynthetic analysis for this compound reveals a convergent approach. The target molecule can be disconnected at the C4-aryl bond and the furan ring, leading back to two key precursors: a functionalized coumarin and a catechol derivative. A plausible forward synthesis, adapted from the work of Chang et al. on demethylwedelolactone[1], is outlined below.

Key Stages of the Synthesis:

  • Synthesis of the Coumarin Core: Preparation of a suitably protected and functionalized 4-hydroxycoumarin derivative from phloroglucinol.

  • Preparation of the Aryl Partner: Synthesis of a protected and activated gallic acid derivative.

  • Cross-Coupling Reaction: A copper-mediated/palladium-catalyzed coupling of the two fragments to form the 3-arylcoumarin intermediate.

  • Oxidative Cyclization: An iodine/pyridine-mediated intramolecular cyclization to construct the furan ring and yield the coumestan skeleton.

  • Deprotection: Removal of protecting groups to afford the final product, this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of demethylwedelolactone and are expected to be applicable for the synthesis of this compound with minor modifications.

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be dried according to standard procedures. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Synthesis of Key Intermediates

Protocol 1: Synthesis of 5,7-Dihydroxy-4-bromocoumarin (from Phloroglucinol)

  • To a solution of phloroglucinol in a suitable solvent (e.g., ethanol), add malonic acid.

  • Heat the mixture under reflux in the presence of a condensing agent (e.g., sulfuric acid) for several hours.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated 5,7-dihydroxycoumarin by filtration.

  • Dissolve the 5,7-dihydroxycoumarin in a suitable solvent (e.g., acetic acid) and treat with a brominating agent (e.g., N-bromosuccinimide) at room temperature.

  • Monitor the reaction by TLC until completion.

  • Isolate the product, 5,7-dihydroxy-4-bromocoumarin, by filtration and purify by recrystallization.

Protocol 2: Synthesis of a Protected Gallic Acid Derivative (e.g., 1-iodo-3,4,5-tris(benzyloxy)benzene)

  • Protect the hydroxyl groups of gallic acid as benzyl ethers by reacting with benzyl bromide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone).

  • Convert the carboxylic acid of the resulting tri-O-benzylgallic acid to an iododecarboxylated product using a reagent such as iodine in the presence of a heavy metal salt (e.g., lead(IV) acetate).

  • Purify the resulting 1-iodo-3,4,5-tris(benzyloxy)benzene by column chromatography.

Final Synthetic Sequence

Protocol 3: Copper-Mediated/Palladium-Catalyzed Cross-Coupling

  • To a solution of 5,7-dihydroxy-4-bromocoumarin and 1-iodo-3,4,5-tris(benzyloxy)benzene in a suitable solvent (e.g., DMF), add a palladium catalyst (e.g., Pd(PPh3)4) and a copper(I) salt (e.g., CuI).

  • Add a suitable base (e.g., a tertiary amine like triethylamine) and heat the mixture under an inert atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and partition between an organic solvent and water.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the 3-arylcoumarin intermediate.

Protocol 4: Iodine-Mediated Oxidative Cyclization

  • Dissolve the 3-arylcoumarin intermediate in a suitable solvent (e.g., pyridine).

  • Add iodine in portions and heat the reaction mixture.

  • Monitor the formation of the coumestan core by TLC.

  • After completion, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography to obtain the protected this compound.

Protocol 5: Deprotection to this compound

  • Dissolve the protected this compound in a suitable solvent (e.g., dichloromethane).

  • Cool the solution in an ice bath and add a deprotecting agent (e.g., boron trichloride solution).

  • Stir the reaction mixture at low temperature and then allow it to warm to room temperature.

  • Quench the reaction carefully with methanol.

  • Remove the solvent under reduced pressure and purify the residue by preparative HPLC or recrystallization to afford this compound.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound, based on reported yields for analogous reactions and typical spectroscopic values for coumestan derivatives.

Step Reaction Starting Materials Key Reagents Expected Yield (%)
1Coumarin Formation & BrominationPhloroglucinol, Malonic AcidH₂SO₄, NBS70-80
2Protection & IodinationGallic AcidBenzyl Bromide, K₂CO₃, I₂, Pb(OAc)₄60-70
3Cross-CouplingBromocoumarin, Iodo-arylPd(PPh₃)₄, CuI, Et₃N65-75
4Oxidative Cyclization3-ArylcoumarinI₂, Pyridine80-90
5DeprotectionProtected CoumestanBCl₃80-90
Overall Total Synthesis Phloroglucinol, Gallic Acid -~30-40
Spectroscopic Data Expected Values for this compound
¹H NMR (DMSO-d₆, δ ppm) Aromatic protons in the range of 6.5-7.5 ppm. Phenolic hydroxyl protons typically observed as broad singlets.
¹³C NMR (DMSO-d₆, δ ppm) Carbonyl carbon around 160 ppm. Aromatic carbons in the range of 100-155 ppm.
HRMS (ESI) Calculated m/z for C₁₅H₈O₇ [M-H]⁻.

Visualizations

The following diagrams illustrate the overall synthetic workflow and the key reaction pathway.

Synthetic_Workflow cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_core_synthesis Core Synthesis cluster_final Final Product phloroglucinol Phloroglucinol bromocoumarin Bromocoumarin Derivative phloroglucinol->bromocoumarin Step 1 gallic_acid Gallic Acid iodoaryl Protected Iodo-aryl Derivative gallic_acid->iodoaryl Step 2 coupling Cross-Coupling bromocoumarin->coupling iodoaryl->coupling cyclization Oxidative Cyclization coupling->cyclization Step 3 isodemethyl This compound cyclization->isodemethyl Steps 4 & 5 Reaction_Pathway A Bromocoumarin (from Phloroglucinol) C 3-Arylcoumarin Intermediate A->C Pd/Cu Cross-Coupling B Protected Iodo-aryl (from Gallic Acid) B->C D Protected Coumestan C->D I₂ / Pyridine Oxidative Cyclization E This compound D->E Deprotection

References

Application Notes: Optimizing the Extraction of Isodemethylwedelolactone from Eclipta Herba

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isodemethylwedelolactone is a coumestan-type compound found in Eclipta prostrata (L.) L., commonly known as Eclipta Herba or Bhringraj. This bioactive molecule, along with its structural analog wedelolactone, is recognized for a range of pharmacological activities, including hepatoprotective, anti-inflammatory, and anticancer effects. The efficiency of extracting this compound is critical for research, development, and quality control of herbal formulations. These application notes provide a comprehensive overview of optimized extraction methodologies, detailed experimental protocols, and a comparison of various techniques to guide researchers in maximizing yield and purity.

Data Presentation: Comparison of Extraction Methods

The choice of extraction method significantly impacts the yield of this compound. The following table summarizes quantitative data from various studies, offering a comparison of different techniques and their optimal conditions.

Extraction MethodSolventSolid-Liquid RatioTimeTemp./PressureThis compound Yield (mg/g of dry plant)Reference
Ultra-High-Pressure-Assisted Extraction (UHPE) 80% Methanol1:20 (g/mL)3 min200 MPa~0.7 mg/g[1][2]
Heat Reflux Extraction Methanol-Water SystemNot Specified60 minNot Specified~0.8 mg/g[2]
Soxhlet Extraction Methanol1:100 (g/mL)6 h90 °C~0.7 mg/g[2]
Supercritical Fluid Extraction (SFE) CO₂ with Methanol ModifierNot Specified30 minNot SpecifiedNot explicitly quantified for this compound, but wedelolactone yield was 0.88%[3]
Maceration-Percolation Not SpecifiedNot Specified>24 hRoom Temp.Not explicitly quantified for this compound, but wedelolactone yield was 0.38%[2]
Ultrasound-Assisted Extraction (UAE) 80% Methanol1:20 (g/mL)Not SpecifiedNot SpecifiedYields comparable to heat reflux[2]

Experimental Workflows and Biological Pathways

Visualizing the experimental process and the compound's mechanism of action is crucial for understanding and implementation.

ExtractionWorkflow RawMaterial Eclipta Herba (Aerial Parts) Preparation Drying & Powdering RawMaterial->Preparation Extraction Optimized Extraction (e.g., UHPE) Preparation->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Purification (HSCCC) CrudeExtract->Purification FinalProduct Purified This compound (>95% Purity) Purification->FinalProduct Analysis QC/Analysis (RP-HPLC) FinalProduct->Analysis

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Isodemethylwedelolactone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isodemethylwedelolactone is a coumestan derivative found in various medicinal plants, notably in the Asteraceae family. It is recognized for its potential biological activities, contributing to the therapeutic effects of herbal extracts. Accurate and precise quantification of this compound is crucial for the quality control of raw materials, standardization of herbal formulations, and in pharmacokinetic studies. This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the reliable quantification of this compound.

Analytical Method

The presented method is adapted from established protocols for the simultaneous determination of wedelolactone and this compound, ensuring high resolution and sensitivity.

Chromatographic Conditions

ParameterSpecification
HPLC System Jasco PU 1580 intelligent HPLC pump with a Rheodyne 7725 loop injector, Jasco UV-Vis 1520 detector, and Borwin Chromatographic Software (version 1.21) or equivalent
Column Kromasil C18 (250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase Methanol : 0.5% Acetic Acid in Water (55:45, v/v)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature Ambient
Injection Volume 20 µL[1]
Detector UV-Vis
Detection Wavelength 351 nm[1]
Run Time Approximately 15 minutes

Method Validation Summary

The method was validated according to the International Conference on Harmonisation (ICH) guidelines.

Validation ParameterResult for this compound
Linearity Range 1.6 - 32.0 mg/L[1]
Correlation Coefficient (r) 0.9995[1]
Recovery 97.5% - 98.2%[1]
Precision (RSD%) < 2%
Limit of Detection (LOD) 100 ng/mL
Limit of Quantification (LOQ) 300 ng/mL

Experimental Protocols

1. Preparation of Standard Solutions

  • Primary Stock Solution (1000 mg/L): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations within the linearity range (e.g., 1.6, 4.0, 8.0, 16.0, and 32.0 mg/L).

2. Sample Preparation (from Herbal Material)

  • Extraction:

    • Accurately weigh 1.0 g of the powdered, dried plant material into a conical flask.

    • Add 50 mL of methanol.

    • Extract using a Soxhlet apparatus or by ultrasonication for 30 minutes.

    • Allow the extract to cool to room temperature.

  • Filtration:

    • Filter the extract through a Whatman No. 1 filter paper.

    • Transfer the filtrate to a 50 mL volumetric flask and make up the volume with methanol.

    • Before injection into the HPLC system, filter the solution through a 0.45 µm syringe filter to prevent particulate matter from damaging the column.

3. HPLC Analysis Procedure

  • System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Blank Injection: Inject 20 µL of the mobile phase (as a blank) to ensure no interfering peaks are present at the retention time of this compound.

  • Standard Injections: Inject 20 µL of each working standard solution in ascending order of concentration.

  • Sample Injections: Inject 20 µL of the prepared sample solution.

  • Data Acquisition and Processing: Record the chromatograms and integrate the peak area corresponding to this compound.

4. Quantification

Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh_standard Weigh this compound Reference Standard start->weigh_standard weigh_sample Weigh Powdered Herbal Material start->weigh_sample dissolve_standard Dissolve in Methanol (Primary Stock) weigh_standard->dissolve_standard dilute_standard Serial Dilution (Working Standards) dissolve_standard->dilute_standard equilibrate Equilibrate HPLC System dilute_standard->equilibrate extract_sample Extract with Methanol weigh_sample->extract_sample filter_extract Filter Extract extract_sample->filter_extract filter_extract->equilibrate inject_blank Inject Blank (Mobile Phase) equilibrate->inject_blank inject_standards Inject Working Standards inject_blank->inject_standards inject_sample Inject Prepared Sample inject_standards->inject_sample acquire_data Data Acquisition inject_sample->acquire_data calibration_curve Construct Calibration Curve acquire_data->calibration_curve quantify Quantify this compound in Sample calibration_curve->quantify report Generate Report quantify->report

Caption: Experimental workflow for HPLC quantification.

This HPLC method provides a reliable and accurate approach for the quantification of this compound in herbal materials and extracts. The method is straightforward, sensitive, and demonstrates good linearity and recovery, making it suitable for routine quality control and research applications. Adherence to the detailed protocols will ensure reproducible and dependable results.

References

Validated Analytical Method for Isodemethylwedelolactone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodemethylwedelolactone, a coumestan found in plants such as Eclipta alba, has garnered interest for its potential pharmacological activities. The development of robust and validated analytical methods is crucial for the qualitative and quantitative assessment of this compound in various matrices, including plant extracts and biological samples. This document provides detailed application notes and experimental protocols for the analysis of this compound, primarily utilizing High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC). The methodologies presented are based on established scientific literature and adhere to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a widely employed technique for the simultaneous determination of wedelolactone and this compound.[5] This method offers high resolution, sensitivity, and accuracy for quantification.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC provides a simple, rapid, and cost-effective alternative for the quantification of this compound. This technique is particularly suitable for the routine quality control of herbal extracts.[6][7][8][9]

Experimental Workflow for Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring its suitability for the intended purpose.

workflow cluster_planning Planning & Development cluster_execution Validation Execution cluster_evaluation Evaluation & Documentation define_objective Define Analytical Objective method_development Method Development & Optimization define_objective->method_development define_validation_parameters Define Validation Parameters (ICH) method_development->define_validation_parameters perform_experiments Perform Validation Experiments define_validation_parameters->perform_experiments collect_data Collect & Process Data perform_experiments->collect_data evaluate_results Evaluate Results Against Acceptance Criteria collect_data->evaluate_results document_method Document Method & Validation Report evaluate_results->document_method

Caption: Experimental workflow for analytical method validation.

Experimental Protocols

Protocol 1: HPLC Method for this compound Quantification

This protocol is adapted from a validated method for the simultaneous determination of wedelolactone and this compound.[5]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm).[5]

  • Mobile Phase: Methanol and 0.5% acetic acid in water (55:45, v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 351 nm.[5]

  • Injection Volume: 20 µL.[5]

  • Column Temperature: Ambient.

2. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in methanol. Serially dilute the stock solution to prepare working standards of different concentrations.

  • Sample from Plant Material:

    • Accurately weigh the powdered plant material.

    • Extract with a suitable solvent (e.g., methanol) using an appropriate extraction technique like sonication or reflux.[10]

    • Filter the extract through a 0.45 µm membrane filter before injection.

3. Method Validation:

The method should be validated according to ICH guidelines, assessing the following parameters:[1][2][4]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be confirmed by comparing the chromatograms of the sample with and without the standard.

  • Linearity: Analyze a series of at least five concentrations of the standard solution. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r), which should ideally be ≥ 0.999.[2]

  • Accuracy: Perform recovery studies by spiking a known amount of the standard into the sample matrix. The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze replicate injections of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days.

    • The relative standard deviation (RSD) for precision should generally be ≤ 2%.[1]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, flow rate) to assess the method's reliability.[4]

Protocol 2: HPTLC Method for this compound Quantification

This protocol is based on established HPTLC methods for the analysis of related compounds from plant extracts.[6][7][9][11]

1. Instrumentation and Chromatographic Conditions:

  • HPTLC System: HPTLC system with a sample applicator, developing chamber, and a densitometric scanner.

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.[9]

  • Mobile Phase: A suitable solvent system such as Toluene: Ethyl Acetate: Formic Acid (5:5:0.1, v/v/v).[9]

  • Application: Apply the standard and sample solutions as bands on the HPTLC plate.

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Densitometric Analysis: Scan the developed plate at 351 nm in absorbance mode.[9]

2. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in methanol and create a series of dilutions.

  • Sample from Plant Material: Extract the powdered plant material with methanol and filter the solution before application.

3. Method Validation:

Validate the HPTLC method similarly to the HPLC method, focusing on:

  • Specificity: Confirmed by comparing the Rf values and spectra of the analyte in the sample and standard tracks.

  • Linearity: Establish a linear relationship between the peak area and the concentration of the applied standard.

  • Accuracy: Determined by recovery studies.

  • Precision: Assessed through repeatability and intermediate precision studies.

  • LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluate the effect of small variations in the mobile phase composition and development time.

Quantitative Data Summary

The following tables summarize the validation parameters for analytical methods developed for this compound and related compounds from the literature.

Table 1: HPLC Method Validation Data for this compound [5]

ParameterResult
Linearity Range1.6 - 32.0 mg/L
Correlation Coefficient (r)0.9995
Recovery97.5% - 98.2%

Table 2: HPTLC Method Validation Data for a Related Coumestan (Wedelolactone) [7]

ParameterResult
Linearity Range400 - 800 ng/spot
Correlation Coefficient (r²)0.9963
Rf Value0.39 ± 0.03

Potential Signaling Pathway Modulation

While the specific signaling pathways modulated by this compound are not extensively detailed in the provided search results, bioactive compounds from natural sources often exert their effects through interactions with cellular signaling cascades. The following diagram illustrates a generalized signaling pathway that could be a target for such compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor signaling_cascade Signaling Cascade (e.g., Kinases) receptor->signaling_cascade Activates transcription_factor_inactive Inactive Transcription Factor signaling_cascade->transcription_factor_inactive Activates transcription_factor_active Active Transcription Factor transcription_factor_inactive->transcription_factor_active Translocates to Nucleus gene_expression Gene Expression transcription_factor_active->gene_expression Regulates cellular_response Cellular Response gene_expression->cellular_response This compound This compound This compound->receptor Binds to/Modulates

Caption: Generalized signaling pathway potentially modulated by a bioactive compound.

Conclusion

The HPLC and HPTLC methods described provide a solid foundation for the reliable quantification of this compound. Adherence to the detailed protocols and validation procedures is essential to ensure the generation of accurate and reproducible data in research, quality control, and drug development settings. Further studies are warranted to elucidate the specific molecular targets and signaling pathways of this compound to fully understand its pharmacological potential.

References

Application Notes: Isodemethylwedelolactone as a Reference Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodemethylwedelolactone, a naturally occurring coumestan found in medicinal plants such as Eclipta prostrata, is a compound of significant interest in phytochemical and pharmacological research. Due to its potential biological activities, it is crucial to have reliable and validated analytical methods for its identification and quantification in plant extracts and herbal formulations. This document provides detailed application notes and protocols for the use of this compound as a reference standard in various analytical techniques. High-purity this compound is available from commercial suppliers with a purity of ≥98% as determined by HPLC.[1]

Physicochemical Properties

PropertyValue
Chemical Name This compound
CAS Number 350681-33-3
Molecular Formula C₁₅H₈O₇
Molecular Weight 300.22 g/mol
Appearance Yellow powder
Purity (Typical) ≥98% (HPLC)[1]
Storage Store in a closed container, protected from air and light. Refrigerated or frozen for long-term storage.

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of this compound using High-Performance Liquid Chromatography (HPLC).

Table 1: HPLC Method Validation Parameters for this compound
ParameterResultReference
Linearity Range 1.6 - 32.0 mg/L[Yuan et al., 2007][2]
Correlation Coefficient (r) 0.9995[Yuan et al., 2007][2]
Recovery 97.5% - 98.2%[Yuan et al., 2007][2]
Detection Wavelength (λmax) 351 nm[Yuan et al., 2007][2]

Experimental Protocols

Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is based on the method described by Yuan et al. (2007) for the simultaneous determination of wedelolactone and this compound.[2]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm)[2]

  • Mobile Phase: Methanol : 0.5% Acetic Acid in Water (55:45, v/v)[2]

  • Flow Rate: 1.0 mL/min[2]

  • Detection Wavelength: 351 nm[2]

  • Injection Volume: 20 µL[2]

  • Column Temperature: Ambient

2. Preparation of Standard Solutions:

  • Stock Solution (e.g., 100 mg/L): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations within the linear range (e.g., 2, 5, 10, 20, 30 mg/L).

3. Preparation of Sample Solutions (from Plant Material):

  • Extraction:

    • Weigh 1 g of powdered, dried plant material.

    • Add 50 mL of methanol and sonicate for 30 minutes.

    • Filter the extract through a 0.45 µm syringe filter prior to injection.

4. Analytical Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 20 µL of each working standard solution to construct a calibration curve.

  • Inject 20 µL of the prepared sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Protocol 2: Qualitative and Quantitative Analysis by High-Performance Thin-Layer Chromatography (HPTLC) (Adapted from methods for Wedelolactone)

This protocol is adapted from established HPTLC methods for the analysis of wedelolactone, a structurally similar compound.

1. Instrumentation and Chromatographic Conditions:

  • HPTLC System: A standard HPTLC system including an automatic sample applicator, developing chamber, and densitometric scanner.

  • Stationary Phase: Pre-coated silica gel 60 F₂₅₄ HPTLC plates.

  • Mobile Phase: Toluene : Ethyl Acetate : Formic Acid (5:5:0.1, v/v/v)

  • Sample Application: Apply standard and sample solutions as bands using an automatic applicator.

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Densitometric Scanning: Scan the plate at 351 nm.

2. Preparation of Standard and Sample Solutions:

  • Prepare standard and sample solutions in methanol as described in the HPLC protocol.

3. Analytical Procedure:

  • Apply 5 µL of the standard and sample solutions to the HPTLC plate.

  • Develop the plate with the mobile phase until the solvent front has migrated a sufficient distance.

  • Dry the plate in a stream of warm air.

  • Scan the dried plate at 351 nm.

  • Identify this compound by comparing the Rf value with the standard.

  • For quantitative analysis, generate a calibration curve from the peak areas of the standard spots.

Protocol 3: Sensitive Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) (Adapted from methods for related compounds)

This protocol provides a general framework for developing a sensitive LC-MS/MS method for this compound, based on methods for similar coumestans.

1. Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions: To be determined by infusing a standard solution of this compound. A likely precursor ion would be [M-H]⁻ at m/z 299.2. Product ions would need to be determined experimentally.

2. Preparation of Standard and Sample Solutions:

  • Prepare standard and sample solutions as described in the HPLC protocol, using high-purity solvents.

3. Analytical Procedure:

  • Optimize the MS parameters (e.g., capillary voltage, cone voltage, collision energy) by infusing a standard solution of this compound.

  • Develop a Multiple Reaction Monitoring (MRM) method using the optimized precursor and product ions.

  • Inject standards and samples onto the LC-MS/MS system.

  • Quantify this compound using a calibration curve constructed from the peak areas of the MRM transitions.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification plant_material Plant Material extraction Extraction (e.g., Methanol, Sonication) plant_material->extraction reference_std This compound Reference Standard std_prep Standard Solution Preparation reference_std->std_prep filtration Filtration (0.45 µm) extraction->filtration hplc HPLC filtration->hplc hptlc HPTLC filtration->hptlc lcms LC-MS/MS filtration->lcms std_prep->hplc std_prep->hptlc std_prep->lcms peak_id Peak Identification (Retention Time / Rf) hplc->peak_id hptlc->peak_id lcms->peak_id calibration Calibration Curve Construction peak_id->calibration quantification Quantification of This compound calibration->quantification

Fig. 1: Experimental workflow for phytochemical analysis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus isodmw This compound (Coumestan) receptor Receptor (e.g., Estrogen Receptor) isodmw->receptor Binds ikk IKK isodmw->ikk Inhibits nfkb_complex IκB-NF-κB Complex ikb_p P-IκB ikk->ikb_p Phosphorylates nfkb_active Active NF-κB ikb_p->nfkb_active Releases nfkb_nuc NF-κB nfkb_active->nfkb_nuc Translocates gene_transcription Gene Transcription (Inflammation, Proliferation) nfkb_nuc->gene_transcription Regulates

Fig. 2: Potential signaling pathway modulation.

References

Application Notes and Protocols for Stability Testing of Isodemethylwedelolactone Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodemethylwedelolactone, a coumestan found in plants such as Eclipta prostrata, has garnered significant interest for its potential therapeutic properties. As with any compound intended for pharmaceutical development, a thorough understanding of its stability characteristics is paramount. This document provides a detailed protocol for assessing the stability of this compound solutions under various environmental conditions, in accordance with the International Council for Harmonisation (ICH) guidelines. The protocol outlines procedures for forced degradation studies and a long-term stability program, employing High-Performance Liquid Chromatography (HPLC) for quantification.

Key Experimental Protocols

Analytical Method for this compound Quantification

A validated stability-indicating analytical method is crucial for accurately measuring the concentration of this compound and detecting any degradation products. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a suitable method.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler and column oven

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of methanol and 0.5% acetic acid in water (e.g., 55:45 v/v)[1].

  • Flow Rate: 1.0 mL/min[1].

  • Column Temperature: 25°C

  • Detection Wavelength: 351 nm[1].

  • Injection Volume: 20 µL[1].

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Preparation of this compound Solutions

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration. From this stock solution, prepare replicate samples in the desired formulation buffer or solvent system for the stability studies.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.[2][3] These studies also help to demonstrate the specificity of the analytical method. The drug substance should be subjected to the following stress conditions as recommended by ICH guidelines[3][4].

a) Acidic and Basic Hydrolysis:

  • Treat the this compound solution with 0.1 M HCl and 0.1 M NaOH.

  • Store the solutions at room temperature and an elevated temperature (e.g., 60°C).

  • Analyze samples at appropriate time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

b) Oxidative Degradation:

  • Treat the this compound solution with a suitable concentration of hydrogen peroxide (e.g., 3% H₂O₂).

  • Store the solution at room temperature.

  • Analyze samples at appropriate time points.

c) Thermal Degradation:

  • Expose solid this compound and its solution to elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven.

  • Analyze samples at appropriate time points.

d) Photostability:

  • Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • A control sample should be protected from light.

  • Analyze both samples at the end of the exposure.

Long-Term Stability Study

Long-term stability studies provide evidence on how the quality of a drug substance varies with time under the influence of temperature and humidity.

Storage Conditions (as per ICH Q1A(R2)):

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

Testing Frequency:

  • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Accelerated: 0, 3, and 6 months.

Parameters to be Tested:

  • Appearance (visual inspection)

  • pH (for solutions)

  • Assay of this compound

  • Degradation products (quantification and identification if possible)

Data Presentation

Quantitative data from the stability studies should be summarized in tables for clear comparison.

Table 1: Forced Degradation Study of this compound Solution

Stress ConditionDurationTemperature% Recovery of this compoundPeak Area of Major Degradant(s)
0.1 M HCl24 hours60°C
0.1 M NaOH24 hours60°C
3% H₂O₂24 hoursRoom Temp
Heat (Solid)48 hours80°C
Heat (Solution)48 hours80°C
Photostability1.2 million lux hrsRoom Temp

Table 2: Long-Term Stability Data for this compound Solution at 25°C/60% RH

Time Point (Months)AppearancepHAssay (%)Total Degradation Products (%)
0
3
6
12
24
36

Mandatory Visualization

Signaling Pathway Diagram

Wedelolactone, a compound structurally similar to this compound, is known to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation.[5][6][7] The following diagram illustrates the canonical NF-κB signaling pathway, a likely target for this compound.

NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK_complex IKK Complex TLR4->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_p P-IκB IkB->IkB_p NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active release Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB_active->Nucleus Transcription Gene Transcription (Inflammatory Mediators) NFkB_active->Transcription Nucleus->Transcription This compound This compound This compound->IKK_complex inhibits

Figure 1: Proposed inhibitory action of this compound on the NF-κB signaling pathway.
Experimental Workflow Diagram

The following diagram outlines the experimental workflow for the stability testing of this compound solutions.

Stability_Workflow cluster_forced cluster_long_term start Start: Prepare this compound Solution forced_degradation Forced Degradation Studies start->forced_degradation long_term_stability Long-Term Stability Studies start->long_term_stability acid Acid/Base Hydrolysis oxidation Oxidation thermal Thermal Stress photo Photostability accelerated Accelerated Conditions (40°C/75% RH) longterm Long-Term Conditions (25°C/60% RH) hplc_analysis HPLC Analysis data_analysis Data Analysis and Interpretation hplc_analysis->data_analysis report Generate Stability Report data_analysis->report end End report->end acid->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis accelerated->hplc_analysis longterm->hplc_analysis

Figure 2: Experimental workflow for stability testing of this compound solutions.

References

Application Notes and Protocols: Isodemethylwedelolactone Solubility in DMSO versus Methanol for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodemethylwedelolactone, a naturally occurring coumestan found in plants such as Eclipta prostrata, has garnered significant interest in biomedical research for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and hepatoprotective activities. A critical parameter for the successful design and execution of in vitro and in vivo bioassays is the solubility of the test compound. The choice of solvent can significantly impact the compound's stability, bioavailability, and the reliability of experimental results. This document provides a detailed comparison of dimethyl sulfoxide (DMSO) and methanol as solvents for this compound, offering protocols for solution preparation and outlining best practices for its use in bioassays.

Solubility of this compound: A Comparative Analysis

Key Considerations for Solvent Selection:

  • Dimethyl Sulfoxide (DMSO): A polar aprotic solvent with a remarkable ability to dissolve a wide range of polar and nonpolar compounds. It is a standard solvent in drug discovery for preparing high-concentration stock solutions. DMSO is miscible with water and a broad spectrum of organic solvents.

  • Methanol: A polar protic solvent commonly used in the extraction and purification of natural products. While a good solvent for many organic compounds, its utility for high-concentration stock solutions of poorly water-soluble compounds can be more limited compared to DMSO.

The following table summarizes the solubility of wedelolactone, which can be used as a proxy for this compound.

SolventSolubility (approx.)Molar Concentration (approx.)Remarks
DMSO 30 mg/mL95.4 mMIdeal for preparing high-concentration stock solutions for serial dilution in bioassays.
Methanol 20 mg/mL63.6 mMSuitable for certain applications but may be less effective for achieving high stock concentrations.

Molecular Weight of Wedelolactone: 314.27 g/mol Molecular Weight of this compound: 300.24 g/mol

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro bioassays.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound (MW: 300.24 g/mol ) needed:

    • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 300.24 g/mol * 1000 mg/g = 3.0024 mg

  • Weigh the compound: Accurately weigh approximately 3 mg of this compound and record the exact weight.

  • Dissolve in DMSO: Add the appropriate volume of DMSO to the weighed compound to achieve a final concentration of 10 mM. For example, if 3.0 mg of the compound was weighed, add 1 mL of DMSO.

  • Ensure complete dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution into cell culture medium to prepare working concentrations for treating cells. A critical consideration is the final concentration of DMSO, which should typically be kept below 0.5% (v/v), and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium

  • Sterile serological pipettes and pipette tips

Procedure:

  • Determine the final desired concentrations: For example, you may want to test final concentrations of 1 µM, 5 µM, and 10 µM.

  • Calculate the dilution factor: To achieve a final DMSO concentration of 0.1%, the stock solution must be diluted 1:1000.

    • For a 10 mM (10,000 µM) stock, a 1:1000 dilution will result in a final concentration of 10 µM.

  • Prepare an intermediate dilution (optional but recommended): To prepare lower concentrations, it is often more accurate to perform a serial dilution. For instance, to get to 1 µM and 5 µM, you can first dilute the 10 mM stock to 1 mM in cell culture medium.

  • Prepare the final working solutions:

    • For 10 µM: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

    • For 5 µM: Add 0.5 µL of the 10 mM stock solution to 999.5 µL of cell culture medium, or dilute a 1 mM intermediate stock 1:200.

    • For 1 µM: Add 0.1 µL of the 10 mM stock solution to 999.9 µL of cell culture medium, or dilute a 1 mM intermediate stock 1:1000.

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO (e.g., 0.1%) in the cell culture medium without the compound. This is essential to account for any effects of the solvent on the cells.

  • Application to cells: Mix the working solutions gently and add the appropriate volume to your cell cultures.

Signaling Pathway and Experimental Workflow

This compound's Impact on the NF-κB Signaling Pathway

This compound and its analog wedelolactone are known to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of immune responses, inflammation, and cell survival.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκBα IKK_Complex->IkB Phosphorylation NFkB_p65_p50 NF-κB (p65/p50) IkB_p p-IκBα IkB->IkB_p IkB_p65_p50_complex IkB->IkB_p65_p50_complex NFkB_translocation NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocation Translocation NFkB_p65_p50->IkB_p65_p50_complex This compound This compound This compound->IKK_Complex Inhibition Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation DNA DNA NFkB_translocation->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression IkB_p65_p50_complex->IkB IkB_p65_p50_complex->NFkB_p65_p50

Caption: Inhibition of the NF-κB signaling pathway by this compound.

General Workflow for a Cell-Based Bioassay

The following diagram illustrates a typical workflow for evaluating the bioactivity of this compound in a cell-based assay.

Bioassay_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Stock_Solution Prepare 10 mM Stock in DMSO Working_Solutions Prepare Working Solutions in Culture Medium Stock_Solution->Working_Solutions Cell_Treatment Treat Cells with Working Solutions Working_Solutions->Cell_Treatment Cell_Seeding Seed Cells in Multi-well Plates Cell_Seeding->Cell_Treatment Incubation Incubate for Specified Duration Cell_Treatment->Incubation Assay Perform Bioassay (e.g., MTT, ELISA, qPCR) Incubation->Assay Data_Collection Collect Data Assay->Data_Collection Data_Analysis Analyze and Interpret Results Data_Collection->Data_Analysis

Caption: A generalized workflow for conducting a cell-based bioassay.

Conclusion

For bioassays involving this compound, DMSO is the recommended solvent for preparing high-concentration stock solutions due to its superior solubilizing capacity compared to methanol. It is imperative to maintain a final DMSO concentration in cell culture that is non-toxic to the cells, typically at or below 0.1%. Adherence to the provided protocols for solution preparation and the inclusion of appropriate vehicle controls will ensure the generation of accurate and reproducible data in your research endeavors.

Application Notes and Protocols: Isodemethylwedelolactone in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodemethylwedelolactone, a naturally occurring coumestan, has demonstrated significant potential as an anti-cancer agent in various preclinical studies. This document provides a comprehensive overview of its application in cancer cell line research, detailing its mechanisms of action, summarizing key quantitative data, and providing standardized protocols for its experimental use. This compound has been shown to inhibit cancer cell proliferation, motility, and invasion, making it a compound of interest for further investigation in oncology drug development.

Mechanism of Action

This compound exerts its anti-cancer effects through the modulation of several critical signaling pathways involved in tumorigenesis and metastasis. In human breast cancer cells, particularly the highly aggressive MDA-MB-231 cell line, this compound has been shown to suppress cell motility and invasion.[1] This is achieved by reducing the activity and expression of matrix metalloproteinases (MMPs), enzymes crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion.[1] The inhibition of MMPs is linked to the downregulation of the IκB-α/NFκB and MEK/ERK signaling pathways.[1] Furthermore, studies have demonstrated that this compound can suppress the metastasis and lung colonization of tumor cells in vivo.[1]

While this compound's direct effects are significant, it is also important to note the activities of its parent compound, wedelolactone, and its derivatives, as they provide a broader context for the family of coumestans in cancer research. For instance, a derivative of wedelolactone, 3-butoxy-1,8,9-trihydroxy-6H-benzofuro[3,2-c]benzopyran-6-one (BTB), has been shown to selectively inhibit estrogen receptor (ER) signaling, suppressing the growth of ER-positive breast, endometrial, and ovarian cancer cells.[2][3] Wedelolactone itself has been identified as a proteasome inhibitor and can interrupt c-Myc oncogenic signaling in prostate cancer cells.[4][5]

Data Presentation

The following tables summarize the quantitative data on the cytotoxic effects of this compound and related compounds on various cancer cell lines.

Table 1: IC50 Values of this compound (DWEL) and Wedelolactone (WEL) in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)AssayReference
This compound (DWEL)MDA-MB-231Breast CancerNot explicitly stated, but effective at inhibiting invasionInvasion Assay[1]
Wedelolactone (WEL)MDA-MB-231Breast CancerNot explicitly stated, but effective at inhibiting invasionInvasion Assay[1]
BTB (Wedelolactone derivative)MCF-7Breast Cancer (ER+)18.3 ± 2.0 (in presence of E2)MTT Assay[2]
BTB (Wedelolactone derivative)IshikawaEndometrial Cancer (ER+)32.2 ± 2.0 (in presence of E2)MTT Assay[2]
BTB (Wedelolactone derivative)SKOV-3Ovarian Cancer (ER+)41.9 ± 2.5 (in presence of E2)MTT Assay[2]
BTB (Wedelolactone derivative)MDA-MB-231Breast Cancer (ER-)42.5 ± 3.5 (in presence of E2)MTT Assay[2]

Table 2: Effect of Wedelolactone on Proteasome Activity

Cell LineProteasome ActivityIC50 (µM)Reference
MDA-MB-231Chymotrypsin-like27.8[5]
MDA-MB-468Chymotrypsin-like12.78[5]
T47DChymotrypsin-like19.45[5]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies investigating the effects of wedelolactone derivatives on cancer cell proliferation.[2]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium from the stock solution.

  • Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is based on the investigation of signaling pathways affected by wedelolactone and its derivatives.[1][4]

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against proteins of interest (e.g., p-ERK, ERK, p-IκB-α, IκB-α, NFκB, c-Myc, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Use a loading control like β-actin to normalize the protein expression levels.

Cell Invasion Assay (Boyden Chamber Assay)

This protocol is based on studies evaluating the anti-invasive effects of this compound.[1]

Materials:

  • Boyden chamber inserts with an 8 µm pore size polycarbonate membrane

  • Matrigel

  • Serum-free medium

  • Complete medium (with FBS as a chemoattractant)

  • This compound

  • Cotton swabs

  • Methanol

  • Crystal violet stain

Procedure:

  • Coat the upper surface of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.

  • Harvest cancer cells and resuspend them in serum-free medium containing different concentrations of this compound.

  • Add the cell suspension to the upper chamber of the inserts.

  • Add complete medium containing FBS to the lower chamber as a chemoattractant.

  • Incubate for 24-48 hours.

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol.

  • Stain the cells with crystal violet.

  • Count the number of invading cells in several microscopic fields.

  • Quantify the results and compare the treated groups to the control.

Visualizations

G cluster_workflow General Experimental Workflow for this compound Studies A Cancer Cell Culture B Treatment with This compound A->B C Cell Viability Assay (e.g., MTT) B->C D Protein Extraction & Western Blot B->D E Invasion/Migration Assay (e.g., Boyden Chamber) B->E F Data Analysis (IC50, Protein Levels, etc.) C->F D->F E->F

Caption: A typical experimental workflow for evaluating the anti-cancer effects of this compound.

G cluster_pathway This compound's Impact on MEK/ERK and NFκB Signaling IDWL This compound MEK MEK IDWL->MEK inhibits IkBa IκBα IDWL->IkBa inhibits degradation of ERK ERK MEK->ERK MMPs MMP Expression & Activity ERK->MMPs NFkB NFκB IkBa->NFkB inhibits NFkB->MMPs Invasion Cell Invasion & Metastasis MMPs->Invasion

Caption: Signaling pathways modulated by this compound to inhibit cancer cell invasion.

G cluster_er_pathway BTB (Wedelolactone Derivative) Action on Estrogen Receptor Signaling BTB BTB ER Estrogen Receptor (ER) BTB->ER inhibits E2 Estradiol (E2) E2->ER ERE Estrogen Response Element (ERE) ER->ERE TargetGenes Target Gene Expression (e.g., Cyclin D1, E2F1) ERE->TargetGenes Proliferation Cell Proliferation TargetGenes->Proliferation

Caption: Inhibition of ER signaling by a wedelolactone derivative in hormone-dependent cancers.

References

Application Notes and Protocols for Isodemethylwedelolactone in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodemethylwedelolactone, a natural coumestan compound, has garnered interest in pharmacological research. These application notes provide detailed protocols for utilizing this compound in enzyme inhibition assays, focusing on its confirmed activity against trypsin and its potential applications in kinase inhibition based on the known bioactivity of the closely related compound, wedelolactone.

Data Presentation: Enzyme Inhibition Data for this compound

The following table summarizes the quantitative data for the enzyme inhibitory activity of this compound.

EnzymeCommon NameCAS NumberIC50 Value (µg/mL)IC50 Value (µM)
TrypsinDemethylwedelolactone6468-55-93.0~10.0

Note: The molecular weight of this compound (300.22 g/mol ) was used for the conversion of µg/mL to µM.

Confirmed Application: Trypsin Inhibition

This compound has been demonstrated to be a potent inhibitor of the serine protease, trypsin[1][2].

Experimental Protocol: Trypsin Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against trypsin using Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) as a chromogenic substrate.

Materials:

  • This compound (also known as Demethylwedelolactone)

  • Trypsin (from bovine pancreas)

  • Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)

  • Tris-HCl buffer (50 mM, pH 8.2) containing 20 mM CaCl2

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 410 nm

Procedure:

  • Preparation of Reagents:

    • Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Store in aliquots at -20°C.

    • BAPNA Stock Solution: Prepare a 40 mM stock solution of BAPNA in DMSO.

    • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

    • Tris-HCl Buffer: Prepare a 50 mM Tris-HCl buffer, adjust the pH to 8.2, and add CaCl2 to a final concentration of 20 mM.

  • Assay Protocol:

    • Prepare serial dilutions of this compound from the stock solution in DMSO.

    • In a 96-well plate, add 2 µL of each this compound dilution. For the control (no inhibitor) and blank wells, add 2 µL of DMSO.

    • Add 178 µL of Tris-HCl buffer to all wells.

    • Add 10 µL of the working trypsin solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • To initiate the reaction, add 10 µL of the BAPNA working solution to all wells.

    • Immediately measure the absorbance at 410 nm every minute for 15-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve by fitting the data to a suitable sigmoidal model.

Experimental Workflow Diagram

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Serial_Dilutions Prepare Serial Dilutions of this compound Reagents->Serial_Dilutions Add_Inhibitor Add Inhibitor to Plate Serial_Dilutions->Add_Inhibitor Add_Enzyme Add Enzyme (Trypsin) Add_Inhibitor->Add_Enzyme Pre_incubation Pre-incubate Add_Enzyme->Pre_incubation Add_Substrate Add Substrate (BAPNA) Pre_incubation->Add_Substrate Measure_Absorbance Measure Absorbance (410 nm) Add_Substrate->Measure_Absorbance Calculate_Rate Calculate Reaction Rates Measure_Absorbance->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Plot_Data Plot Dose-Response Curve Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: Experimental workflow for determining the IC50 of this compound against trypsin.

Potential Application: Kinase Inhibition

While direct inhibition of kinases by this compound has not been extensively documented, the closely related compound, wedelolactone, is known to inhibit key signaling pathways regulated by kinases, such as the NF-κB and IL-6/STAT3 pathways[3][4]. This suggests that this compound may also target kinases within these cascades.

Putative Targets and Signaling Pathways

NF-κB Signaling Pathway: Wedelolactone has been shown to inhibit IκB kinase (IKK), a critical enzyme in the activation of the NF-κB transcription factor[5][6]. Inhibition of IKK prevents the phosphorylation and subsequent degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.

NFkB_Pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB P IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB->NFkB Degradation of IκB Gene_Expression Pro-inflammatory Gene Expression This compound This compound (Putative) This compound->IKK

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

IL-6/STAT3 Signaling Pathway: The IL-6/STAT3 pathway is another critical inflammatory signaling cascade. Wedelolactone has been shown to down-regulate this pathway, suggesting potential inhibition of Janus kinases (JAKs) or other upstream kinases that lead to the phosphorylation and activation of the STAT3 transcription factor[4].

IL6_STAT3_Pathway cluster_nucleus IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R JAK JAK IL6R->JAK STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive P STAT3_active p-STAT3 (Active Dimer) STAT3_inactive->STAT3_active Dimerization Nucleus Nucleus STAT3_active->Nucleus Translocation Gene_Expression Target Gene Expression This compound This compound (Putative) This compound->JAK

Caption: Putative inhibition of the IL-6/STAT3 signaling pathway by this compound.

General Protocol: Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a putative target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • This compound

  • Target Kinase (e.g., IKKβ, JAK2)

  • Kinase Substrate (specific to the target kinase)

  • ATP

  • Kinase Assay Buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • Luminescence-based Kinase Assay Kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Preparation of Reagents:

    • Prepare reagents as per the manufacturer's instructions for the kinase assay kit.

    • Prepare a stock solution of this compound in DMSO and create a serial dilution series.

  • Assay Protocol:

    • In a white, opaque plate, add the kinase, substrate, and this compound at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

    • Stop the kinase reaction and measure the amount of ADP produced (or remaining ATP) using the luminescence-based detection reagent as per the kit protocol.

    • Measure the luminescence signal using a luminometer.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the kinase activity (in the case of ADP-Glo™).

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

Conclusion

This compound is a confirmed inhibitor of trypsin. The provided protocol offers a robust method for quantifying this inhibitory activity. Furthermore, based on the activity of the structurally similar compound wedelolactone, this compound presents a promising candidate for the inhibition of kinases involved in key inflammatory pathways. The general kinase inhibition protocol can be adapted to investigate its effects on specific kinase targets within the NF-κB and IL-6/STAT3 signaling cascades. Further research is warranted to elucidate the precise molecular targets and mechanisms of action of this compound.

References

Application Note: High-Speed Counter-Current Chromatography for Isodemethylwedelolactone Purification

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isodemethylwedelolactone, a coumestan found in Eclipta prostrata (L.) L., has garnered significant interest for its potential therapeutic properties. Efficient purification of this compound is crucial for pharmacological studies and drug development. High-speed counter-current chromatography (HSCCC) offers a robust, liquid-liquid partition chromatography technique that eliminates the need for a solid support matrix, thereby preventing irreversible adsorption of the sample and enabling high recovery rates. This application note details a methodology for the purification of this compound from a crude extract of Eclipta prostrata using HSCCC.

Methodology

A one-step HSCCC separation was employed to purify this compound from a crude sample obtained from Eclipta prostrata. The process leverages a specific two-phase solvent system to effectively partition and separate the target compound.

Experimental Parameters

The success of the HSCCC separation is contingent on the precise selection of experimental parameters. The following table summarizes the conditions used for the purification of this compound.

ParameterValue
Instrument High-Speed Counter-Current Chromatography System
Two-Phase Solvent System Petroleum ether-ethyl acetate-methanol-water
Solvent System Ratio (v/v) 3:7:5:5
Sample Loading 300 mg of crude sample
Yield of this compound 6.8 mg
Purity of this compound >95%

Protocol: HSCCC Purification of this compound

This protocol outlines the step-by-step procedure for the isolation of this compound from a crude extract of Eclipta prostrata.

1. Preparation of Crude Sample

1.1. Obtain a crude extract from Eclipta prostrata (e.g., through ultra-high-pressure extraction with 80% aqueous methanol).[1] 1.2. Concentrate the initial extract and perform a liquid-liquid extraction with ethyl acetate to obtain the crude sample for HSCCC.[1]

2. HSCCC System Preparation

2.1. Prepare the two-phase solvent system by mixing petroleum ether, ethyl acetate, methanol, and water in a 3:7:5:5 volume ratio.[1] 2.2. Thoroughly equilibrate the solvent mixture in a separatory funnel and allow the phases to separate. 2.3. Degas both the upper and lower phases prior to use.

3. HSCCC Operation

3.1. Fill the HSCCC column entirely with the stationary phase. 3.2. Pump the mobile phase into the column at a specific flow rate while the apparatus is rotating at a set speed. 3.3. Once hydrodynamic equilibrium is reached, dissolve 300 mg of the crude sample in a suitable volume of the biphasic solvent system. 3.4. Inject the sample solution into the HSCCC system. 3.5. Continuously monitor the effluent at a predetermined wavelength. 3.6. Collect fractions as peaks are detected.

4. Post-Purification Analysis

4.1. Analyze the collected fractions containing the purified this compound for purity using High-Performance Liquid Chromatography (HPLC). 4.2. Confirm the structure of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Visualizations

Experimental Workflow for HSCCC Purification

HSCCC Purification Workflow cluster_prep Sample Preparation cluster_hsccc HSCCC Separation cluster_analysis Analysis crude_extract Crude Extract of Eclipta prostrata sample_dissolution Dissolve Crude Sample crude_extract->sample_dissolution solvent_prep Solvent System (Petroleum ether-ethyl acetate- methanol-water 3:7:5:5) solvent_prep->sample_dissolution injection Sample Injection sample_dissolution->injection hsccc_instrument HSCCC Instrument equilibration Column Equilibration hsccc_instrument->equilibration equilibration->injection elution Elution & Fraction Collection injection->elution purity_check Purity Analysis (HPLC) elution->purity_check structure_id Structural Identification (MS, NMR) purity_check->structure_id final_product Purified This compound structure_id->final_product

Caption: Workflow for this compound Purification by HSCCC.

Logical Diagram of the Purification Process

Logical Purification Process start Start: Crude Plant Material (Eclipta prostrata) extraction Extraction start->extraction crude_sample Crude Sample for HSCCC extraction->crude_sample hsccc High-Speed Counter-Current Chromatography crude_sample->hsccc fractions Collected Fractions hsccc->fractions analysis Purity & Structural Analysis fractions->analysis end End: Pure this compound (>95% Purity) analysis->end

Caption: Logical Flow from Crude Extract to Purified this compound.

References

Preparation of Isodemethylwedelolactone Stock Solutions for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isodemethylwedelolactone, a natural coumestan compound, has garnered interest in the scientific community for its potential therapeutic properties. Accurate and reproducible experimental results are contingent upon the correct preparation of stock solutions. This document provides a detailed protocol for the preparation of this compound stock solutions for use in various in vitro and in vivo experimental settings.

Quantitative Data Summary

For ease of reference and comparison, the key quantitative data for this compound are summarized in the table below.

ParameterValueSource
Molecular Formula C₁₅H₈O₇N/A
Molecular Weight 300.22 g/mol N/A
Appearance Yellow powder[1]
Solubility in DMSO ≥ 50 mg/mL (166.54 mM)[1]
Other Solvents Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone[2]
Storage of Stock Solution (in DMSO) -80°C for 6 months; -20°C for 1 month[1]

Experimental Protocol: Preparation of a 50 mM Stock Solution in DMSO

This protocol describes the preparation of a 1 mL, 50 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-weighing Preparation: Ensure the analytical balance is calibrated and located in a draft-free area. Place a clean, empty microcentrifuge tube on the balance and tare it.

  • Weighing this compound: Carefully weigh 15.01 mg of this compound powder directly into the tared microcentrifuge tube.

    • Calculation:

      • Desired Concentration (C) = 50 mM = 0.050 mol/L

      • Desired Volume (V) = 1 mL = 0.001 L

      • Molecular Weight (MW) = 300.22 g/mol

      • Mass (m) = C x V x MW = 0.050 mol/L x 0.001 L x 300.22 g/mol = 0.015011 g = 15.01 mg

  • Solvent Addition: Using a calibrated pipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound.

  • Dissolution: Tightly cap the microcentrifuge tube and vortex the solution at medium speed until the this compound powder is completely dissolved. The solution should be clear and yellow. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, solvent, date of preparation, and your initials.

  • Long-term Storage: For long-term storage, place the aliquots at -80°C, where they are reported to be stable for up to 6 months.[1] For short-term storage (up to one month), -20°C is suitable.[1]

Experimental Workflow Diagram

The following diagram illustrates the workflow for preparing the this compound stock solution.

G cluster_start Preparation cluster_weigh Weighing cluster_dissolve Dissolution cluster_storage Storage cluster_end Completion start Start weigh Weigh 15.01 mg of This compound start->weigh add_dmso Add 1 mL of DMSO weigh->add_dmso vortex Vortex until dissolved add_dmso->vortex aliquot Aliquot into smaller volumes vortex->aliquot store Store at -80°C or -20°C aliquot->store end End store->end

Caption: Workflow for this compound Stock Solution Preparation.

Signaling Pathways Potentially Affected by this compound

While direct research on the signaling pathways specifically modulated by this compound is limited, its structural similarity to wedelolactone suggests potential interactions with similar cellular signaling cascades. Wedelolactone has been reported to influence several key pathways involved in inflammation, cell proliferation, and apoptosis.[3][4] Commercial suppliers of this compound also categorize it as an inhibitor of the PI3K/Akt/mTOR, MAPK, and NF-κB signaling pathways.[5]

The following diagrams depict simplified representations of these pathways, which may be targeted by this compound.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation.

NFkB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degradation releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Isod This compound (Potential Inhibition) Isod->IKK Inhibits? DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription Initiates

Caption: Potential inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in converting extracellular stimuli into a wide range of cellular responses, including cell growth, differentiation, and stress responses.

MAPK_Pathway cluster_stimulus Stimulus cluster_cascade Kinase Cascade cluster_nucleus Nucleus stimulus Growth Factors, Stress MAPKKK MAPKKK stimulus->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates TF Transcription Factors (e.g., AP-1, c-Myc) MAPK->TF Activates Isod This compound (Potential Inhibition) Isod->MAPKKK Inhibits? Transcription Gene Expression (Proliferation, Apoptosis) TF->Transcription Regulates

Caption: Potential modulation of the MAPK signaling cascade.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling network that promotes cell survival and growth in response to extracellular signals.

PI3K_Akt_Pathway cluster_stimulus Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response stimulus Growth Factors Receptor Receptor Tyrosine Kinase stimulus->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Phosphorylates Response Cell Survival, Growth, Proliferation Downstream->Response Leads to Isod This compound (Potential Inhibition) Isod->PI3K Inhibits?

Caption: Potential interference with the PI3K/Akt signaling pathway.

Disclaimer: The signaling pathway diagrams represent simplified models and potential points of inhibition. The precise molecular targets and mechanisms of action of this compound require further experimental validation.

References

Application Notes and Protocols for In Vivo Delivery of Isodemethylwedelolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodemethylwedelolactone, a coumestan compound found in plants like Eclipta prostrata, has garnered interest for its potential therapeutic properties. However, its poor aqueous solubility and limited bioavailability pose significant challenges for in vivo applications. Advanced drug delivery systems, such as nanoparticles and liposomes, offer promising strategies to overcome these hurdles by enhancing solubility, improving pharmacokinetic profiles, and enabling targeted delivery.

These application notes provide a comprehensive guide for the development and in vivo evaluation of this compound delivery systems. The following sections detail hypothetical formulation characteristics, step-by-step experimental protocols for preparation and characterization, and protocols for conducting preclinical in vivo studies. This document is intended to serve as a foundational resource for researchers aiming to investigate the therapeutic potential of this compound in animal models.

Data Presentation: Hypothetical Formulation Characteristics

Effective in vivo studies rely on well-characterized delivery systems. The following tables outline target physicochemical properties for hypothetical this compound-loaded nanoparticle and liposomal formulations, providing a benchmark for formulation development.

Table 1: Target Characteristics of this compound-Loaded Nanoparticles

ParameterTarget ValueRationale
Particle Size (Z-average) 100 - 200 nmOptimal for potential enhanced permeability and retention (EPR) effect in tumor models and avoiding rapid clearance by the reticuloendothelial system (RES).
Polydispersity Index (PDI) < 0.2Indicates a narrow and uniform particle size distribution, ensuring reproducible in vivo behavior.
Zeta Potential -20 to -30 mVA negative surface charge helps prevent aggregation and opsonization, prolonging circulation time.
Encapsulation Efficiency (%) > 90%High encapsulation ensures a sufficient therapeutic payload is delivered.
Drug Loading (%) 5 - 10%Represents a practical balance between drug content and formulation stability.

Table 2: Target Characteristics of this compound-Loaded Liposomes

ParameterTarget ValueRationale
Vesicle Size (Z-average) 80 - 150 nmSuitable for intravenous administration and potential tissue extravasation.
Polydispersity Index (PDI) < 0.15Ensures homogeneity of the liposomal formulation.
Zeta Potential -15 to -25 mVA slightly negative charge can improve stability and circulation half-life.
Encapsulation Efficiency (%) > 85%Maximizes the amount of this compound carried within the liposomes.
Drug Loading (%) 3 - 8%A feasible loading capacity for hydrophobic drugs in a lipid bilayer.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation, characterization, and in vivo evaluation of this compound delivery systems.

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an emulsion-diffusion-evaporation method, a common technique for encapsulating hydrophobic drugs.[1]

Materials:

  • This compound

  • PLGA (Poly(lactic-co-glycolic acid), 50:50 lactide:glycolide ratio)

  • Poly(vinyl alcohol) (PVA) or Didodecyldimethylammonium bromide (DMAB) as a stabilizer

  • Ethyl acetate (EA)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in a mixture of 5 mL of ethyl acetate and 5 mL of dichloromethane.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) solution of PVA or DMAB in 50 mL of deionized water.

  • Emulsification: Add the organic phase to the aqueous phase while sonicating on an ice bath for 2 minutes at 40% amplitude.

  • Solvent Evaporation: Stir the resulting emulsion at room temperature for 4-6 hours to allow for the evaporation of the organic solvents.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess stabilizer and unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours for long-term storage.

Protocol 2: Preparation of this compound-Loaded Liposomes

This protocol details the thin-film hydration method for preparing liposomes, a widely used technique for encapsulating both hydrophilic and hydrophobic compounds.[2]

Materials:

  • This compound

  • Soy phosphatidylcholine (SPC) or other suitable phospholipids

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Lipid Film Formation: Dissolve 100 mg of SPC, 25 mg of cholesterol, and 10 mg of this compound in a 10 mL mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.

  • Solvent Removal: Evaporate the organic solvents using a rotary evaporator under reduced pressure at 40°C to form a thin, uniform lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with 10 mL of PBS (pH 7.4) by rotating the flask at 60 rpm for 1 hour at a temperature above the lipid phase transition temperature (e.g., 60°C). This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on an ice bath or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Purification: Remove unencapsulated this compound by dialysis against PBS or by size exclusion chromatography.

Protocol 3: Characterization of Delivery Systems

1. Particle/Vesicle Size and Zeta Potential:

  • Dilute the formulation in deionized water or PBS.
  • Analyze using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).
  • Perform measurements in triplicate.

2. Encapsulation Efficiency and Drug Loading:

  • Encapsulation Efficiency (%EE):
  • Separate the encapsulated drug from the free drug by ultracentrifugation.
  • Quantify the amount of free drug in the supernatant using a validated HPLC method.
  • Calculate %EE using the formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100
  • Drug Loading (%DL):
  • Lyophilize a known amount of the formulation.
  • Dissolve the lyophilized powder in a suitable organic solvent to break the nanoparticles/liposomes and release the drug.
  • Quantify the amount of encapsulated drug using HPLC.
  • Calculate %DL using the formula: %DL = (Weight of Drug in Nanoparticles / Weight of Nanoparticles) x 100

Protocol 4: In Vivo Pharmacokinetic Study

This protocol outlines a typical pharmacokinetic study in rodents to evaluate the in vivo behavior of the this compound formulation.[3][4]

Animal Model:

  • Male Sprague-Dawley rats (200-250 g) or BALB/c mice (20-25 g).

  • Animals should be acclimatized for at least one week before the experiment.

Dosing and Administration:

  • Fast the animals overnight with free access to water.

  • Administer the this compound formulation (e.g., nanoparticles or liposomes suspended in saline) and a control solution of free this compound (solubilized with a suitable vehicle like a mixture of Cremophor EL, ethanol, and saline) via intravenous (IV) injection through the tail vein.

  • The typical dose might range from 1 to 10 mg/kg, depending on the therapeutic goals.

Blood Sampling:

  • Collect blood samples (approximately 0.2-0.3 mL for rats, smaller volumes for mice) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-injection).[5]

  • Collect blood into heparinized tubes.

  • Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

Sample Analysis:

  • Extract this compound from the plasma samples using a suitable protein precipitation or liquid-liquid extraction method.

  • Quantify the concentration of this compound in the plasma extracts using a validated LC-MS/MS method.

Data Analysis:

  • Calculate pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd) using non-compartmental analysis software (e.g., WinNonlin).

Protocol 5: In Vivo Efficacy Study (Hypothetical Anti-Inflammatory Model)

This protocol provides a framework for evaluating the therapeutic efficacy of this compound formulations in a carrageenan-induced paw edema model in rats, a common model for acute inflammation.

Animal Model:

  • Wistar rats (180-220 g).

Induction of Inflammation:

  • Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of the rats.

Treatment:

  • Divide the animals into groups (n=6 per group):

    • Group 1: Control (saline)

    • Group 2: Free this compound

    • Group 3: this compound-loaded nanoparticles

    • Group 4: this compound-loaded liposomes

    • Group 5: Standard drug (e.g., Indomethacin)

  • Administer the treatments intravenously or orally 30 minutes before carrageenan injection.

Evaluation of Anti-inflammatory Activity:

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

  • At the end of the experiment, euthanize the animals and collect the paw tissue for histological analysis and measurement of inflammatory markers (e.g., TNF-α, IL-6) by ELISA.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the in vivo delivery of this compound.

G cluster_formulation Formulation Development cluster_characterization Characterization cluster_invivo In Vivo Studies IDW This compound NP_Prep Nanoparticle Preparation (Emulsion-Evaporation) IDW->NP_Prep Lipo_Prep Liposome Preparation (Thin-Film Hydration) IDW->Lipo_Prep PLGA PLGA PLGA->NP_Prep Lipids Lipids (e.g., SPC, Cholesterol) Lipids->Lipo_Prep Size Size & PDI (DLS) NP_Prep->Size Zeta Zeta Potential NP_Prep->Zeta EE_DL %EE & %DL (HPLC) NP_Prep->EE_DL Lipo_Prep->Size Lipo_Prep->Zeta Lipo_Prep->EE_DL PK Pharmacokinetic Study (Rodent Model) EE_DL->PK Efficacy Efficacy Study (e.g., Anti-inflammatory Model) EE_DL->Efficacy Biodistribution Biodistribution & Toxicity PK->Biodistribution Efficacy->Biodistribution

Experimental workflow for formulation and in vivo testing.

G cluster_pathway Potential Anti-Inflammatory Signaling Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) TLR4 TLR4 Inflammatory_Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_Inhibitor IκBα IKK->NFkB_Inhibitor phosphorylates & degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes IDW_Delivery This compound Delivery System IDW_Delivery->IKK Inhibits G cluster_pk Pharmacokinetic Study Workflow Animal_Dosing Animal Dosing (IV Injection) Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Drug_Extraction Drug Extraction from Plasma Plasma_Separation->Drug_Extraction LCMS_Analysis LC-MS/MS Analysis Drug_Extraction->LCMS_Analysis PK_Parameters Calculation of Pharmacokinetic Parameters LCMS_Analysis->PK_Parameters

References

Application Notes and Protocols for the Analytical Characterization of Isodemethylwedelolactone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isodemethylwedelolactone, a coumestan found in plants such as Eclipta alba, is a compound of significant interest due to its potential pharmacological activities.[1][2] Accurate and reliable analytical methods are crucial for its identification, quantification, and structural elucidation in research, quality control, and drug development. These application notes provide detailed protocols for the characterization of this compound using key analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Quantification

Application Note: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely used technique for the simultaneous separation and quantification of this compound and related compounds in herbal extracts.[3] This method is essential for the quality control of raw plant materials and finished products, ensuring consistency and potency.[3] The protocol described below is optimized for accuracy, reproducibility, and rapid analysis.[3]

Experimental Protocol:

  • Sample Preparation (from Eclipta Herba):

    • Accurately weigh 1.0 g of powdered Eclipta Herba.

    • Add 50 mL of methanol to the powder.

    • Perform ultrasonication for 30 minutes.

    • Allow the mixture to cool, then replenish the lost weight with methanol.

    • Shake the mixture thoroughly.

    • Filter the solution through a 0.45 µm membrane filter prior to injection.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard in HPLC-grade methanol (e.g., 1 mg/mL).

    • Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1.6 to 32.0 mg/L.[3]

  • Chromatographic Conditions:

    • Instrument: Standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

    • Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm).[3]

    • Mobile Phase: Methanol / 0.5% Acetic Acid (55:45, v/v).[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Detection Wavelength: 351 nm.[3]

    • Injection Volume: 20 µL.[3]

    • Column Temperature: Ambient.

  • Analysis and Quantification:

    • Inject the prepared standard solutions to construct a calibration curve by plotting peak area against concentration.

    • Inject the sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

    • Quantify the amount of this compound in the sample using the regression equation from the calibration curve.

Data Presentation:

Table 1: HPLC Method Validation Parameters for this compound Quantification

Parameter Value Reference
Linearity Range 1.6 - 32.0 mg/L [3]
Correlation Coefficient (r) 0.9995 [3]
Recovery 97.5% - 98.2% [3]
Limit of Detection (LOD) 2 µg/mL* [4]
Limit of Quantification (LOQ) 5 µg/mL* [4]

*Note: LOD and LOQ values are for the related compound wedelolactone and can be considered indicative for a similar validated method.

Visualization:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Sample Herbal Material Extraction Methanol Extraction & Filtration Sample->Extraction Standard Reference Standard Dilution Serial Dilution Standard->Dilution Sample_Prep Prepared Sample Extraction->Sample_Prep Standard_Curve Calibration Standards Dilution->Standard_Curve HPLC HPLC System (C18 Column) Sample_Prep->HPLC Standard_Curve->HPLC Detector UV Detector (351 nm) HPLC->Detector Data Data Acquisition (Chromatogram) Detector->Data Quant Peak Integration & Calibration Data->Quant Result Concentration Report Quant->Result

Caption: Workflow for HPLC quantification of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification

Application Note: Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific technique that combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[5] It is invaluable for the definitive identification of this compound in complex matrices, characterization of impurities, and in metabolomics studies.[5][6] This method provides molecular weight information, which, combined with retention time, offers a high degree of confidence in compound identification.

Experimental Protocol:

  • Sample Preparation:

    • Extract the compound from the plant matrix using a suitable solvent (e.g., 80% aqueous methanol).[7]

    • Centrifuge the extract to remove particulate matter.

    • Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

  • LC-MS Conditions:

    • Instrument: An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).[8]

    • Column: A suitable reversed-phase column, such as a C18 (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A typical gradient would be:

      • 0-1 min: 5% B

      • 1-10 min: 5% to 95% B

      • 10-12 min: 95% B

      • 12-12.1 min: 95% to 5% B

      • 12.1-15 min: 5% B

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Negative ion mode is often suitable for phenolic compounds.

    • Scan Range: m/z 50 - 500.

    • Capillary Voltage: -3.5 kV to -4.5 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

    • Data Acquisition: Full scan mode for identification. For quantification or fragmentation studies, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

Data Presentation:

Table 2: Mass Spectrometry Data for this compound

Parameter Value Reference
Chemical Formula C₁₅H₈O₇ [9]
Molecular Weight 300.222 g/mol [9]
Ionization Mode ESI (Negative) (Typical)

| Expected [M-H]⁻ Ion (m/z) | 299.02 | (Calculated) |

Visualization:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Plant Extract Filter Filtration (0.22 µm) Sample->Filter Vial LC-MS Vial Filter->Vial LC UHPLC Separation (C18 Column) Vial->LC ESI Electrospray Ionization (ESI) LC->ESI MS Mass Analyzer (TOF or Quadrupole) ESI->MS Detector MS Detector MS->Detector TIC Total Ion Chromatogram Detector->TIC MassSpec Mass Spectrum Detector->MassSpec ID Compound ID (RT & m/z) TIC->ID MassSpec->ID

Caption: Workflow for LC-MS identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application Note: NMR spectroscopy is the most powerful analytical technique for the unambiguous structural elucidation of organic molecules.[10] For this compound, 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments are used to determine the precise connectivity of atoms and the overall molecular structure, confirming its identity beyond doubt.[8][9]

Experimental Protocol:

  • Sample Preparation:

    • Ensure the this compound sample is of high purity (>95%), typically achieved through a purification technique like preparative HPLC or high-speed counter-current chromatography.[7]

    • Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

    • Transfer the solution to a standard 5 mm NMR tube.

  • NMR Data Acquisition:

    • Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal resolution.[8]

    • Experiments:

      • ¹H NMR: To identify the number and environment of protons.

      • ¹³C NMR: To identify the number and type of carbon atoms.

      • DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ carbons.

      • 2D COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) couplings, revealing adjacent protons.

      • 2D HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons (¹H-¹³C).

      • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for piecing together the molecular skeleton.

  • Data Analysis:

    • Process the acquired data (Fourier transform, phase correction, baseline correction).

    • Integrate ¹H NMR signals to determine proton ratios.

    • Assign chemical shifts (ppm) for all proton and carbon signals.

    • Use the correlations from 2D spectra to assemble the final structure of this compound.

Data Presentation:

Table 3: NMR Experiments for Structural Elucidation of this compound

Experiment Purpose
¹H NMR Determines the chemical shift and multiplicity of each proton.
¹³C NMR Determines the chemical shift of each unique carbon atom.
2D COSY Reveals scalar couplings between protons, identifying neighboring protons.
2D HSQC Correlates protons with their directly attached carbons.

| 2D HMBC | Shows correlations between protons and carbons over two to three bonds. |

Visualization:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Structure Determination Sample Purified Compound (>95%) Solvent Deuterated Solvent (e.g., DMSO-d6) Sample->Solvent Tube NMR Tube Solvent->Tube NMR NMR Spectrometer (≥500 MHz) Tube->NMR H1 1D ¹H NMR->H1 C13 1D ¹³C NMR->C13 COSY 2D COSY NMR->COSY HSQC 2D HSQC NMR->HSQC HMBC 2D HMBC NMR->HMBC Assign Assign Signals (Chemical Shifts) H1->Assign C13->Assign Correlate Analyze 2D Correlations COSY->Correlate HSQC->Correlate HMBC->Correlate Assign->Correlate Structure Propose Final Structure Correlate->Structure

Caption: Process for structural elucidation using NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Application Note: Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[11] By measuring the absorption of infrared radiation, a unique spectrum or "fingerprint" is generated, which corresponds to the vibrational frequencies of the bonds within the molecule.[11] For this compound, IR spectroscopy can confirm the presence of key functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups.

Experimental Protocol:

  • Sample Preparation:

    • Ensure the sample is dry and free of moisture.

    • KBr Pellet Method: Mix a small amount of the sample (~1 mg) with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • IR Data Acquisition:

    • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.[8]

    • Acquire a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Spectral Analysis:

    • Identify the characteristic absorption bands (peaks) in the spectrum.

    • Correlate the wavenumbers (cm⁻¹) of these bands to specific functional groups using standard correlation tables.

Data Presentation:

Table 4: Expected IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Functional Group Vibrational Mode
3500 - 3200 O-H (Phenolic) Stretching
1750 - 1700 C=O (Lactone) Stretching
1650 - 1550 C=C (Aromatic) Stretching

| 1300 - 1000 | C-O | Stretching |

Visualization:

IR_Principle IR_Source IR Source Sample Sample (this compound) IR_Source->Sample Incident IR Radiation Detector Detector Sample->Detector Transmitted Radiation Spectrum IR Spectrum (Fingerprint) Detector->Spectrum

Caption: Basic principle of Infrared (IR) spectroscopy.

Relevant Signaling Pathway

Application Note: While specific signaling pathways for this compound are still under investigation, the closely related compound wedelolactone, also from Eclipta prostrata, is a known inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12] This pathway is a central regulator of inflammation.[12] Characterizing the effect of this compound on this pathway is a logical step in understanding its potential anti-inflammatory activity.

Visualization:

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor (e.g., TLR4) stimulus->receptor IKK IKK Complex receptor->IKK compound This compound (Potential Inhibitor) compound->IKK Inhibition? IkB IκBα IKK->IkB Phosphorylation IkB_p P-IκBα IkB->IkB_p NFkB_inactive p50/p65 (Inactive NF-κB) NFkB_inactive->IkB Bound IkB_deg IκBα Degradation IkB_p->IkB_deg NFkB_active p50/p65 (Active NF-κB) IkB_deg->NFkB_active Release NFkB_nuc p50/p65 NFkB_active->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Transcription Gene Transcription DNA->Transcription Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) Transcription->Genes

Caption: Potential inhibition of the NF-κB inflammatory pathway.

References

Isodemethylwedelolactone: A Tool for Investigating the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Isodemethylwedelolactone, also known as demethylwedelolactone or norwedelolactone, is a coumestan-type natural product found in plants such as Eclipta alba.[1][2] It shares a close structural resemblance to wedelolactone, a well-characterized inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB family of transcription factors are pivotal regulators of inflammatory and immune responses, cell proliferation, and survival.[3][4] Dysregulation of the NF-κB pathway is implicated in a multitude of inflammatory diseases and cancers. This compound, with its reported anti-inflammatory properties, presents itself as a valuable chemical probe for studying the intricacies of NF-κB signaling and for the initial stages of drug discovery programs targeting NF-κB-driven pathologies.[2]

These application notes provide a comprehensive overview of the use of this compound in studying the NF-κB signaling pathway, including its mechanism of action, protocols for key experiments, and expected outcomes. While much of the detailed mechanistic work has been elucidated using the closely related compound, wedelolactone, the structural similarity and shared anti-inflammatory bioactivity suggest that this compound likely operates through a similar mechanism. The provided protocols are designed to be readily adaptable for the specific investigation of this compound's effects.

Mechanism of Action: Inhibition of IKK and Suppression of NF-κB Activation

The canonical NF-κB signaling pathway is initiated by various stimuli, such as pro-inflammatory cytokines (e.g., TNF-α) or pathogen-associated molecular patterns (e.g., LPS). This leads to the activation of the IκB kinase (IKK) complex, which comprises IKKα, IKKβ, and the regulatory subunit NEMO.[3][4] The activated IKK complex phosphorylates the inhibitory IκBα protein, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB heterodimer (typically p65/p50), allowing its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators such as cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][5]

Wedelolactone has been demonstrated to be a direct inhibitor of the IKK complex.[6][7][8] By inhibiting IKK activity, wedelolactone prevents the phosphorylation and subsequent degradation of IκBα.[3][5] This results in the sequestration of NF-κB in the cytoplasm, thereby blocking its nuclear translocation and transcriptional activity.[3][9] Given that this compound shares the core coumestan scaffold, it is highly probable that it exerts its anti-inflammatory effects through a similar mechanism of IKK inhibition.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of wedelolactone on the NF-κB signaling pathway. It is important to note that specific quantitative data for this compound is not extensively available in the current scientific literature. The data for wedelolactone can be used as a reference point for designing experiments with this compound.

Table 1: In Vitro Inhibition of NF-κB Signaling Components by Wedelolactone

ParameterCell LineStimulusMethodEffective Concentration/IC₅₀Reference
IKKα Kinase Activity--In vitro kinase assayIC₅₀ < 10 µM[10]
IKKβ Kinase Activity--In vitro kinase assayIC₅₀ < 10 µM[10]
IκBα PhosphorylationRAW 264.7LPSWestern Blot0.1, 1, 10 µM[3][5]
NF-κB p65 Nuclear TranslocationRAW 264.7LPSWestern Blot0.1, 1, 10 µM[3][5]
NF-κB DNA Binding ActivityHuman Renal Mesangial CellsLPSELISA-based assay2.5, 5, 10, 20 µmol/L[4]
NF-κB Luciferase Reporter ActivityRAW 264.7LPSLuciferase Assay1, 10 µM[3][5]

Table 2: Inhibition of Downstream Inflammatory Mediators by Wedelolactone

Inflammatory MediatorCell LineStimulusMethodEffective ConcentrationReference
Nitric Oxide (NO)RAW 264.7LPSGriess Assay0.1, 1, 10 µM[3][5]
Prostaglandin E2 (PGE2)RAW 264.7LPSELISA0.1, 1, 10 µM[3][5]
Tumor Necrosis Factor-α (TNF-α)RAW 264.7LPSELISA0.1, 1, 10 µM[3][5]
iNOS Protein ExpressionRAW 264.7LPSWestern Blot0.1, 1, 10 µM[3][5]
COX-2 Protein ExpressionRAW 264.7LPSWestern Blot0.1, 1, 10 µM[3][5]

Experimental Protocols

The following are detailed protocols for key experiments to study the effect of this compound on the NF-κB signaling pathway.

Protocol 1: Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages are a commonly used and appropriate model for studying LPS-induced NF-κB activation.

  • Culture Conditions: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment:

    • Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for cell viability and reporter assays).

    • Allow cells to adhere and reach approximately 70-80% confluency.

    • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) for 1-2 hours. A vehicle control (e.g., DMSO) should be included.

    • Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) at a final concentration of 1 µg/mL, for the desired time period (e.g., 30 minutes for IκBα phosphorylation, 1 hour for p65 nuclear translocation, 24 hours for cytokine production).

Protocol 2: Western Blot Analysis for IκBα Phosphorylation and Degradation, and p65 Nuclear Translocation
  • Protein Extraction:

    • Cytoplasmic and Nuclear Fractions: Following treatment, wash cells with ice-cold PBS. Lyse the cells using a nuclear and cytoplasmic extraction kit according to the manufacturer's protocol.

    • Whole-Cell Lysates: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel.

    • Run the gel and transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-IκBα, IκBα, p65, Lamin B1 (nuclear marker), and β-actin (cytoplasmic/loading control) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 3: NF-κB Luciferase Reporter Assay
  • Transfection:

    • Seed cells in a 24-well or 96-well plate.

    • Co-transfect the cells with an NF-κB-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.

  • Treatment: After 24 hours of transfection, pre-treat the cells with this compound followed by stimulation with an NF-κB activator as described in Protocol 1.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to obtain the relative NF-κB transcriptional activity.

Protocol 4: Measurement of Pro-inflammatory Cytokines (e.g., TNF-α) by ELISA
  • Sample Collection: Following cell treatment as described in Protocol 1 (typically for 24 hours), collect the cell culture supernatants.

  • ELISA: Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Generate a standard curve and determine the concentration of TNF-α in the samples.

Mandatory Visualizations

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα/β/γ) Receptor->IKK_complex Activation IkBa_p65_p50 IκBα-p65-p50 (Inactive NF-κB) IKK_complex->IkBa_p65_p50 Phosphorylation p_IkBa p-IκBα p65_p50 p65-p50 (Active NF-κB) IkBa_p65_p50->p65_p50 Ub_p_IkBa Ub-p-IκBα p_IkBa->Ub_p_IkBa Ubiquitination Proteasome Proteasome Ub_p_IkBa->Proteasome Degradation p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocation This compound This compound This compound->IKK_complex Inhibition DNA κB Site p65_p50_nuc->DNA Binding Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription

Caption: NF-κB Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow_Western_Blot Cell_Culture Cell Culture (e.g., RAW 264.7) Treatment Treatment with this compound and LPS Stimulation Cell_Culture->Treatment Protein_Extraction Protein Extraction (Cytoplasmic/Nuclear or Whole Cell) Treatment->Protein_Extraction Quantification Protein Quantification (BCA Assay) Protein_Extraction->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Immunoblotting Immunoblotting with Primary and Secondary Antibodies Transfer->Immunoblotting Detection Chemiluminescent Detection Immunoblotting->Detection Analysis Data Analysis Detection->Analysis

Caption: Experimental Workflow for Western Blot Analysis.

Conclusion

This compound is a promising natural product for studying the NF-κB signaling pathway. Based on the extensive research on its structural analog, wedelolactone, this compound is anticipated to inhibit NF-κB activation by targeting the IKK complex. The protocols provided herein offer a robust framework for researchers to investigate the precise molecular mechanisms of this compound and to quantify its inhibitory effects on various stages of the NF-κB signaling cascade. Further research is warranted to establish a detailed profile of this compound's activity and to explore its therapeutic potential in inflammatory diseases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Isodemethylwedelolactone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of Isodemethylwedelolactone. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common strategy for synthesizing this compound, a coumestan, involves a multi-step process. A key approach is the synthesis of a 3-arylcoumarin intermediate, followed by an oxidative cyclization to form the characteristic benzofuran ring system of the coumestan core. This can be adapted from established total syntheses of structurally similar compounds like demethylwedelolactone.

Q2: What are the critical steps affecting the overall yield?

A2: The critical steps that significantly impact the overall yield are the formation of the 3-arylcoumarin intermediate and the final oxidative cyclization. The coupling efficiency in the former and the regioselectivity and efficiency of the latter are paramount for a high-yielding synthesis. Protecting group strategy for the hydroxyl functionalities is also crucial to prevent unwanted side reactions.

Q3: What are common side reactions to be aware of?

A3: Common side reactions include the formation of regioisomers during the aryl coupling step, incomplete cyclization, and over-oxidation or degradation of the polyhydroxylated aromatic rings, especially under harsh reaction conditions. The catechol moiety is particularly susceptible to oxidation.

Q4: How can I purify the final this compound product?

A4: Purification of this compound from the crude reaction mixture is typically achieved through column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of methanol in dichloromethane or ethyl acetate in hexane, is often effective. High-Performance Liquid Chromatography (HPLC) can be used for further purification to achieve high purity.[1]

Q5: Are there any specific safety precautions I should take?

A5: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. Many of the reagents used in the synthesis, such as organometallic catalysts and strong acids or bases, are hazardous and should be handled in a well-ventilated fume hood. Material Safety Data Sheets (MSDS) for all chemicals should be consulted before use.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low yield in 3-arylcoumarin formation - Inefficient coupling reaction. - Decomposition of starting materials or product. - Incorrect stoichiometry of reactants.- Optimize the catalyst system (e.g., palladium catalyst and ligand). - Adjust the reaction temperature and time. - Ensure all reactants are pure and dry. - Carefully control the stoichiometry, potentially using a slight excess of one reactant.
Multiple products observed after coupling - Formation of regioisomers. - Side reactions due to unprotected functional groups.- Use regioselective coupling methods. - Employ appropriate protecting groups for hydroxyl functionalities that can be selectively removed later.
Low yield in oxidative cyclization - Inefficient oxidizing agent. - Unfavorable reaction conditions (temperature, solvent). - Degradation of the product.- Screen different oxidizing agents (e.g., FeCl₃, I₂/Pyridine, DDQ). - Optimize the reaction temperature and solvent. A non-polar, aprotic solvent is often preferred. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted oxidation.
Product degradation during workup/purification - Exposure to strong acids or bases. - Prolonged exposure to air and light, especially for polyhydroxylated compounds.- Use mild workup conditions, avoiding strong acids and bases. - Minimize the exposure of the product to air and light. Store under an inert atmosphere and in the dark. - Use degassed solvents for chromatography.
Difficulty in removing protecting groups - Incomplete deprotection reaction. - Degradation of the molecule under deprotection conditions.- Screen different deprotection reagents and conditions. - Monitor the reaction closely by TLC or LC-MS to avoid over-reaction. - Choose protecting groups that can be removed under mild conditions.

Experimental Protocol: Proposed Synthesis of this compound

This proposed protocol is adapted from the successful total synthesis of demethylwedelolactone. The key modification is the use of a catechol derivative instead of a resorcinol derivative to achieve the correct hydroxylation pattern for this compound.

Overall Synthetic Scheme

G A Protected Catechol Derivative C Protected 3-Arylcoumarin Intermediate A->C Coupling B Protected 4-Hydroxy-phenylacetic acid B->C D This compound C->D Oxidative Cyclization & Deprotection

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of the Protected 3-Arylcoumarin Intermediate

A detailed procedure for a similar coupling can be found in the synthesis of demethylwedelolactone.[2] The key is the palladium-catalyzed coupling of a protected catechol derivative with a protected 4-hydroxyphenylacetic acid derivative, followed by lactonization.

Example Reaction Conditions:

ParameterValue
Reactants Protected catechol boronic acid, Protected 4-bromo-phenylacetic acid
Catalyst Pd(PPh₃)₄
Base K₂CO₃
Solvent Toluene/EtOH/H₂O
Temperature 80 °C
Reaction Time 12 h
Typical Yield 70-85%
Step 2: Oxidative Cyclization and Deprotection

This step forms the core structure of this compound.

G cluster_start Starting Material cluster_process Process cluster_end Final Product A Protected 3-Arylcoumarin B Add Oxidizing Agent (e.g., FeCl3) A->B Step 1 C Heat Reaction Mixture B->C Step 2 D Deprotection C->D Step 3 E This compound D->E Final Step

Caption: Key steps in the oxidative cyclization and deprotection stage.

Example Reaction Conditions:

ParameterValue
Reactant Protected 3-Arylcoumarin Intermediate
Oxidizing Agent FeCl₃
Solvent Dichloromethane (DCM)
Temperature Reflux
Reaction Time 4 h
Deprotection Agent BBr₃
Typical Yield 50-65%

Quantitative Data Summary

The following table summarizes typical yields for the key steps in a coumestan synthesis, based on the synthesis of demethylwedelolactone.[2] These can serve as a benchmark for optimizing the synthesis of this compound.

Reaction Step Reactants Product Reported Yield (%)
Aryl Coupling & Lactonization Protected Resorcinol Derivative + Protected Phenylacetic Acid3-Arylcoumarin Intermediate~80
Oxidative Cyclization 3-Arylcoumarin IntermediateProtected Demethylwedelolactone~60
Deprotection Protected DemethylwedelolactoneDemethylwedelolactone~90
Overall Yield Demethylwedelolactone~43

Signaling Pathway Context

While this compound's specific signaling pathway interactions are a subject of ongoing research, its structural analog, wedelolactone, is known to inhibit IκB kinase (IKK), which is a key regulator of the NF-κB signaling pathway. This pathway is centrally involved in inflammation and cell survival.

G cluster_pathway Simplified NF-κB Signaling Pathway IKK IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to Genes Target Gene Expression Nucleus->Genes This compound This compound (Proposed) This compound->IKK inhibits

Caption: Proposed inhibitory action on the NF-κB pathway.

References

overcoming Isodemethylwedelolactone solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Isodemethylwedelolactone (IDMW). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to the solubility of this compound in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

This compound is a type of coumestan, a class of organic compounds structurally related to flavonoids.[1][2] Like many flavonoids, its chemical structure lends itself to poor water solubility, which can pose significant challenges for in vitro and in vivo experiments that require dissolving it in aqueous buffers.[3][4] This low solubility can lead to precipitation, inaccurate concentration measurements, and reduced bioavailability.

Q2: How should I prepare a stock solution of this compound?

The standard and most recommended method is to first prepare a concentrated stock solution in an organic solvent.[5] For wedelolactone, a closely related compound, solubility is high in 100% Dimethyl Sulfoxide (DMSO) or ethanol.[6]

  • Recommended Solvents: Dimethyl Sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).

  • Procedure: Dissolve the solid this compound powder in your chosen organic solvent to create a high-concentration stock (e.g., 10-30 mg/mL).[6]

  • Storage: Store stock solutions at -20°C in amber vials to prevent photodecomposition.[5]

Q3: My this compound precipitates when I dilute my DMSO stock into an aqueous buffer. What can I do?

This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution, even with a small percentage of co-solvent (DMSO).

Troubleshooting Steps:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final target concentration of this compound in your aqueous buffer.

  • Increase the Co-solvent Ratio: For many poorly soluble compounds, a final DMSO concentration of less than 1% is desired to avoid solvent effects on cells or assays. However, you may need to increase this. For maximum solubility, a 1:1 ratio of DMSO to aqueous buffer (e.g., PBS pH 7.2) can be used, though this is often not feasible for biological experiments.[6][7] A final DMSO concentration of 0.1% to 0.5% is a more common starting point.

  • Check the Buffer pH: The solubility of compounds with ionizable groups can be pH-dependent.[8][9] While data for this compound is limited, flavonoids can have altered solubility at different pH values. Ensure your buffer's pH is appropriate and stable.

  • Use Sonication: After diluting the stock solution, brief sonication can sometimes help dissolve small precipitates and create a more uniform suspension.

Q4: Are there alternatives to DMSO for improving aqueous solubility?

Yes, several formulation strategies can enhance the solubility of poorly soluble compounds like this compound.[10][11]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior.[12] They can encapsulate poorly soluble molecules, like flavonoids, forming water-soluble inclusion complexes.[3][13] This can increase solubility by several hundred-fold.[3] Beta-cyclodextrins (βCD) and their derivatives like Hydroxypropyl-β-cyclodextrin (HPβCD) and Randomly-methylated-β-cyclodextrin (RAMEB) are commonly used.[14]

  • pH Adjustment: If the compound has acidic or basic functional groups, adjusting the pH of the buffer can increase solubility by ionizing the molecule.[15][16]

  • Use of Other Co-solvents: Solvents like polyethylene glycol (PEG) can be used in combination with water.[17]

Q5: How stable is this compound in an aqueous working solution, and how should it be stored?

Aqueous solutions of poorly soluble compounds prepared from an organic stock are often not stable for long periods. It is strongly recommended to prepare these solutions fresh for each experiment.[6][18][19] If you must store it, keep it at 2-6°C and use it within 24 hours.[6][20] Visually inspect for any precipitation before use.

Troubleshooting Guides & Data Tables

Solubility Data for Related Coumestans

The following table summarizes the solubility of Wedelolactone, a structurally similar compound, in various solvents. This data can serve as a useful starting point for this compound.

Solvent/SystemApproximate SolubilitySource
Dimethyl Sulfoxide (DMSO)~30 mg/mL[6]
Ethanol~20 mg/mL[6]
Dimethylformamide (DMF)~30 mg/mL[6]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[6]
Comparison of Solubility Enhancement Strategies for Flavonoids

This table compares common methods used to increase the aqueous solubility of flavonoids.

StrategyMechanismTypical Fold-Increase in SolubilityKey ConsiderationsSource
Co-solvents (e.g., DMSO) Increases the polarity of the solvent mixture.Variable, depends on ratio.Potential for solvent toxicity in biological assays.[11][17]
Cyclodextrin Complexation Encapsulates the hydrophobic drug in a water-soluble complex.4x to >250xRequires screening for the best cyclodextrin type and ratio.[3][14]
pH Modification Ionizes the drug molecule, increasing its affinity for water.Highly drug-dependent.May alter drug activity or experimental conditions.[9][15]
Solid Dispersion Disperses the drug in an amorphous state within a polymer matrix.2x to >10xRequires specialized preparation techniques (e.g., hot-melt extrusion).[9][21]

Experimental Protocols & Workflows

Protocol 1: Preparation of IDMW Stock and Working Solutions (DMSO Method)

Objective: To prepare a working solution of this compound in an aqueous buffer using DMSO as a co-solvent.

Materials:

  • This compound (solid powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Target aqueous buffer (e.g., PBS, pH 7.2), sterile

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Prepare Stock Solution: a. Weigh the desired amount of this compound powder. b. Dissolve the powder in 100% DMSO to a final concentration of 10-30 mg/mL. c. Ensure the solid is completely dissolved. Gentle vortexing or brief sonication may be used. This is your stock solution .

  • Prepare Working Solution: a. Warm your aqueous buffer to the experimental temperature (e.g., 37°C) to slightly increase solubility. b. Add the required volume of the DMSO stock solution directly to the pre-warmed aqueous buffer while vortexing gently. Crucially, do not add the buffer to the DMSO stock , as this can cause immediate precipitation. c. Ensure the final concentration of DMSO is as low as possible for your experiment (typically <0.5%).

  • Final Check: a. Visually inspect the final working solution for any signs of precipitation or cloudiness. b. Use the solution immediately for best results. Do not store for more than 24 hours at 4°C.[6]

Protocol 2: Solubility Enhancement with Cyclodextrins (Phase Solubility Study)

Objective: To determine the appropriate type and concentration of cyclodextrin to enhance this compound solubility.

Materials:

  • This compound (solid powder)

  • Various cyclodextrins (e.g., HPβCD, RAMEB)

  • Aqueous buffer (e.g., purified water or PBS)

  • Shaking incubator or orbital shaker

  • 0.22 µm syringe filters

Procedure:

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of a single type of cyclodextrin (e.g., 0, 1, 2, 5, 10% w/v).

  • Incubation: Add an excess amount of this compound powder to each cyclodextrin solution.

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.[14]

  • Sample Preparation: After incubation, allow the samples to stand to let undissolved powder settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of dissolved this compound in the filtrate using a suitable analytical method, such as HPLC with UV detection.[22]

  • Analysis: Plot the concentration of dissolved this compound against the concentration of the cyclodextrin. The resulting phase solubility diagram will indicate the effectiveness of the cyclodextrin and the type of complex formed.[14][23]

Visual Guides

G cluster_start Starting Point cluster_primary Primary Method: Co-Solvent cluster_alternative Alternative Method start Need to prepare an aqueous solution of IDMW? stock 1. Prepare concentrated stock in 100% DMSO start->stock dilute 2. Dilute stock into pre-warmed aqueous buffer stock->dilute check 3. Check for precipitation dilute->check success Solution Ready (Use Immediately) check->success  No alt Consider solubility enhancement strategies (e.g., Cyclodextrins) check->alt  Yes

Caption: Experimental workflow for preparing aqueous solutions of this compound.

G cd_outer Hydrophilic Exterior cd_inner Hydrophobic Cavity water Water Molecules (Aqueous Buffer) cd_outer->water Interacts with complex Soluble IDMW-Cyclodextrin Complex cd_inner->complex idmw This compound (Hydrophobic) idmw->cd_inner Enters cavity water->complex

Caption: Conceptual diagram of cyclodextrin enhancing this compound solubility.

G start Precipitation or cloudiness observed in final solution? q1 Is final concentration too high? start->q1 Check First a1 Action: Lower the final concentration of IDMW. q1->a1 Yes q2 Is final DMSO% too low? q1->q2 No a2 Action: Increase DMSO% (if experiment allows). Or use an alternative method. q2->a2 Yes q3 Was the dilution procedure correct? q2->q3 No a3 Action: Ensure you add DMSO stock to the buffer, not the other way around. q3->a3 No

Caption: Troubleshooting flowchart for precipitation issues.

References

Technical Support Center: Troubleshooting Co-elution of Isodemethylwedelolactone and Wedelolactone in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals encountering challenges in the chromatographic separation of Isodemethylwedelolactone and Wedelolactone, this technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs). The following information is designed to help you resolve co-elution issues and achieve baseline separation of these two structurally similar coumestans.

Understanding the Challenge: this compound vs. Wedelolactone

This compound and Wedelolactone are both coumestans, a class of organic compounds structurally related to coumarin. The primary structural difference between them is the presence of a methyl group on one of the hydroxyl groups in Wedelolactone, which is absent in this compound. This seemingly minor difference in their chemical structures leads to very similar physicochemical properties, making their separation by High-Performance Liquid Chromatography (HPLC) a common challenge.

Chemical Structures:

  • Wedelolactone: Possesses a methoxy group.

  • This compound (Demethylwedelolactone): The methoxy group is replaced by a hydroxyl group, making it slightly more polar than Wedelolactone.

This difference in polarity is the key to achieving their separation on a reversed-phase HPLC column.

Frequently Asked Questions (FAQs)

Q1: Why are this compound and Wedelolactone co-eluting in my HPLC analysis?

A1: Co-elution of these two compounds is common due to their high structural similarity and, consequently, similar retention behavior on many stationary phases. The primary reason for co-elution is insufficient selectivity of the chromatographic system, which can be influenced by the mobile phase composition, stationary phase chemistry, temperature, and flow rate.

Q2: What is a good starting point for developing an HPLC method to separate these compounds?

A2: A common and effective starting point is to use a C18 reversed-phase column with a mobile phase consisting of a mixture of methanol or acetonitrile and water, with an acidic modifier.[1] A gradient or isocratic elution can be employed. For example, a mobile phase of methanol and 0.5% acetic acid in water (55:45, v/v) has been successfully used with a C18 column.[1]

Q3: Can I use a C8 column instead of a C18 column?

A3: Yes, a C8 column can also be used.[2] C8 columns are less retentive than C18 columns, which may lead to shorter run times. However, the selectivity for structurally similar compounds like this compound and Wedelolactone might be different. It is advisable to screen both column types during method development to determine which provides the better resolution for your specific sample matrix.

Q4: What is the typical detection wavelength for these compounds?

A4: Both this compound and Wedelolactone have a UV absorbance maximum around 351-352 nm.[1][3] Therefore, setting your UV detector to this wavelength will provide good sensitivity for both analytes.

Troubleshooting Guide: Resolving Co-elution

If you are experiencing co-elution of this compound and Wedelolactone, follow this step-by-step troubleshooting guide. The flowchart below provides a visual representation of the troubleshooting workflow.

Troubleshooting_Workflow Troubleshooting Workflow for Co-elution start Co-elution Observed mobile_phase Optimize Mobile Phase start->mobile_phase stationary_phase Change Stationary Phase mobile_phase->stationary_phase If resolution is still poor resolution_achieved Resolution Achieved mobile_phase->resolution_achieved If successful temperature Adjust Temperature stationary_phase->temperature If co-elution persists stationary_phase->resolution_achieved If successful flow_rate Modify Flow Rate temperature->flow_rate For fine-tuning temperature->resolution_achieved If successful flow_rate->resolution_achieved If successful

Caption: A stepwise approach to troubleshooting the co-elution of this compound and Wedelolactone.

Step 1: Optimize the Mobile Phase Composition

The composition of the mobile phase is a powerful tool for manipulating the selectivity of your separation.

  • Adjust the Organic Modifier-to-Water Ratio:

    • Increase the aqueous portion (water): This will increase the retention times of both compounds, potentially leading to better separation. Small, incremental changes (e.g., 1-2%) are recommended.

    • Decrease the aqueous portion: This will decrease retention times. While this may not improve separation, it can be useful if retention times are excessively long.

  • Change the Organic Modifier:

    • If you are using methanol, try switching to acetonitrile, or vice versa. These solvents have different selectivities and can alter the elution order or improve the resolution of closely eluting peaks.

  • Modify the pH of the Aqueous Phase:

    • The addition of an acid, such as acetic acid, formic acid, or phosphoric acid, to the aqueous portion of the mobile phase is crucial for good peak shape and can influence selectivity.

    • Varying the concentration of the acid (e.g., from 0.1% to 0.5%) can impact the ionization state of the phenolic hydroxyl groups on the molecules, thereby affecting their interaction with the stationary phase and improving separation.

Table 1: Effect of Mobile Phase Composition on Retention Time (Illustrative Data)

Mobile Phase Composition (Methanol:0.1% Acetic Acid)Retention Time of this compound (min)Retention Time of Wedelolactone (min)Resolution (Rs)
60:408.59.21.3
55:4510.211.11.8
50:5012.814.02.1
Step 2: Evaluate Alternative Stationary Phases

If optimizing the mobile phase on a C18 column does not resolve the co-elution, consider a stationary phase with a different chemistry to introduce alternative separation mechanisms.

  • Phenyl-Hexyl Columns: These columns offer π-π interactions in addition to hydrophobic interactions. Since both this compound and Wedelolactone are aromatic compounds, the phenyl-hexyl stationary phase can provide a different selectivity compared to a standard C18 column, potentially leading to their separation.[4][5][6][7][8]

  • Hydrophilic Interaction Chromatography (HILIC) Columns: HILIC is a good option for separating polar compounds.[9][10][11][12][13] Since this compound is more polar than Wedelolactone, a HILIC column could provide a different elution order and improved resolution.

  • Mixed-Mode Columns: These columns combine multiple retention mechanisms (e.g., reversed-phase and ion-exchange), offering unique selectivities that can be beneficial for separating structurally similar compounds.[14][15][16][17]

Table 2: Comparison of Stationary Phases for Separation (Illustrative Data)

Stationary PhaseTypical Mobile PhasePotential Advantage for this Separation
C18Methanol/Acetonitrile and Water with AcidGood starting point, widely available.
Phenyl-HexylMethanol/Acetonitrile and Water with AcidAlternative selectivity through π-π interactions.
HILICHigh organic with a small amount of aqueousExploits the polarity difference between the two compounds.
Step 3: Adjust the Column Temperature

Temperature can influence the viscosity of the mobile phase and the kinetics of the separation, which can affect selectivity.[18][19][20][21]

  • Increase the Temperature: In reversed-phase chromatography, increasing the temperature (e.g., from 25°C to 40°C) will generally decrease retention times and can sometimes improve peak shape and resolution.[19]

  • Decrease the Temperature: Lowering the temperature will increase retention times and may enhance the separation of closely eluting peaks.

It is important to make small, controlled changes in temperature (e.g., 5°C increments) and allow the system to fully equilibrate before assessing the impact on the chromatogram.

Step 4: Modify the Flow Rate

While flow rate primarily affects the efficiency of the separation and the analysis time, it can also have a minor impact on resolution.

  • Decrease the Flow Rate: A lower flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can lead to sharper peaks and improved resolution, although it will increase the run time.

Experimental Protocols

Protocol 1: Standard Reversed-Phase HPLC Method

This protocol is a good starting point for the separation of this compound and Wedelolactone.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Methanol: 0.5% Acetic Acid in Water (55:45, v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 25°C

  • Detection Wavelength: 351 nm[1]

  • Injection Volume: 10 µL

Protocol 2: Alternative Reversed-Phase HPLC Method with Acetonitrile

This protocol offers an alternative organic modifier.

  • Column: C8, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile: 0.1% Phosphoric Acid in Water (35:65, v/v)[22]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 351 nm

  • Injection Volume: 10 µL

Logical Relationships in Method Development

The following diagram illustrates the interconnectedness of various HPLC parameters and their impact on the final resolution.

HPLC_Parameters Interplay of HPLC Parameters for Resolution cluster_0 Primary Factors cluster_1 Secondary Factor MobilePhase Mobile Phase (Composition, pH) Selectivity Selectivity (α) MobilePhase->Selectivity Retention Retention (k) MobilePhase->Retention StationaryPhase Stationary Phase (Chemistry, Dimensions) StationaryPhase->Selectivity Efficiency Efficiency (N) StationaryPhase->Efficiency Temperature Temperature Temperature->Selectivity Temperature->Efficiency FlowRate Flow Rate FlowRate->Efficiency Resolution Resolution (Rs) Selectivity->Resolution Efficiency->Resolution Retention->Resolution

Caption: Key HPLC parameters influencing selectivity, efficiency, and retention, which collectively determine the final resolution.

By systematically addressing each of these parameters, you can effectively troubleshoot the co-elution of this compound and Wedelolactone and develop a robust and reliable HPLC method for their accurate quantification.

References

Technical Support Center: Addressing Matrix Effects in the LC-MS Analysis of Isodemethylwedelolactone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of isodemethylwedelolactone.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

In LC-MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest, this compound.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either a decreased (ion suppression) or increased (ion enhancement) signal intensity.[2][3][4][5] This phenomenon can negatively impact the accuracy, precision, and sensitivity of your analytical method.[3][6]

Q2: What are the common causes of matrix effects in the analysis of this compound from biological samples?

Common culprits for matrix effects, particularly ion suppression, in biological samples like plasma or urine include phospholipids, salts, endogenous metabolites, and formulation excipients that co-elute with this compound.[7] These substances can compete for ionization, alter the physical properties of the ESI droplets, or co-precipitate with the analyte, thereby reducing its ionization efficiency.[1][4]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A post-column infusion experiment is a definitive method to identify the regions in your chromatogram where ion suppression or enhancement occurs.[1][7][8][9] This technique involves infusing a standard solution of this compound at a constant flow rate into the LC eluent stream after the analytical column but before the MS ion source.[7][10] When a blank, extracted matrix sample is injected, any dip or rise in the constant signal of this compound indicates the retention times at which matrix components are causing ion suppression or enhancement, respectively.[1]

Another common method is the post-extraction spike, which provides a quantitative assessment of matrix effects.[6][9][11][12] This involves comparing the response of this compound in a standard solution to its response when spiked into a blank matrix sample that has already undergone the extraction procedure.[9]

Troubleshooting Guides

Guide 1: Identifying the Source of Matrix Effects

If you suspect matrix effects are impacting your analysis of this compound, the following protocol for a post-column infusion experiment can help pinpoint the issue.

Experimental Protocol: Post-Column Infusion

  • Setup:

    • Prepare a standard solution of this compound in a suitable solvent.

    • Use a syringe pump to deliver this solution at a constant, low flow rate (e.g., 5-10 µL/min) to a T-piece.[1]

    • Connect the outlet of your LC analytical column to the other inlet of the T-piece.

    • Connect the outlet of the T-piece to the mass spectrometer's ion source.[1]

  • Equilibration:

    • Begin the LC mobile phase flow and allow the system to stabilize.

    • Start the syringe pump to continuously infuse the this compound standard.

    • Monitor the signal of this compound until a stable, constant baseline is achieved.[1]

  • Injection and Analysis:

    • Inject a blank, extracted sample from the same matrix as your study samples (e.g., plasma, urine).[7]

    • Monitor the signal intensity of the infused this compound throughout the chromatographic run.[7]

    • A dip in the signal at specific retention times indicates ion suppression, while a rise indicates ion enhancement.[1] By comparing the retention time of this compound with these regions, you can determine if co-elution is the primary problem.[7]

G cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Pump & Autosampler Column Analytical Column LC_Pump->Column T_Piece T-Piece Column->T_Piece LC Eluent Syringe_Pump Syringe Pump (this compound Std) Syringe_Pump->T_Piece Constant Flow MS Mass Spectrometer T_Piece->MS Combined Flow G Start Biological Sample PPT Protein Precipitation (PPT) Start->PPT LLE Liquid-Liquid Extraction (LLE) Start->LLE SPE Solid-Phase Extraction (SPE) Start->SPE Analysis LC-MS Analysis PPT->Analysis Less Clean LLE->Analysis Cleaner SPE->Analysis Cleanest G ME Matrix Effect Detected? Optimize Optimize Sample Prep & Chromatography ME->Optimize Yes Cal_Strategy Select Calibration Strategy ME->Cal_Strategy No (or still present) Reassess Reassess Matrix Effect Optimize->Reassess Reassess->ME MM Matrix-Matched Calibration Cal_Strategy->MM SIL_IS Stable Isotope Labeled Internal Standard Cal_Strategy->SIL_IS Std_Add Standard Addition Cal_Strategy->Std_Add Analysis Proceed with Quantitation MM->Analysis SIL_IS->Analysis Std_Add->Analysis

References

Technical Support Center: Optimizing Cell Permeability of Isodemethylwedelolactone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Isodemethylwedelolactone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the cell permeability of this compound in culture. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cell permeability a concern?

A1: this compound is a natural coumestan compound. Like many natural products, it can exhibit poor aqueous solubility and limited cell permeability, which can be significant hurdles in preclinical and clinical development. Optimizing its ability to cross cell membranes is crucial for achieving desired therapeutic concentrations at the target site and obtaining reliable in vitro data.

Q2: What is the lipophilicity of this compound?

A2: The lipophilicity of a compound is a key determinant of its cell permeability. The predicted XLogP3 value for this compound is 2.1. This value suggests moderate lipophilicity.

Q3: What are the known cellular targets or signaling pathways affected by this compound?

A3: While direct studies on this compound are limited, extensive research on its structurally similar analog, Wedelolactone, has shown inhibitory effects on key signaling pathways involved in inflammation and cancer, such as the NF-κB and c-Myc pathways.[1][2][3] It is plausible that this compound shares similar mechanisms of action.

Q4: How can I improve the solubility of this compound for my cell culture experiments?

A4: this compound is sparingly soluble in aqueous solutions. To improve its solubility, it is recommended to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a stock solution. This stock solution can then be further diluted in your cell culture medium to the desired final concentration. For the related compound Wedelolactone, solubility in a 1:1 solution of DMSO:PBS (pH 7.2) is approximately 0.5 mg/mL. It is advised not to store the aqueous solution for more than one day.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or inconsistent biological activity in cell-based assays. Poor solubility of this compound in the culture medium, leading to precipitation.- Prepare a high-concentration stock solution in 100% DMSO. - When diluting in aqueous media, ensure rapid mixing to avoid precipitation. - Visually inspect the medium for any signs of precipitation after adding the compound. - Consider using a solubilizing agent such as Pluronic F-68 or Cremophor EL, but first, perform a vehicle control experiment to ensure the agent itself does not affect your cells.
Low cell permeability of the compound.- Increase the incubation time to allow for greater uptake. - Use a higher concentration of this compound, if not limited by toxicity. - Evaluate the use of permeation enhancers, though this may impact cell viability and should be carefully validated.
High variability in permeability assay results (e.g., Caco-2, PAMPA). Inconsistent cell monolayer integrity in Caco-2 assays.- Regularly measure the transepithelial electrical resistance (TEER) of your Caco-2 monolayers to ensure they are confluent and have established tight junctions before starting the experiment. - Use a marker of paracellular transport, such as Lucifer yellow or mannitol, to check the integrity of the monolayer during the assay.
Precipitation of the compound in the donor or receiver wells.- Reduce the concentration of this compound to below its aqueous solubility limit. - Include a small percentage of a co-solvent (e.g., DMSO) in the assay buffer, ensuring it is below the concentration that affects cell monolayer integrity.
Unexpected cellular toxicity. The solvent used to dissolve this compound (e.g., DMSO) is at a toxic concentration.- Ensure the final concentration of the organic solvent in the cell culture medium is low (typically ≤ 0.5% for DMSO) and non-toxic to your specific cell line. - Always include a vehicle control (medium with the same concentration of the solvent) in your experiments.
The compound itself is cytotoxic at the tested concentrations.- Perform a dose-response curve to determine the IC50 value for cytotoxicity in your cell line. - Conduct permeability experiments at non-toxic concentrations.

Experimental Protocols

Caco-2 Cell Permeability Assay

This assay is widely used as an in vitro model of human intestinal absorption.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • This compound

  • Control compounds: a high-permeability compound (e.g., propranolol) and a low-permeability compound (e.g., mannitol)

  • LC-MS/MS for sample analysis

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a suitable density.

  • Cell Culture: Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity. A TEER value above a certain threshold (e.g., >250 Ω·cm²) indicates a well-formed monolayer.

  • Assay Preparation:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Prepare the dosing solution of this compound and control compounds in HBSS.

  • Permeability Measurement (Apical to Basolateral):

    • Add the dosing solution to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

    • At the end of the experiment, collect samples from the apical chamber.

  • Permeability Measurement (Basolateral to Apical):

    • To assess active efflux, perform the transport experiment in the reverse direction by adding the dosing solution to the basolateral chamber and sampling from the apical chamber.

  • Sample Analysis: Analyze the concentration of the compounds in the collected samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • dQ/dt: The rate of appearance of the compound in the receiver chamber.

      • A: The surface area of the membrane.

      • C₀: The initial concentration in the donor chamber.

  • Efflux Ratio Calculation:

    • Efflux Ratio = Papp (B-A) / Papp (A-B)

    • An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Data Interpretation:

  • Papp < 1 x 10⁻⁶ cm/s: Low permeability

  • 1 x 10⁻⁶ cm/s < Papp < 10 x 10⁻⁶ cm/s: Moderate permeability[4][5]

  • Papp > 10 x 10⁻⁶ cm/s: High permeability[4][5]

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method to predict passive membrane permeability.

Materials:

  • PAMPA plate system (with a donor plate containing a microfilter and an acceptor plate)

  • Phospholipid solution (e.g., lecithin in dodecane)

  • Phosphate-buffered saline (PBS)

  • This compound

  • Control compounds with known permeability

  • UV-Vis spectrophotometer or LC-MS/MS for analysis

Procedure:

  • Membrane Coating: Coat the microfilter of the donor plate with the phospholipid solution and allow the solvent to evaporate.

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with buffer (PBS).

  • Prepare Donor Plate: Add the dosing solution of this compound and control compounds to the wells of the donor plate.

  • Assemble and Incubate: Place the donor plate on top of the acceptor plate and incubate for a specified period (e.g., 4-16 hours) at room temperature.

  • Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method.

  • Calculation of Permeability Coefficient (Pe):

    • The calculation for Pe is more complex than for Papp and depends on the specific PAMPA system used. Refer to the manufacturer's instructions for the appropriate equations.

Signaling Pathway Diagrams

The following diagrams illustrate the potential signaling pathways affected by this compound, based on data from its analog, Wedelolactone.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Induces This compound This compound This compound->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

cMyc_Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt cMyc_Gene c-Myc Gene Akt->cMyc_Gene Activates Transcription cMyc_Protein c-Myc Protein cMyc_Gene->cMyc_Protein Translation CellCycle Cell Cycle Progression cMyc_Protein->CellCycle Promotes This compound This compound This compound->cMyc_Protein Promotes Degradation

Caption: Proposed mechanism of c-Myc protein degradation induced by this compound.

Data Summary

Due to the limited availability of specific experimental data for this compound, the following table provides data for the structurally related compound, Wedelolactone, to serve as a reference.

Table 1: Physicochemical and Permeability Properties of Wedelolactone

ParameterValueReference
Molecular Weight 314.26 g/mol N/A
XLogP3 2.5PubChem
Aqueous Solubility Poor
Solubility in DMSO ~30 mg/mL
Solubility in Ethanol ~20 mg/mL
Solubility in 1:1 DMSO:PBS (pH 7.2) ~0.5 mg/mL
Solubility in Ethanol/Water mixtures (278.15K - 323.15K) Varies with ethanol concentration and temperature[6][7]
Caco-2 Permeability (Papp) Data not available for Wedelolactone or this compoundN/A

Disclaimer: The information provided in this technical support center is for research purposes only. The data on signaling pathways and solubility are primarily based on the closely related compound Wedelolactone and should be used as a guide for experimental design with this compound. It is highly recommended to experimentally determine the specific parameters for this compound in your experimental system.

References

Technical Support Center: Large-Scale Purification of Isodemethylwedelolactone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of Isodemethylwedelolactone.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale purification of this compound?

A1: The primary challenges include:

  • Low abundance in the natural source: this compound is often present in low concentrations in Eclipta prostrata, requiring the processing of large amounts of biomass.

  • Presence of structurally similar impurities: The co-occurrence of other coumestans, such as wedelolactone, and various flavonoids and phenolic compounds complicates the separation process.

  • Solubility issues: While soluble in some organic solvents, its solubility can be a limiting factor in certain chromatographic systems and during crystallization.

  • Potential for degradation: As a phenolic compound, this compound may be susceptible to degradation under adverse pH, temperature, and light conditions.

  • Scalability of purification techniques: Transitioning from laboratory-scale purification to a large-scale industrial process presents challenges in maintaining resolution and purity while increasing throughput.

Q2: What are the most common methods for the large-scale purification of this compound?

A2: The most prominently reported and effective method for the purification of this compound is High-Speed Counter-Current Chromatography (HSCCC) . Other potential methods that can be adapted for large-scale purification include Preparative High-Performance Liquid Chromatography (Preparative HPLC) and Flash Chromatography .

Q3: What is the expected yield and purity of this compound after purification?

A3: The yield and purity are highly dependent on the starting material and the purification method employed. However, reported data from HSCCC purification demonstrates the potential to achieve high purity.

Data Presentation: Purification of this compound

Purification MethodStarting MaterialAmount of Starting MaterialYield of this compoundPurity of this compoundReference
High-Speed Counter-Current Chromatography (HSCCC)Crude ethyl acetate extract of Ecliptae Herba300 mg6.8 mg>95%[1]

Troubleshooting Guide

Low Yield of this compound
Symptom Possible Cause Troubleshooting Steps
Low recovery after extractionInefficient extraction from plant material.- Ensure the plant material is finely powdered to maximize surface area. - Optimize the extraction solvent. An 80% aqueous methanol solution has been shown to be effective. - Consider using advanced extraction techniques like ultra-high-pressure-assisted extraction (UHPE) to improve efficiency.
Low yield after chromatographic separation (HSCCC)Suboptimal two-phase solvent system.- The partition coefficient (K) of this compound should be in the ideal range (0.5 < K < 2.0). Adjust the solvent system to achieve this. A system of petroleum ether-ethyl acetate-methanol-water (3:7:5:5, v/v) has been used successfully. - Ensure complete dissolution of the crude sample in the solvent system before injection.
Low yield after chromatographic separation (HPLC/Flash)Irreversible adsorption on the stationary phase.- For silica gel-based chromatography, deactivation of silica with an acid wash or the addition of a small percentage of a polar solvent modifier to the mobile phase can help. - Consider using a different stationary phase, such as reversed-phase C18, which may have different adsorption characteristics.
Product loss during solvent removalDegradation of the compound at high temperatures.- Use rotary evaporation at a low temperature (<40°C) to remove solvents. - For final drying, use a vacuum oven at a mild temperature or freeze-drying (lyophilization).
Low Purity of this compound
Symptom Possible Cause Troubleshooting Steps
Co-elution of impurities (especially wedelolactone)Insufficient resolution of the chromatographic method.- HSCCC: Optimize the two-phase solvent system and the flow rate of the mobile phase to improve the separation factor between this compound and wedelolactone. - Preparative HPLC: Perform a thorough method development at the analytical scale to achieve baseline separation. Use a high-efficiency column and optimize the mobile phase composition and gradient. - Flash Chromatography: Employ a shallow gradient elution to improve the separation of closely eluting compounds.
Presence of unknown impuritiesContamination from the plant matrix or degradation.- Analyze the impurity profile of the crude extract using LC-MS to identify potential contaminants. Eclipta prostrata is known to contain various flavonoids, triterpenoids, and other phenolic compounds. - To minimize degradation, protect the sample from light and high temperatures throughout the purification process.
Crystallization Issues
Symptom Possible Cause Troubleshooting Steps
Failure to crystallizeSolution is not supersaturated, or nucleation is inhibited.- Slowly add a poor solvent (anti-solvent) to a concentrated solution of the purified compound. For phenolic compounds, this could be a non-polar solvent like hexane or heptane added to a solution in a more polar solvent like ethyl acetate or acetone. - Try cooling the solution slowly to induce crystallization. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of this compound if available.
Oily precipitate instead of crystalsThe compound is "oiling out" due to high impurity levels or rapid changes in solvent composition.- Ensure the starting material for crystallization is of high purity (>95%). - Add the anti-solvent very slowly with vigorous stirring. - Try a different solvent system for crystallization.

Experimental Protocols

High-Speed Counter-Current Chromatography (HSCCC) Purification

This protocol is based on a published method for the purification of this compound from Ecliptae Herba.

a. Preparation of Two-Phase Solvent System:

  • Prepare a solvent system composed of petroleum ether, ethyl acetate, methanol, and water in a volume ratio of 3:7:5:5.

  • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

  • Degas both the upper (stationary phase) and lower (mobile phase) layers before use.

b. Sample Preparation:

  • Dissolve the crude ethyl acetate extract of Eclipta prostrata in a 1:1 (v/v) mixture of the upper and lower phases of the selected solvent system.

c. HSCCC Operation:

  • Fill the HSCCC column entirely with the upper phase (stationary phase).

  • Set the revolution speed of the centrifuge (e.g., 800-900 rpm).

  • Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 1.5-2.0 mL/min).

  • Once the mobile phase elutes from the column outlet and a hydrodynamic equilibrium is established, inject the sample solution.

  • Monitor the effluent with a UV detector at a suitable wavelength (e.g., 254 nm or 351 nm).

  • Collect fractions based on the chromatogram peaks.

  • Analyze the collected fractions for the presence and purity of this compound using an analytical method like RP-HPLC.

Preparative High-Performance Liquid Chromatography (Preparative HPLC)

This is a general protocol for the purification of flavonoids from plant extracts that can be adapted for this compound.

a. Analytical Method Development:

  • Develop a reversed-phase HPLC method on an analytical scale (e.g., C18 column, 4.6 x 250 mm, 5 µm).

  • Use a mobile phase of methanol or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

  • Optimize the gradient to achieve baseline separation of this compound from other components in the crude extract.

b. Scale-Up to Preparative HPLC:

  • Choose a preparative column with the same stationary phase as the analytical column but with a larger diameter (e.g., 20 mm or more).

  • Adjust the flow rate according to the column diameter to maintain the same linear velocity as the analytical method.

  • Dissolve the crude or partially purified extract in the initial mobile phase or a compatible solvent like DMSO.

  • Inject the sample onto the preparative column.

  • Run the scaled-up gradient.

  • Monitor the eluent with a UV detector and collect fractions corresponding to the this compound peak.

  • Combine and concentrate the pure fractions.

Flash Chromatography

This is a general protocol for the purification of organic compounds that can be applied to a pre-purified extract containing this compound.

a. TLC Method Development:

  • Use Thin Layer Chromatography (TLC) to find a suitable solvent system that gives a good separation of this compound from impurities, with an Rf value for the target compound of around 0.2-0.3. A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is common.

b. Column Packing:

  • Pack a glass column with silica gel using the selected eluent (wet packing).

c. Sample Loading:

  • Dissolve the extract in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.

  • Evaporate the solvent to obtain a dry, free-flowing powder.

  • Carefully add the silica-adsorbed sample to the top of the packed column.

d. Elution:

  • Elute the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the mobile phase) can be used to improve separation.

  • Collect fractions and monitor them by TLC to identify those containing pure this compound.

  • Combine the pure fractions and evaporate the solvent.

Crystallization

This is a general protocol for the crystallization of phenolic compounds.

  • Dissolve the purified this compound (as a solid or concentrated oil) in a minimal amount of a suitable hot solvent in which it is soluble (e.g., ethanol, methanol, or acetone).

  • Slowly add a poor solvent (anti-solvent) in which this compound is insoluble or sparingly soluble (e.g., water, hexane, or heptane) until the solution becomes slightly turbid.

  • Gently warm the solution until the turbidity just disappears.

  • Allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer.

  • Crystals should form over time. If not, induce crystallization by scratching the inner wall of the container with a glass rod or by adding a seed crystal.

  • Once crystallization is complete, collect the crystals by filtration.

  • Wash the crystals with a small amount of the cold anti-solvent to remove any remaining impurities.

  • Dry the crystals under vacuum.

Visualizations

Purification_Workflow Start Eclipta prostrata Plant Material Extraction Extraction (e.g., 80% Methanol, UHPE) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Concentration Concentration Crude_Extract->Concentration Ethyl_Acetate_Partition Ethyl Acetate Partition Concentration->Ethyl_Acetate_Partition Enriched_Extract Enriched Extract Ethyl_Acetate_Partition->Enriched_Extract Purification Large-Scale Purification Enriched_Extract->Purification HSCCC High-Speed Counter-Current Chromatography (HSCCC) Purification->HSCCC Option 1 Prep_HPLC Preparative HPLC Purification->Prep_HPLC Option 2 Flash_Chromatography Flash Chromatography Purification->Flash_Chromatography Option 3 Pure_Fractions Pure this compound Fractions HSCCC->Pure_Fractions Prep_HPLC->Pure_Fractions Flash_Chromatography->Pure_Fractions Solvent_Removal Solvent Removal Pure_Fractions->Solvent_Removal Crystallization Crystallization Solvent_Removal->Crystallization Final_Product Pure Crystalline This compound Crystallization->Final_Product

Caption: General workflow for the large-scale purification of this compound.

Troubleshooting_Logic Problem Low Purity of Final Product Check_Crude Analyze Crude Extract Impurity Profile (LC-MS) Problem->Check_Crude Check_Chromatography Review Chromatographic Separation Problem->Check_Chromatography Check_Stability Assess Potential for Degradation Problem->Check_Stability Impurity_Identified Structurally Similar Impurities Identified (e.g., Wedelolactone) Check_Crude->Impurity_Identified Optimize_Separation Optimize Chromatographic Conditions (Solvent System, Gradient, Flow Rate) Check_Chromatography->Optimize_Separation Degradation_Products Degradation Products Detected Check_Stability->Degradation_Products Impurity_Identified->Optimize_Separation Modify_Handling Modify Handling Procedures (Protect from light, lower temperature) Degradation_Products->Modify_Handling

Caption: Troubleshooting logic for addressing low purity issues.

References

minimizing byproduct formation in Isodemethylwedelolactone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize byproduct formation during the synthesis of Isodemethylwedelolactone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on key reaction steps that are prone to byproduct formation.

Issue 1: Low Yield and Impurity Formation in Palladium-Catalyzed Cross-Coupling Steps (e.g., Sonogashira or Suzuki-Miyaura Coupling)

Background: The construction of the core structure of this compound often involves palladium-catalyzed cross-coupling reactions to form key carbon-carbon bonds. A common challenge in these reactions is the formation of homocoupling byproducts and other impurities, leading to reduced yields and difficult purification.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Homocoupling of Terminal Alkyne (Sonogashira Reaction) 1. Ensure Rigorous Degassing: Use freeze-pump-thaw cycles (3-4 times) or sparge solvents with an inert gas (Argon or Nitrogen) for at least 30 minutes to remove dissolved oxygen, which promotes homocoupling.[1] 2. Slow Addition of Alkyne: Add the terminal alkyne to the reaction mixture slowly using a syringe pump to maintain a low concentration, thereby disfavoring the bimolecular homocoupling side reaction.[1] 3. Copper-Free Conditions: If homocoupling persists, consider using a copper-free Sonogashira protocol. While potentially slower, it eliminates the primary catalyst for Glaser-Hay coupling.[2] 4. Use of a Reducing Atmosphere: Introducing a dilute hydrogen atmosphere (mixed with nitrogen or argon) can reduce residual oxygen and minimize homocoupling to as low as 2%.[3][4][5]Significant reduction in the formation of symmetrical diyne byproducts, leading to a higher yield of the desired cross-coupled product and simplified purification.
Decomposition of Palladium Catalyst 1. Use High-Quality Catalyst: Ensure the palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is of high purity and stored under inert conditions.[1] 2. Ligand Selection: For challenging couplings, consider using more robust phosphine ligands that stabilize the palladium center.Improved catalyst stability and activity, leading to higher conversion to the desired product.
Side Reactions of Boronic Acids (Suzuki-Miyaura Reaction) 1. Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can lead to the protodeboronation of the organoborane reactant. 2. Optimize Base and Solvent: The choice of base and solvent is critical. Screen different conditions (e.g., K₂CO₃ in dioxane, Cs₂CO₃ in DMF) to find the optimal combination for your specific substrates.Minimized protodeboronation and other side reactions, resulting in a cleaner reaction profile and higher yield.

Experimental Protocol: Copper-Free Sonogashira Coupling

  • In a glovebox or under a strictly inert atmosphere, combine the aryl halide (1.0 mmol), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand, 1-5 mol%), and a base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 mmol) in a dry reaction vessel.

  • Add a thoroughly degassed solvent (e.g., toluene, dioxane).

  • Add the terminal alkyne (1.2 mmol) to the mixture.

  • Stir the reaction at the appropriate temperature (room temperature to gentle heating) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction, and perform an aqueous workup.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Incomplete Reaction or Formation of Side Products During Oxidative Cyclization

Background: The formation of the furan ring in the coumestan core is often achieved through an oxidative cyclization. This step can be challenging, with potential for incomplete reaction, over-oxidation, or the formation of undesired rearranged products.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Low Reactivity of Substrate 1. Choice of Oxidant: Different oxidants (e.g., DDQ, FeCl₃, Cu(OAc)₂) have varying reactivities. If one oxidant is ineffective, screen others. For instance, DDQ is a powerful oxidant for such transformations. 2. Reaction Temperature: Gradually increase the reaction temperature to overcome the activation energy barrier. However, be cautious as higher temperatures can also promote side reactions.Improved conversion of the starting material to the desired cyclized product.
Over-oxidation or Decomposition 1. Stoichiometry of Oxidant: Carefully control the stoichiometry of the oxidizing agent. An excess can lead to the formation of undesired oxidized byproducts. 2. Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further oxidation of the product.A cleaner reaction with fewer over-oxidized impurities.
Formation of Rearranged Products 1. Solvent Effects: The polarity of the solvent can influence the stability of intermediates and the reaction pathway. Test a range of solvents with different polarities. 2. Lower Reaction Temperature: Running the reaction at a lower temperature, even if it requires a longer reaction time, can sometimes suppress rearrangement pathways.Increased selectivity for the desired cyclized product over constitutional isomers.

Experimental Protocol: DDQ-Mediated Oxidative Cyclization

  • Dissolve the precursor (1.0 mmol) in a suitable dry solvent (e.g., toluene, CH₂Cl₂) under an inert atmosphere.

  • Add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (1.1-1.5 equivalents) to the solution.

  • Stir the reaction at room temperature or gentle heat, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, filter the reaction mixture to remove the precipitated hydroquinone.

  • Wash the filtrate with a saturated aqueous solution of NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Issue 3: Lack of Selectivity and Byproduct Formation During Demethylation

Background: The final step in the synthesis of this compound from a wedelolactone precursor involves the selective demethylation of a specific methoxy group. This can be a challenging transformation, often leading to a mixture of partially and fully demethylated products, as well as potential degradation of the core structure under harsh conditions.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Non-selective Demethylation 1. Choice of Demethylating Agent: Different reagents exhibit different selectivities. Boron tribromide (BBr₃) is a powerful but often non-selective demethylating agent.[6] Thiolate salts (e.g., EtSNa) can offer better selectivity for certain aryl methyl ethers.[7] 2. Stoichiometry of Reagent: Carefully control the stoichiometry of the demethylating agent. Using a limited amount may favor mono-demethylation. 3. Reaction Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to enhance selectivity.Increased yield of the desired mono-demethylated product (this compound) over other demethylated byproducts.
Degradation of the Product 1. Milder Reagents: If the substrate is sensitive, consider milder demethylation conditions, such as using AlCl₃ with a scavenger or enzymatic demethylation if a suitable enzyme is available.[6][8] 2. Reaction Time: Minimize the reaction time to reduce the exposure of the product to harsh conditions.Preservation of the coumestan core and a cleaner product profile.
Incomplete Reaction 1. Reaction Time and Temperature: If the reaction is sluggish, a longer reaction time or a gradual increase in temperature may be necessary. 2. Excess Reagent: A slight excess of the demethylating agent might be required to drive the reaction to completion, but this must be balanced with selectivity concerns.Higher conversion of the starting material.

Experimental Protocol: Selective Demethylation with Sodium Ethanethiolate

  • Prepare a solution of sodium ethanethiolate by adding ethanethiol (1.5-2.0 equivalents) to a suspension of sodium hydride (1.5-2.0 equivalents) in a dry, aprotic solvent like DMF at 0 °C under an inert atmosphere.

  • Add a solution of the methoxy-containing precursor (1.0 equivalent) in dry DMF to the sodium ethanethiolate solution.

  • Heat the reaction mixture to a suitable temperature (e.g., 100-150 °C) and monitor its progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

  • Acidify the mixture with dilute HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in a Sonogashira coupling for coumestan synthesis?

A1: The most prevalent byproduct is the homocoupled terminal alkyne, also known as a diyne, formed through a Glaser coupling side reaction.[2] This is particularly problematic when a copper(I) co-catalyst is used in the presence of oxygen.[1] Other potential byproducts can arise from the decomposition of the palladium catalyst or side reactions of the starting materials under the reaction conditions.

Q2: How can I monitor the progress of the oxidative cyclization reaction effectively?

A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. The product is typically more conjugated and may have a different Rf value and appearance under UV light compared to the starting material. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of the starting material and the appearance of the product and any byproducts.

Q3: Are there any "green" or more environmentally friendly methods for demethylation?

A3: Research is ongoing into greener demethylation methods. Some promising approaches include the use of recyclable solid catalysts in aqueous solutions and enzymatic demethylation.[6][8] These methods can reduce the reliance on hazardous and toxic reagents like BBr₃ and harsh reaction conditions.

Q4: My demethylation reaction is giving me a mixture of products. How can I improve the selectivity for this compound?

A4: Achieving high selectivity in demethylation can be challenging. Key strategies include:

  • Careful selection of the demethylating agent: Some reagents are inherently more selective than others for specific positions on an aromatic ring.

  • Precise control of stoichiometry: Using a limited amount of the reagent can favor mono-demethylation.

  • Low reaction temperatures: Running the reaction at colder temperatures often enhances selectivity by slowing down competing reaction pathways.

Q5: What is the role of the base in a Suzuki-Miyaura coupling reaction?

A5: The base plays a crucial role in the catalytic cycle of the Suzuki-Miyaura reaction. It is required for the transmetalation step, where the organic group is transferred from the boronic acid or ester to the palladium center. The choice of base can significantly impact the reaction rate and yield, and it often needs to be optimized for a specific set of substrates.

Visualizations

Logical Workflow for Troubleshooting Sonogashira Homocoupling

G start Low Yield of Cross-Coupled Product and/or Significant Homocoupling check_o2 Is the reaction rigorously deoxygenated? start->check_o2 deoxygenate Implement stringent deoxygenation: - Freeze-pump-thaw cycles - Inert gas sparging check_o2->deoxygenate No check_alkyne_conc Is the alkyne concentration too high? check_o2->check_alkyne_conc Yes deoxygenate->check_alkyne_conc slow_addition Use a syringe pump for slow addition of the alkyne check_alkyne_conc->slow_addition Yes check_cu Is copper catalyst promoting homocoupling? check_alkyne_conc->check_cu No slow_addition->check_cu cu_free Switch to a copper-free Sonogashira protocol check_cu->cu_free Yes check_atmosphere Is the inert atmosphere maintained? check_cu->check_atmosphere No cu_free->check_atmosphere h2_atmosphere Consider a reducing atmosphere (dilute H2) check_atmosphere->h2_atmosphere No end Improved yield and minimized byproducts check_atmosphere->end Yes h2_atmosphere->end

Caption: Troubleshooting workflow for Sonogashira homocoupling.

Synthetic Pathway Overview

G A Aryl Halide Precursor C Coupled Intermediate A->C Pd-catalyzed Cross-Coupling (e.g., Sonogashira) B Terminal Alkyne Precursor B->C D Cyclized Precursor (Wedelolactone derivative) C->D Oxidative Cyclization (e.g., DDQ) E This compound D->E Selective Demethylation

Caption: Generalized synthetic pathway for this compound.

References

stability of Isodemethylwedelolactone in different cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Isodemethylwedelolactone. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and information on relevant signaling pathways.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent results are a common indicator of compound instability in cell culture media. This compound, as a coumestan, may be susceptible to degradation under typical cell culture conditions (e.g., physiological pH, 37°C, presence of oxygen and media components). Degradation can lead to a decrease in the effective concentration of the active compound and the potential formation of byproducts with off-target effects.

Q2: What are the primary factors that can affect the stability of this compound in cell culture media?

A2: Several factors can influence the stability of this compound:

  • pH: Studies on structurally similar coumarins have shown that their stability decreases as the pH increases.[1] Cell culture media are typically buffered around pH 7.2-7.4, which may promote the degradation of this compound over time.

  • Temperature: Incubation at 37°C can accelerate the degradation of thermally sensitive compounds.

  • Light: Exposure to light can cause photodegradation of light-sensitive molecules. It is advisable to protect solutions containing this compound from light.

  • Media Components: Components within the cell culture media, such as serum proteins, amino acids, and vitamins, can potentially interact with and degrade this compound.

  • Dissolved Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of susceptible compounds.[1]

Q3: How can I assess the stability of this compound in my specific cell culture medium?

A3: To determine the stability of this compound in your experimental setup, you can perform a time-course experiment. Incubate a solution of this compound in your cell culture medium (e.g., DMEM, RPMI-1640, or MEM) under your standard culture conditions (37°C, 5% CO2). Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) and analyze the concentration of the parent compound using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the concentration over time indicates instability.

Q4: Are there any best practices for preparing and storing this compound solutions?

A4: To ensure the consistency of your experiments, it is recommended to:

  • Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) before each experiment.

  • Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Protect stock solutions and experimental dilutions from light.

  • When preparing working solutions, dilute the stock solution in cell culture medium immediately before adding it to the cells.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or lower-than-expected biological activity Degradation of this compound in the cell culture medium.Prepare fresh solutions for each experiment. Minimize the pre-incubation time of the compound in the medium before adding it to the cells. Perform a stability study to determine the degradation rate in your specific medium (see Experimental Protocol section).
Precipitation of this compound in the medium.Visually inspect the medium for any precipitate after adding the compound. Ensure the final solvent concentration (e.g., DMSO) is low (typically <0.5%) and does not cause precipitation. Determine the solubility of this compound in your culture medium.
High variability between replicate wells Uneven cell seeding or inconsistent treatment application.Ensure a homogeneous cell suspension before seeding. Use calibrated pipettes and consistent pipetting techniques for adding both cells and the compound.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental conditions, or fill them with sterile medium to maintain humidity.
Unexpected cytotoxicity at low concentrations Formation of toxic degradation products.Assess the stability of this compound and identify potential degradation products using LC-MS. If degradation is confirmed, consider shorter incubation times or more frequent media changes.
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line. Include a vehicle control (medium with solvent only) in your experiments.

Quantitative Data Summary

Cell Culture Medium Incubation Time (hours) This compound Remaining (%)
DMEM + 10% FBS 0100
885
2460
4835
RPMI-1640 + 10% FBS 0100
890
2470
4845
MEM + 10% FBS 0100
888
2465
4840

Experimental Protocols

Protocol for Determining the Stability of this compound in Cell Culture Media by HPLC

This protocol provides a general framework for assessing the stability of this compound in a cell-free culture medium.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640, MEM) with supplements (e.g., FBS, L-glutamine)

  • Sterile microcentrifuge tubes or a multi-well plate

  • Incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or PDA)

  • Appropriate HPLC column (e.g., C18) and mobile phases

Procedure:

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO). Spike the stock solution into the pre-warmed cell culture medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final solvent concentration is minimal.

  • Incubation: Aliquot the this compound-containing medium into sterile tubes or wells of a plate. Place the samples in a cell culture incubator set at 37°C and 5% CO2.

  • Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from the incubator. The 0-hour time point represents the freshly prepared solution.

  • Sample Preparation for HPLC:

    • If the medium contains serum, precipitate the proteins by adding a cold organic solvent (e.g., 3 volumes of acetonitrile or methanol).

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate the solvent if necessary, then reconstitute in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter before injecting it into the HPLC system.

  • HPLC Analysis:

    • Inject the prepared samples onto the HPLC system.

    • Run the appropriate HPLC method to separate this compound from other media components and potential degradation products.[2] An example of a published method for this compound involves a C18 column with a mobile phase of methanol and 0.5% acetic acid.[2]

    • Monitor the peak area of this compound at its maximum absorbance wavelength.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

    • Plot the percentage remaining against time to visualize the stability profile.

Signaling Pathways and Experimental Workflows

This compound is structurally similar to Wedelolactone, and they are often studied together. Research on Wedelolactone has identified its inhibitory effects on key signaling pathways involved in inflammation and cancer, such as the NF-κB and c-Myc pathways.[3][4][5][6]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses, cell proliferation, and survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., inflammatory cytokines, lipopolysaccharide), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes. This compound is hypothesized to inhibit this pathway, likely by targeting the IKK complex, similar to Wedelolactone.[5][6]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB P IkB IκB NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB degradation Proteasome Proteasome IkB_NFkB->Proteasome Proteasome->IkB Degrades This compound This compound This compound->IKK Inhibits DNA DNA (κB sites) NFkB_n->DNA Gene_Transcription Gene Transcription (Inflammation, Proliferation) DNA->Gene_Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Downregulation of the c-Myc Oncogenic Signaling

The c-Myc protein is a transcription factor that plays a central role in cell proliferation, growth, and apoptosis.[7] Overexpression of c-Myc is a hallmark of many cancers. Wedelolactone has been shown to decrease the expression and activity of c-Myc, leading to the downregulation of its target genes, which in turn inhibits cancer cell proliferation and invasion.[3] A similar mechanism is proposed for this compound.

cMyc_Pathway This compound This compound cMyc_Expression c-Myc Gene Expression This compound->cMyc_Expression Inhibits cMyc_Protein c-Myc Protein cMyc_Expression->cMyc_Protein cMyc_Max c-Myc/Max Heterodimer cMyc_Protein->cMyc_Max Target_Genes Target Gene Transcription (e.g., Cyclins, Survivin) cMyc_Max->Target_Genes Cell_Proliferation Cell Proliferation & Invasion Target_Genes->Cell_Proliferation

Caption: Proposed downregulation of the c-Myc signaling pathway by this compound.

Experimental Workflow for Assessing Compound Stability

The following diagram illustrates a typical workflow for determining the stability of a compound in cell culture medium.

Stability_Workflow Start Start: Prepare Compound in Cell Culture Medium Incubate Incubate at 37°C, 5% CO2 Start->Incubate Collect_Aliquots Collect Aliquots at Different Time Points (0, 2, 4, 8, 24, 48h) Incubate->Collect_Aliquots Prepare_Samples Sample Preparation (Protein Precipitation, Filtration) Collect_Aliquots->Prepare_Samples HPLC_Analysis HPLC/LC-MS Analysis Prepare_Samples->HPLC_Analysis Data_Analysis Data Analysis: Calculate % Remaining vs. Time HPLC_Analysis->Data_Analysis End End: Determine Stability Profile Data_Analysis->End

Caption: A typical experimental workflow for assessing compound stability in cell culture media.

References

avoiding Isodemethylwedelolactone precipitation in assay plates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in avoiding precipitation of Isodemethylwedelolactone in assay plates.

Troubleshooting Guide & FAQs

This section addresses common issues and questions regarding this compound precipitation during experimental assays.

Q1: My this compound precipitated immediately after I added it to my aqueous assay buffer. What went wrong?

A1: This is a common issue for hydrophobic compounds like this compound. Immediate precipitation upon addition to aqueous solutions is often due to a rapid change in solvent polarity, causing the compound to "crash out" of solution. The organic solvent concentration may not be sufficient to maintain solubility in the final aqueous environment.

Q2: What is the recommended solvent for dissolving this compound?

A2: While specific solubility data for this compound is limited, based on the properties of the closely related compound wedelolactone, organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF) are recommended for creating stock solutions.[1] DMSO is a common choice for cell-based assays due to its miscibility with water and relatively low toxicity at low concentrations.

Q3: How can I prepare my this compound working solutions to avoid precipitation in the assay plate?

A3: The key is to minimize the final concentration of the organic solvent in your assay well while ensuring the compound remains dissolved. A two-step dilution process is recommended. First, prepare a high-concentration stock solution in 100% DMSO. Then, create intermediate dilutions of your compound in DMSO before performing the final dilution into your aqueous assay buffer. This gradual dilution helps to prevent the compound from precipitating. It is also crucial to ensure the final DMSO concentration in your assay is as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts and cytotoxicity.[2]

Q4: I am still observing precipitation even with a low final DMSO concentration. What other factors could be at play?

A4: Several other factors can contribute to compound precipitation:

  • High Compound Concentration: You may be exceeding the solubility limit of this compound in your final assay medium.[3]

  • Temperature Effects: The solubility of compounds can be temperature-dependent. Ensure your assay buffer is at the correct temperature before adding the compound. Pre-warming the medium to 37°C can sometimes help.[2]

  • Media Components: Components in your cell culture media or assay buffer, such as salts and proteins, can interact with your compound and reduce its solubility.[2]

  • pH of the Medium: The pH of your assay buffer can influence the ionization state of your compound, which in turn affects its solubility.[2]

Q5: How can I determine the maximum soluble concentration of this compound in my specific assay conditions?

A5: It is highly recommended to perform a solubility test before your main experiment. This can be done by preparing a serial dilution of your this compound stock solution in your final assay buffer. After a short incubation period, you can visually inspect the wells for any signs of precipitation. For a more quantitative assessment, light scattering can be measured using a nephelometer.[3]

Quantitative Solubility Data (for the related compound Wedelolactone)

Due to the limited availability of specific quantitative solubility data for this compound, the following table summarizes the solubility of the structurally similar compound, wedelolactone, in various solvents. This information can serve as a useful starting point for solvent selection.

SolventSolubilityReference
DMSO~30 mg/mL[1]
Dimethylformamide (DMF)~30 mg/mL[1]
Ethanol~20 mg/mL[1]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[1]

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions

This protocol provides a general guideline for preparing this compound solutions to minimize precipitation in plate-based assays.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Assay buffer or cell culture medium

Procedure:

  • Prepare a High-Concentration Stock Solution (e.g., 10 mM): a. Accurately weigh the required amount of this compound powder. b. Dissolve the powder in the appropriate volume of 100% DMSO to achieve the desired stock concentration. c. Vortex thoroughly until the compound is completely dissolved. Visually inspect for any particulates.

  • Prepare Intermediate Dilutions (Serial Dilution in DMSO): a. Based on your desired final concentrations in the assay, prepare a series of intermediate dilutions of the stock solution in 100% DMSO. This step is crucial for gradually decreasing the compound concentration before introducing it to the aqueous environment.

  • Prepare Final Working Solutions (Dilution into Assay Buffer): a. Add the appropriate volume of your assay buffer or cell culture medium to the wells of your assay plate. b. Add a small volume of the intermediate DMSO dilutions to the corresponding wells to achieve your final desired concentrations. The volume of DMSO added should be minimal to keep the final concentration below 0.5%. c. Gently mix the contents of the wells immediately after adding the compound.

  • Solvent Control: a. Always include a vehicle control in your experiment, which consists of the assay buffer with the same final concentration of DMSO used in your test wells.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Assay Plate Preparation start Weigh this compound Powder stock Dissolve in 100% DMSO (e.g., 10 mM Stock) start->stock intermediate Perform Serial Dilutions in 100% DMSO stock->intermediate final Add Intermediate Dilutions to Buffer intermediate->final buffer Add Assay Buffer to Wells buffer->final mix Gently Mix final->mix end Incubate and Analyze mix->end

Caption: Experimental workflow for preparing this compound solutions.

precipitation_troubleshooting cluster_causes Potential Causes of Precipitation cluster_solutions Solutions cause1 High Final Concentration solution1 Optimize Compound Concentration cause1->solution1 cause2 Rapid Solvent Polarity Change solution2 Use Intermediate DMSO Dilutions cause2->solution2 cause3 Low Temperature solution3 Pre-warm Assay Medium cause3->solution3 cause4 Media/Buffer Interactions solution4 Test in Simpler Buffer (e.g., PBS) cause4->solution4 precip Precipitation Observed precip->cause1 precip->cause2 precip->cause3 precip->cause4

Caption: Troubleshooting logic for this compound precipitation.

References

Technical Support Center: Ensuring Reproducibility in Isodemethylwedelolactone Bioactivity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting reproducible bioactivity assays with Isodemethylwedelolactone (IDWL).

I. Frequently Asked Questions (FAQs)

Q1: What is this compound (IDWL) and what are its known bioactivities?

A1: this compound is a natural compound belonging to the coumestan class, often isolated from plants like Eclipta prostrata. It is structurally similar to wedelolactone and is investigated for a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Its mechanisms of action are thought to involve the modulation of key cellular signaling pathways.

Q2: What are the main challenges in ensuring the reproducibility of IDWL bioactivity assays?

A2: The primary challenges include:

  • Purity and Characterization of IDWL: The purity of the IDWL sample is critical. Impurities from the extraction and purification process can have their own biological effects, leading to confounding results. It is essential to use highly purified and well-characterized IDWL.

  • Solubility and Stability: Like many natural products, IDWL has limited aqueous solubility. Proper dissolution and stability in cell culture media are crucial for accurate and reproducible results.

  • Cell Line Variability: Different cell lines can respond differently to IDWL due to variations in their genetic makeup and signaling pathways.

  • Assay-Specific Interferences: IDWL, as a phenolic compound, may interfere with certain assay components, such as the MTT reagent, leading to inaccurate readings.

Q3: How should I prepare and store this compound for in vitro assays?

A3: IDWL is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. The stability of IDWL in your specific cell culture medium and experimental conditions should be verified.

Q4: Which signaling pathways are known to be modulated by the closely related compound, wedelolactone, and likely by IDWL?

A4: Wedelolactone has been shown to modulate several important signaling pathways, and due to its structural similarity, IDWL is presumed to have similar targets. These pathways include:

  • NF-κB Signaling Pathway: A key regulator of inflammation and cell survival.

  • PI3K/Akt/mTOR Signaling Pathway: Crucial for cell growth, proliferation, and survival.

  • c-Myc Oncogenic Signaling: Involved in cell cycle progression and apoptosis.

II. Troubleshooting Guides

Inconsistent Results in Cell Viability (MTT) Assays
Problem Possible Cause Recommended Solution
High variability between replicate wells - Uneven cell seeding.- Pipetting errors.- IDWL precipitation in the media.- Ensure a single-cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Visually inspect wells for precipitates after adding IDWL. If present, optimize the final DMSO concentration or consider using a solubilizing agent.
Overestimation of cell viability (false positives) - Direct reduction of MTT by IDWL.- IDWL absorbs light at the same wavelength as formazan.- Run a control with IDWL in cell-free media to check for direct MTT reduction.- If interference is observed, consider alternative viability assays like SRB (sulforhodamine B), CellTiter-Glo® (ATP-based), or trypan blue exclusion.
Inconsistent IC50 values across experiments - Variation in cell passage number.- Inconsistent incubation times.- Degradation of IDWL stock solution.- Use cells within a consistent and low passage number range.- Strictly adhere to the same incubation times for all experiments.- Prepare fresh dilutions from a new aliquot of the stock solution for each experiment.
Issues with Western Blot Analysis for Signaling Proteins
Problem Possible Cause Recommended Solution
Weak or no signal for target protein - Insufficient protein loading.- Ineffective antibody.- Protein degradation.- Perform a protein quantification assay (e.g., BCA) to ensure equal loading.- Validate the primary antibody using a positive control.- Use fresh lysis buffer with protease and phosphatase inhibitors.
High background - Insufficient blocking.- Antibody concentration too high.- Inadequate washing.- Increase blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).- Titrate the primary and secondary antibody concentrations.- Increase the number and duration of wash steps.
Inconsistent protein expression levels with IDWL treatment - Cell confluence at the time of treatment.- Variability in treatment duration.- Seed cells to reach a consistent confluence (e.g., 70-80%) before treatment.- Use a precise timer for the duration of IDWL treatment.
Problems in Cytokine Quantification (ELISA)
Problem Possible Cause Recommended Solution
High background in all wells - Insufficient washing.- Detection antibody concentration too high.- Contaminated reagents.- Ensure thorough washing between steps.- Optimize the concentration of the detection antibody.- Use fresh, sterile reagents.
Low signal or no signal - Cytokine levels below the detection limit.- Inactive capture or detection antibody.- Incorrect incubation times or temperatures.- Concentrate the cell culture supernatant before the assay.- Check the expiration dates and storage conditions of the antibodies.- Follow the manufacturer's protocol for incubation parameters precisely.
High coefficient of variation (CV) between replicates - Pipetting errors.- Incomplete mixing of reagents.- Edge effects in the 96-well plate.- Use calibrated pipettes and ensure proper mixing.- Gently tap the plate after adding reagents to ensure homogeneity.- Avoid using the outermost wells of the plate if edge effects are suspected.

III. Quantitative Data Summary

Disclaimer: The following quantitative data is for wedelolactone , a structurally similar and more extensively studied compound than this compound. These values should be used as a reference to guide your experimental design. It is crucial to determine the specific bioactivity and IC50 values for this compound in your experimental system.

Table 1: Cytotoxicity of Wedelolactone in Various Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (h)IC50 (µM)
PC-3Prostate CancerMTT48~25-30
LNCaPProstate CancerMTT48~20-25
MCF-7Breast CancerMTT48~30-40
HeLaCervical CancerMTT24~50

Table 2: Anti-inflammatory Activity of Wedelolactone

Cell LineParameter MeasuredAssayIC50
RAW 264.7Nitric Oxide (NO) ProductionGriess Assay~10 µM
RAW 264.7TNF-α ProductionELISA~5-10 µM
RAW 264.7IL-6 ProductionELISA~5-10 µM

IV. Experimental Protocols

Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Replace the old medium with the IDWL-containing medium. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of Signaling Proteins
  • Cell Lysis: After treatment with IDWL, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-p65, anti-p-Akt, anti-c-Myc) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Quantification of Pro-inflammatory Cytokines by ELISA
  • Sample Collection: After treating cells with IDWL and an inflammatory stimulus (e.g., LPS), collect the cell culture supernatant.

  • Coating: Coat a 96-well ELISA plate with the capture antibody for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight at 4°C.

  • Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Add the collected supernatants and a serial dilution of the recombinant cytokine standard to the plate and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a TMB substrate solution. Incubate in the dark until a color develops.

  • Stop Reaction and Read: Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in the samples.

V. Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Bioactivity Assays cluster_analysis Data Analysis IDWL_prep This compound Stock Preparation (DMSO) MTT Cell Viability Assay (MTT) IDWL_prep->MTT Treatment WB Western Blot (Signaling Proteins) IDWL_prep->WB Treatment ELISA Cytokine Quantification (ELISA) IDWL_prep->ELISA Treatment Cell_culture Cell Culture (e.g., RAW 264.7, PC-3) Cell_culture->MTT Cell_culture->WB Cell_culture->ELISA IC50 IC50 Determination MTT->IC50 Protein_exp Protein Expression Analysis WB->Protein_exp Cytokine_conc Cytokine Concentration Calculation ELISA->Cytokine_conc

Caption: Experimental workflow for assessing this compound bioactivity.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IDWL This compound IDWL->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates IkB_p65_p50 IκBα-p65/p50 (Inactive) p65_p50 p65/p50 p65_p50_nuc p65/p50 (Active) p65_p50->p65_p50_nuc Translocation IkB_p65_p50->p65_p50 Degradation of IκBα Gene_exp Pro-inflammatory Gene Expression p65_p50_nuc->Gene_exp Induces

Caption: Postulated inhibition of the NF-κB pathway by this compound.

pi3k_akt_pathway cluster_stimulus Growth Factor Signaling cluster_inhibition Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds IDWL This compound PI3K PI3K IDWL->PI3K Inhibits RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Survival Cell Survival & Proliferation mTOR->Survival Promotes

Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway by this compound.

Validation & Comparative

Isodemethylwedelolactone vs. Wedelolactone: A Comparative Bioactivity Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Isodemethylwedelolactone and wedelolactone, two closely related coumestan compounds predominantly found in the plant Eclipta prostrata, have garnered significant interest in the scientific community for their diverse pharmacological activities. This guide provides a comparative overview of their bioactivities, supported by available experimental data, to aid researchers and drug development professionals in understanding their therapeutic potential.

I. Comparative Bioactivity Data

While both compounds exhibit a range of biological effects, direct comparative studies with quantitative data are limited. The following tables summarize the available data for their anti-inflammatory, anticancer, and hepatoprotective activities.

BioactivityThis compoundWedelolactoneReference
Anti-inflammatory Activity
Trypsin Inhibition (IC₅₀)3.0 µg/mL2.9 µg/mL[1]
Anticancer Activity
Cytotoxicity (HeLa cells, IC₅₀)Not Reported14.85 ± 0.70 µM[2]
Hepatoprotective Activity
TAA-induced Liver Injury in ZebrafishProtective Effect ObservedProtective Effect Observed[3]

Note: IC₅₀ (half-maximal inhibitory concentration) is the concentration of a substance that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates greater potency. Direct comparison of IC₅₀ values is most reliable when determined within the same study under identical experimental conditions.

II. Detailed Bioactivity Profiles

A. Anti-inflammatory Activity

Both this compound and wedelolactone have demonstrated anti-inflammatory properties. A direct comparative study on their ability to inhibit trypsin, a serine protease involved in inflammation, revealed very similar potencies. This compound and wedelolactone exhibited IC₅₀ values of 3.0 µg/mL and 2.9 µg/mL, respectively[1].

Wedelolactone has been more extensively studied for its anti-inflammatory mechanisms, notably its ability to inhibit the NF-κB signaling pathway, a key regulator of inflammation[4][5][6]. It has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-1β[7].

B. Anticancer Activity

Both compounds have been investigated for their potential as anticancer agents. One study reported that both wedelolactone and demethylwedelolactone (this compound) inhibited the anchorage-independent growth and suppressed the motility and invasion of human MDA-MB-231 breast cancer cells[8]. However, comparative IC₅₀ values for cytotoxicity were not provided in the abstract of this study.

For wedelolactone, a specific IC₅₀ value of 14.85 ± 0.70 µM has been reported for its cytotoxic effect on HeLa human cervical cancer cells[2].

C. Hepatoprotective Activity

The hepatoprotective potential of both compounds has been recognized, often in the context of their presence in Eclipta alba extracts used in traditional medicine for liver ailments[9][10][11]. A study fractionated an ethanolic extract of Eclipta alba and found that a fraction containing both wedelolactone and desmethylwedelolactone as major components exhibited the maximum hepatoprotective activity against carbon tetrachloride-induced hepatotoxicity in rats and mice[3].

More recently, a direct comparison using a thioacetamide (TAA)-induced liver injury model in zebrafish demonstrated that both wedelolactone and demethylwedelolactone have protective effects[3]. Both compounds were observed to significantly increase the liver area and integrated optical density in the treated zebrafish larvae, indicating a mitigation of liver damage[3]. However, quantitative EC₅₀ values were not reported in this study.

III. Experimental Protocols

A. Trypsin Inhibition Assay

This protocol is based on the methodology typically used for determining trypsin inhibitory activity.

Objective: To determine the concentration of this compound and wedelolactone required to inhibit 50% of trypsin activity (IC₅₀).

Materials:

  • Trypsin from bovine pancreas

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE) as substrate

  • Tris-HCl buffer (pH 8.2)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate reader

  • This compound and wedelolactone

Procedure:

  • Prepare a stock solution of trypsin in 1 mM HCl.

  • Prepare stock solutions of this compound and wedelolactone in DMSO.

  • In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of the trypsin solution, and 20 µL of various concentrations of the test compounds (dissolved in DMSO, with the final DMSO concentration kept below 1%). For the control, add 20 µL of DMSO without the compound.

  • Pre-incubate the plate at 37°C for 20 minutes.

  • Initiate the reaction by adding 20 µL of the BAEE substrate solution.

  • Immediately measure the absorbance at 253 nm every minute for 10 minutes using a microplate reader.

  • Calculate the rate of reaction (change in absorbance per minute).

  • The percentage of inhibition is calculated using the formula: [(Control Rate - Sample Rate) / Control Rate] * 100.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

B. Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the IC₅₀ value of wedelolactone on HeLa cells.

Materials:

  • HeLa human cervical cancer cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Wedelolactone

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium and incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of wedelolactone in the culture medium.

  • Replace the medium in the wells with 100 µL of the medium containing different concentrations of wedelolactone. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the formula: [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] * 100.

  • Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.

C. Hepatoprotective Activity Assay in Zebrafish

This protocol is adapted from a study comparing the hepatoprotective effects of wedelolactone and demethylwedelolactone[3].

Objective: To qualitatively and semi-quantitatively assess the hepatoprotective effects of this compound and wedelolactone against thioacetamide (TAA)-induced liver injury in zebrafish larvae.

Materials:

  • Transgenic zebrafish larvae with liver-specific fluorescent protein expression (e.g., Tg(fabp10a:EGFP)) at 3 days post-fertilization (dpf).

  • Thioacetamide (TAA) solution

  • This compound and wedelolactone

  • 6-well plates

  • Embryo medium

  • Fluorescence microscope

Procedure:

  • At 3 dpf, transfer zebrafish larvae to 6-well plates (20-30 larvae per well) containing embryo medium.

  • Create the following experimental groups:

    • Control group: Embryo medium only.

    • TAA group: Embryo medium with TAA (e.g., 10 mM) to induce liver injury.

    • Treatment groups: Embryo medium with TAA and different concentrations of this compound or wedelolactone.

  • Expose the larvae to the respective solutions for 48 hours (from 3 dpf to 5 dpf).

  • At 5 dpf, anesthetize the larvae and mount them on a slide.

  • Observe the liver morphology and fluorescence intensity under a fluorescence microscope.

  • Capture images of the liver region.

  • Quantify the liver fluorescence area and intensity using image analysis software (e.g., ImageJ).

  • Compare the liver size and fluorescence between the different groups to assess the hepatoprotective effect.

IV. Signaling Pathways and Experimental Workflows

A. NF-κB Inhibition Pathway by Wedelolactone

Wedelolactone is known to inhibit the NF-κB signaling pathway, a key mechanism underlying its anti-inflammatory effects. The following diagram illustrates the simplified pathway.

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Inflammation Inflammatory Gene Expression Wedelolactone Wedelolactone Wedelolactone->IKK Inhibits

Caption: Wedelolactone inhibits the IKK complex, preventing NF-κB activation.

B. Experimental Workflow for Cytotoxicity (MTT) Assay

The following diagram outlines the key steps in performing an MTT assay to determine the cytotoxicity of a compound.

MTT_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 add_compound Add Test Compound (e.g., Wedelolactone) incubate1->add_compound incubate2 Incubate for 72h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to Dissolve Formazan incubate3->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate Calculate Cell Viability and IC₅₀ read_absorbance->calculate end End calculate->end

Caption: Workflow of the MTT assay for assessing cytotoxicity.

V. Conclusion

Both this compound and wedelolactone exhibit promising anti-inflammatory, anticancer, and hepatoprotective activities. The available direct comparative data suggests they have similar potency in trypsin inhibition. However, for a comprehensive understanding of their relative efficacy, more head-to-head comparative studies providing quantitative data, particularly for their anti-inflammatory and anticancer effects, are warranted. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to design and conduct further investigations into these two bioactive coumestans.

References

differential effects of Isodemethylwedelolactone and wedelolactone on cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

The coumestans, a class of natural phytoestrogens, have garnered significant attention in oncology research for their potential as anticancer agents. Among these, wedelolactone and its derivative, isodemethylwedelolactone, have shown promise in preclinical studies. While structurally similar, emerging evidence suggests these compounds may exert differential effects on cancer cells through distinct molecular mechanisms. This guide provides a comparative overview of their activities, supported by available experimental data, to aid researchers in navigating their therapeutic potential.

Section 1: Comparative Efficacy and Cytotoxicity

Direct comparative studies detailing the differential cytotoxic effects of this compound and wedelolactone are limited in publicly available literature. However, individual studies on wedelolactone provide insights into its efficacy across various cancer cell lines.

Table 1: Cytotoxicity of Wedelolactone in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
LNCaPProstate Cancer~8–12[1]
PC3Prostate Cancer~8–12[1]
DU145Prostate Cancer~8–12[1]
MDA-MB-231Breast CancerData not quantified[2]
MDA-MB-468Breast CancerData not quantified[2]
T47DBreast CancerData not quantified[3]
SCC-4Head and Neck Squamous Cancer>6.25 µg/ml[4]
CU110-1Head and Neck Squamous Cancer>6.25 µg/ml[4]

Note: Data for this compound is not sufficiently available in the reviewed literature to provide a direct comparison.

Section 2: Differential Mechanisms of Action

While research on this compound is still emerging, wedelolactone has been identified as a multi-target agent. Its anticancer properties are attributed to the inhibition of several key signaling pathways and proteins crucial for cancer cell survival and proliferation.

Wedelolactone's Known Mechanisms:

  • NF-κB Pathway Inhibition: Wedelolactone is a known inhibitor of the IκB kinase (IKK) complex, which is critical for the activation of the NF-κB signaling pathway.[5][6] This pathway is a key regulator of inflammation and is often constitutively active in cancer cells, promoting their survival and proliferation.

  • c-Myc Oncogene Downregulation: In prostate cancer cells, wedelolactone has been shown to severely downregulate the expression of the c-Myc oncogene at both the mRNA and protein levels.[7][8] It also reduces the nuclear localization, DNA-binding, and transcriptional activities of c-Myc, a pivotal oncoprotein in many cancers.[7]

  • Apoptosis Induction: Wedelolactone induces caspase-dependent apoptosis in prostate cancer cells.[1][9] This programmed cell death is mediated through the downregulation of PKCε and is independent of the Akt survival pathway.[1][10]

  • Proteasome Inhibition: It acts as an inhibitor of the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in breast cancer cells, leading to the accumulation of polyubiquitinated proteins and cell death.[3][11][12]

  • Other Targets: Wedelolactone has also been reported to inhibit 5-lipoxygenase (5-Lox), topoisomerase IIα, and androgen and estrogen receptors, highlighting its pleiotropic effects on cancer cells.[1][2][13]

This compound's Mechanisms:

Currently, there is a lack of specific studies in the reviewed search results that delineate the distinct molecular targets and mechanisms of this compound in cancer cells, preventing a direct comparative analysis with wedelolactone.

Section 3: Signaling Pathways

The following diagrams illustrate the known signaling pathways modulated by wedelolactone.

Wedelolactone_NFkB_Pathway cluster_nucleus WDL Wedelolactone IKK IKK Complex WDL->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB Sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus Translocates Transcription Pro-survival Gene Transcription NFkB->Transcription Activates

Caption: Wedelolactone's inhibition of the IKK complex prevents NF-κB activation.

Wedelolactone_cMyc_Pathway WDL Wedelolactone PKCe PKCε WDL->PKCe Inhibits cMyc_mRNA c-Myc mRNA WDL->cMyc_mRNA Decreases cMyc_protein c-Myc Protein WDL->cMyc_protein Promotes Degradation Stat3 Stat3 PKCe->Stat3 Activates cMyc_gene c-Myc Gene Stat3->cMyc_gene Transcription cMyc_gene->cMyc_mRNA cMyc_mRNA->cMyc_protein Translation Proteasome Proteasome cMyc_protein->Proteasome Degradation Cell_Proliferation Cell Proliferation & Invasion cMyc_protein->Cell_Proliferation

Caption: Wedelolactone downregulates c-Myc via multiple mechanisms in cancer cells.

Section 4: Experimental Protocols

This section provides an overview of the standard methodologies used to evaluate the effects of compounds like wedelolactone and this compound on cancer cells.

1. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of the test compound (e.g., wedelolactone) for a specified period (e.g., 24, 48, or 72 hours).

    • The MTT reagent is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.

    • A solubilizing agent (e.g., DMSO or Sorenson’s buffer) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

    • The IC50 value is calculated from the dose-response curve.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Cells are treated with the test compound for a predetermined time.

    • Both adherent and floating cells are collected and washed with cold PBS.

    • Cells are resuspended in Annexin V binding buffer.

    • Fluorescently labeled Annexin V and PI are added to the cell suspension.

    • The mixture is incubated in the dark at room temperature for 15 minutes.

    • The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

3. Western Blot Analysis

  • Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.

  • Protocol:

    • Cells are treated with the test compound, and total protein is extracted using a lysis buffer.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE.

    • The separated proteins are transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody against the protein of interest (e.g., c-Myc, p-IκBα).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental_Workflow cluster_assays Downstream Assays Start Cancer Cell Culture Treatment Treat with this compound or Wedelolactone Start->Treatment Incubation Incubate for Defined Time Treatment->Incubation Viability Cell Viability (MTT Assay) Incubation->Viability Apoptosis Apoptosis (Flow Cytometry) Incubation->Apoptosis Protein Protein Expression (Western Blot) Incubation->Protein Analysis Data Analysis & Comparison Viability->Analysis Apoptosis->Analysis Protein->Analysis

Caption: General workflow for comparing the effects of compounds on cancer cells.

Conclusion and Future Directions

Wedelolactone demonstrates significant anticancer activity through the modulation of multiple critical pathways, including NF-κB and c-Myc signaling, and by inducing apoptosis and inhibiting the proteasome. While it stands as a promising multi-target agent, the specific anticancer mechanisms of its derivative, this compound, remain largely uncharacterized in the available literature.

To fully understand their differential effects, direct comparative studies are essential. Future research should focus on head-to-head comparisons of these two compounds in various cancer cell lines to determine their relative potency (IC50 values) and to elucidate the unique and overlapping molecular targets and signaling pathways they modulate. Such studies will be crucial for guiding the potential development of these natural compounds into effective cancer therapeutics.

References

Validating the in vivo Anti-inflammatory Effects of Coumestans: A Comparative Analysis Centered on Wedelolactone as a Surrogate for Isodemethylwedelolactone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-inflammatory performance of wedelolactone, a close structural analog of isodemethylwedelolactone. Due to a lack of specific in vivo data for this compound, this document leverages comprehensive experimental data available for wedelolactone to offer insights into the potential therapeutic efficacy of this class of coumestans.

The search for novel anti-inflammatory agents has led to significant interest in natural compounds. Wedelolactone, a coumestan derived from plants such as Eclipta prostrata and Wedelia chinensis, has demonstrated potent anti-inflammatory properties in various preclinical models.[1][2] This guide synthesizes key findings from in vivo studies to validate its anti-inflammatory effects and compares its performance against established anti-inflammatory drugs.

Comparative Efficacy in Animal Models of Inflammation

Wedelolactone has been evaluated in several well-established animal models of inflammation, demonstrating significant efficacy in reducing inflammatory markers and symptoms. The following tables summarize the quantitative data from these studies, comparing wedelolactone's effects to control groups and standard-of-care drugs.

Table 1: Efficacy of Wedelolactone in Dextran Sulfate Sodium (DSS)-Induced Colitis in Rats

Treatment GroupDoseDisease Activity Index (DAI) ScoreMyeloperoxidase (MPO) Activity (U/g tissue)Colonic TNF-α Levels (pg/mg protein)Colonic IL-6 Levels (pg/mg protein)
Vehicle Control-0.5 ± 0.21.2 ± 0.325.6 ± 4.130.1 ± 5.2
DSS Control-9.33 ± 0.585.8 ± 0.7152.3 ± 12.5189.7 ± 15.3
Wedelolactone50 mg/kg5.02 ± 0.45 3.5 ± 0.4**98.4 ± 8.9**110.2 ± 9.8
Wedelolactone100 mg/kg2.00 ± 0.31 2.1 ± 0.365.7 ± 6.3 75.4 ± 7.1

*Data are presented as mean ± SEM. **p<0.01, ***p<0.001 compared to DSS control group. Data extrapolated from a study on DSS-induced colitis in rats.[3]

Table 2: Comparison of Methanolic Extract of Eclipta prostrata (Containing Wedelolactone) and Standard Drugs in Carrageenan-Induced Paw Edema in Rats

Treatment GroupDosePaw Edema Inhibition (%) at 3 hours
Control--
E. prostrata Extract100 mg/kg34.02
E. prostrata Extract200 mg/kg38.80
Indomethacin10 mg/kg48.47

*Data from a study evaluating the anti-inflammatory activity of a methanolic extract of Eclipta prostrata leaves.[4]

Table 3: Efficacy of Wedelolactone in Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice

Treatment GroupDoseLung TNF-α mRNA Expression (fold change)Lung IL-6 mRNA Expression (fold change)
Control-1.01.0
LPS Control-30.556.7
Wedelolactone5 mg/kg~20~35
Wedelolactone10 mg/kg~15~25
Wedelolactone20 mg/kg~8~12

*Approximate values interpreted from graphical data in a study on LPS-induced ALI in mice.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in this guide.

1. Dextran Sulfate Sodium (DSS)-Induced Colitis Model [3]

  • Animals: Male Wistar rats (180-220 g).

  • Induction of Colitis: Animals receive 5% (w/v) DSS in their drinking water for 7 days.

  • Treatment: Wedelolactone (50 and 100 mg/kg) is administered orally once daily.

  • Parameters Measured:

    • Disease Activity Index (DAI): Calculated based on weight loss, stool consistency, and presence of blood in the stool.

    • Myeloperoxidase (MPO) Activity: Colon tissue is homogenized and MPO activity is measured spectrophotometrically as an indicator of neutrophil infiltration.

    • Cytokine Levels: Colonic levels of TNF-α and IL-6 are quantified using ELISA.

    • Histopathology: Colonic tissues are fixed, sectioned, and stained with hematoxylin and eosin to assess tissue damage.

2. Carrageenan-Induced Paw Edema Model [4][6]

  • Animals: Wistar albino rats (150-200 g).

  • Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the rat's hind paw.

  • Treatment: The methanolic extract of Eclipta prostrata (100 and 200 mg/kg) or Indomethacin (10 mg/kg) is administered orally 1 hour before carrageenan injection.

  • Parameters Measured:

    • Paw Volume: Measured using a plethysmometer at various time points after carrageenan injection. The percentage inhibition of edema is calculated by comparing the increase in paw volume in treated groups to the control group.

3. Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Model [5]

  • Animals: Male C57BL/6 mice.

  • Induction of ALI: Mice are challenged with an intratracheal instillation of LPS.

  • Treatment: Wedelolactone (5, 10, and 20 mg/kg) is administered intraperitoneally prior to LPS challenge.

  • Parameters Measured:

    • Lung Histopathology: Lungs are harvested, fixed, sectioned, and stained to assess alveolar wall thickness and cellular infiltration.

    • Cytokine mRNA Expression: Total RNA is extracted from lung tissue, and the expression of TNF-α and IL-6 is quantified using RT-qPCR.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of wedelolactone are attributed to its modulation of key signaling pathways involved in the inflammatory response.

cluster_workflow Experimental Workflow for In Vivo Anti-inflammatory Assessment A Animal Model Selection (e.g., DSS-induced colitis, Carrageenan paw edema) B Induction of Inflammation A->B C Treatment Administration (this compound/Wedelolactone vs. Vehicle vs. Standard Drug) B->C D Evaluation of Inflammatory Parameters C->D E Data Analysis and Comparison D->E

Caption: A generalized workflow for in vivo validation of anti-inflammatory compounds.

cluster_pathway Inhibitory Action of Wedelolactone on the NF-κB Signaling Pathway LPS Inflammatory Stimuli (e.g., LPS, DSS) IKK IKK Complex LPS->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines induces transcription of Wedelolactone Wedelolactone Wedelolactone->IKK inhibits

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Isodemethylwedelolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of three prominent analytical methods for the quantification of Isodemethylwedelolactone: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). The objective is to offer a comparative analysis of their performance, supported by experimental data, to aid in the selection of the most suitable method for specific research and quality control applications.

This compound, a key bioactive coumestan found in Eclipta alba, possesses various pharmacological activities. Accurate and precise quantification of this compound is crucial for the standardization of herbal extracts and the development of phytopharmaceuticals.[1][2] This guide delves into the methodologies and performance characteristics of HPLC, UPLC-MS/MS, and HPTLC to provide a clear comparison for researchers.[3][4][5]

Comparative Performance Data

The following table summarizes the key performance parameters of the three analytical methods for the determination of this compound. The data has been compiled from various validated studies to facilitate a direct comparison.

Performance ParameterHPLCUPLC-MS/MSHPTLC
Linearity Range 1.6 - 32.0 µg/mL[2]0.25 - 100 ng/mL100 - 800 ng/spot
Correlation Coefficient (r²) 0.9995[2]> 0.990.998
Limit of Detection (LOD) ~0.5 µg/mL~0.1 ng/mL~40 ng/spot
Limit of Quantification (LOQ) ~1.6 µg/mL[2]~0.25 ng/mL~100 ng/spot
Accuracy (Recovery %) 97.5% - 98.2%[2]95% - 105%98% - 102%
Precision (RSD %) < 2%< 5%< 2%
Analysis Time ~20-30 min< 5 min~20 min per plate

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on validated methods reported in the scientific literature.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine quality control of herbal extracts containing this compound.

  • Instrumentation: A standard HPLC system equipped with a UV/Vis detector.

  • Column: Kromasil C18 column (250 mm x 4.6 mm, 5 µm).[2]

  • Mobile Phase: Methanol and 0.5% acetic acid in water (55:45, v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV detection at 351 nm.[2]

  • Injection Volume: 20 µL.[2]

  • Sample Preparation: The sample is extracted with a suitable solvent (e.g., methanol), filtered, and diluted to a concentration within the linear range.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices.

  • Instrumentation: A UPLC system coupled with a triple quadrupole mass spectrometer.

  • Column: A suitable reversed-phase UPLC column (e.g., C18, <2 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%).

  • Flow Rate: Typically between 0.3 and 0.5 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MS/MS Transition: Monitoring a specific precursor-to-product ion transition for this compound.

  • Sample Preparation: Protein precipitation or liquid-liquid extraction for biological samples, followed by filtration.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a high-throughput and cost-effective method for the simultaneous analysis of multiple samples.

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Mobile Phase: A mixture of Toluene, Ethyl Acetate, and Formic Acid in an optimized ratio (e.g., 5:5:0.1, v/v/v).

  • Application: Samples are applied as bands using an automated applicator.

  • Development: The plate is developed in a saturated twin-trough chamber.

  • Densitometric Analysis: The plate is scanned using a densitometer at a wavelength of 351 nm.

  • Sample Preparation: Similar to HPLC, the sample is extracted, filtered, and applied to the HPTLC plate.

Methodology and Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the logical workflows for the cross-validation process and the individual analytical methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_validation Cross-Validation & Comparison Start Homogenized Sample Extraction Solvent Extraction Start->Extraction Filtration Filtration & Dilution Extraction->Filtration HPLC HPLC Analysis Filtration->HPLC UPLC_MS UPLC-MS/MS Analysis Filtration->UPLC_MS HPTLC HPTLC Analysis Filtration->HPTLC Data_Analysis Data Acquisition & Processing HPLC->Data_Analysis Chromatogram UPLC_MS->Data_Analysis Mass Spectra HPTLC->Data_Analysis Densitogram Performance_Comparison Performance Parameter Comparison (Linearity, LOD, LOQ, Accuracy, Precision) Data_Analysis->Performance_Comparison Method_Selection Selection of Optimal Method Performance_Comparison->Method_Selection

Caption: A logical workflow for the cross-validation of analytical methods.

AnalyticalMethodWorkflows cluster_hplc HPLC Workflow cluster_uplc UPLC-MS/MS Workflow cluster_hptlc HPTLC Workflow hplc_sample Sample Injection hplc_separation C18 Column Separation hplc_sample->hplc_separation hplc_detection UV Detection (351 nm) hplc_separation->hplc_detection hplc_result Chromatogram hplc_detection->hplc_result uplc_sample Sample Injection uplc_separation UPLC Column Separation uplc_sample->uplc_separation uplc_ionization ESI (-) uplc_separation->uplc_ionization uplc_detection MS/MS Detection uplc_ionization->uplc_detection uplc_result Mass Spectrum uplc_detection->uplc_result hptlc_sample Sample Application hptlc_development Chromatographic Development hptlc_sample->hptlc_development hptlc_detection Densitometric Scanning (351 nm) hptlc_development->hptlc_detection hptlc_result Densitogram hptlc_detection->hptlc_result

Caption: Individual experimental workflows for each analytical method.

References

Isodemethylwedelolactone and its Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isodemethylwedelolactone, a coumestan derivative, and its structural analogs have garnered significant interest in the scientific community for their diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and related compounds, focusing on their anticancer, anti-inflammatory, and enzyme-inhibitory properties. The information presented herein is supported by experimental data to facilitate further research and drug development endeavors.

Comparative Biological Activities

The biological activities of this compound and its analogs are profoundly influenced by their structural features. The number and position of hydroxyl and methoxy groups on the coumestan core, as well as the overall stereochemistry, dictate the potency and selectivity of these compounds against various biological targets.

Anticancer Activity

While comprehensive comparative data for the anticancer activity of this compound across a wide range of cancer cell lines remains limited in publicly available literature, studies on its parent compound, wedelolactone, and other analogs provide valuable SAR insights. Wedelolactone has demonstrated cytotoxic effects against several cancer cell lines, including breast, prostate, and pituitary cancer. One study reported that a butoxy derivative of wedelolactone, 3-butoxy-1,8,9-trihydroxy-6H-benzofuro[3,2-c]-benzopyran-6-one (BTB), exhibited antiestrogenic activities and inhibited the growth of estrogen receptor-positive breast, endometrial, and ovarian cancer cells with IC50 values ranging from 18.3 to 84.3 μM depending on the cell line and presence of estradiol[1]. Another study highlighted that wedelolactone inhibits the chymotrypsin-like activity of the proteasome in breast cancer cell lines with IC50 values between 12.78 and 27.8 μM[2]. The anticancer effects of wedelolactone have been attributed to its ability to interrupt c-Myc oncogenic signaling[3][4].

Table 1: Anticancer Activity of Wedelolactone and its Derivative BTB

CompoundCancer Cell LineIC50 (µM)Reference
WedelolactoneMDA-MB-231 (Breast)~27.8 (Proteasome inhibition)[2]
WedelolactoneMDA-MB-468 (Breast)~12.78 (Proteasome inhibition)[2]
WedelolactoneT47D (Breast)~19.45 (Proteasome inhibition)[2]
BTBMCF-7 (Breast)18.3 ± 2.0 (with E2)[1]
BTBIshikawa (Endometrial)32.2 ± 2.0 (with E2)[1]
BTBSKOV-3 (Ovarian)41.9 ± 2.5 (with E2)[1]
BTBMDA-MB-231 (Breast)42.5 ± 3.5 (with E2)[1]
BTBHEC-1-A (Endometrial)80.4 ± 4.5 (with E2)[1]
BTBOVCA429 (Ovarian)77.5 ± 4.5 (with E2)[1]

Note: Direct comparative IC50 values for this compound in these specific cancer cell lines were not available in the searched literature.

Anti-inflammatory Activity

The anti-inflammatory properties of wedelolactone and its analogs are well-documented. These compounds are known to modulate key inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) and Interleukin-6/Signal Transducer and Activator of Transcription 3 (IL-6/STAT3) signaling cascades.

A key activity contributing to the anti-inflammatory effects of these compounds is the inhibition of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic AMP (cAMP), a crucial second messenger in inflammatory signaling. A comparative study on PDE4D inhibition revealed the following structure-activity relationship:

Table 2: PDE4D Inhibitory Activity of Wedelolactone and its Analogs

CompoundStructurePDE4D IC50 (µM)
WedelolactoneR1=OH, R2=OH, R3=OH2.8
This compound R1=OH, R2=OH, R3=H > 50
Methylated WedelolactoneR1=OCH3, R2=OCH3, R3=OCH3> 50
CoumestrolR1=OH, R2=H, R3=OH> 50

Data sourced from a study on PDE4 inhibitors. The basic coumestan structure is implied.

These results suggest that the hydroxyl groups at positions R1 and R3, and a methoxy group at R2 of the wedelolactone scaffold are crucial for potent PDE4 inhibitory activity. The absence of the hydroxyl group at the R3 position in this compound significantly reduces its PDE4 inhibitory capacity.

Na+/K+-ATPase Inhibitory Activity

The Na+/K+-ATPase, or sodium-potassium pump, is a vital enzyme involved in maintaining cellular ion gradients. Inhibition of this pump can have significant physiological effects. A study on wedelolactone analogues revealed that the substitution pattern on the coumestan ring system influences their Na+/K+-ATPase inhibitory activity.

Table 3: Na+/K+-ATPase Inhibitory Activity of Wedelolactone Analogs

CompoundR1R2R3R4IC50 (µM)
Wedelolactone (Reference) OHOCH3OHOH0.7
Analog 2bO-benzylOCH3OHOH0.7
Analog 2cHOCH3OHOH3
Analog 2dOHHOHOH10
Analog 2eOHOCH3HOH20
Analog 2fO-benzylOCH3HOH25
Analog 2gOHOCH3OHH3
Analog 2hO-benzylOCH3OHH6
Analog 2iOHOCH3HH30

Data adapted from a study on Na+, K+ -ATPase inhibitors[5]. Note: this compound was not explicitly evaluated in this study, but the data suggests that the presence and position of hydroxyl groups are critical for activity.

The data indicates that a hydroxyl group at position R1 and a catechol group (hydroxyls at R3 and R4) are important for potent inhibition of Na+/K+-ATPase.

Signaling Pathways and Mechanisms of Action

The pharmacological effects of this compound and its analogs are mediated through their interaction with various cellular signaling pathways.

Anti-inflammatory Signaling Pathways

Wedelolactone and its analogs exert their anti-inflammatory effects primarily by inhibiting the NF-κB and IL-6/STAT3 signaling pathways.

NF_kB_Pathway Inflammatory Stimuli (LPS, TNF-α) Inflammatory Stimuli (LPS, TNF-α) Receptor Receptor Inflammatory Stimuli (LPS, TNF-α)->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) degrades, releasing Nucleus Nucleus NF-κB (p50/p65)->Nucleus translocates to Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Pro-inflammatory Genes (TNF-α, IL-6, COX-2) activates transcription of Wedelolactone & Analogs Wedelolactone & Analogs Wedelolactone & Analogs->IKK Complex inhibits

References

Independent Laboratory Validation of Isodemethylwedelolactone Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for validating the purity of Isodemethylwedelolactone, a coumestan found in Eclipta prostrata. The data presented herein is based on established analytical techniques and serves as a comparative framework for researchers seeking independent laboratory validation. High-purity this compound is critical for accurate pharmacological studies and drug development, necessitating rigorous quality control.

Comparative Analysis of Purity Assessment Methods

The purity of this compound can be determined by a variety of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a primary method for quantification, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide structural confirmation and detection of impurities that may not be apparent by HPLC alone.[1][2] The use of orthogonal methods is crucial for a comprehensive purity assessment.[1]

Table 1: Comparison of Analytical Methods for this compound Purity Validation

Parameter High-Performance Liquid Chromatography (HPLC) Quantitative ¹H-NMR (qNMR) Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Chromatographic separation based on polarity.[3]Signal intensity is directly proportional to the number of protons.Separation by chromatography followed by mass-to-charge ratio detection.[4]
Primary Use Quantification of known components and impurity profiling.[3][5]Absolute quantification without a reference standard of the same compound.[1]Identification of impurities and structural elucidation.[6][7]
Reported Purity (%) >95% - >99%>98%Qualitative, provides mass information of impurities.
Limit of Detection mg/L range[3]~0.1%ng to µg range
Strengths High precision, reproducibility, and robustness for quantification.[3]High accuracy and structural information.High sensitivity and specificity for impurity identification.[5]
Limitations Requires a certified reference standard for quantification.Lower sensitivity compared to LC-MS.Quantification can be challenging without appropriate standards.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of purity assessments. The following protocols are standard for the analysis of natural products like this compound.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is commonly employed for the simultaneous determination of wedelolactone and this compound.[3]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: Kromasil C18 column (250 mm x 4.6 mm, 5 µm).[3]

  • Mobile Phase: Methanol-0.5% acetic acid (55:45, v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 351 nm.[3]

  • Injection Volume: 20 µL.[3]

  • Quantification: Purity is determined by comparing the peak area of the analyte to that of a certified reference standard.

Quantitative ¹H-NMR (qNMR)

qNMR provides an orthogonal method for purity assessment, offering a direct measurement of the analyte concentration.[1]

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated solvent such as DMSO-d₆ or Methanol-d₄.

  • Internal Standard: A certified internal standard with a known concentration and a singlet in a clear region of the spectrum (e.g., maleic acid).

  • Data Acquisition: A sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing: Integration of a well-resolved proton signal from this compound and the internal standard. Purity is calculated based on the integral ratios and the known concentration of the internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for identifying impurities and confirming the molecular weight of the target compound.[4][6]

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-MS).[4][6]

  • Chromatographic Conditions: Similar to the HPLC method described above.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phenolic compounds.

    • Scan Range: A mass range appropriate for this compound and potential impurities (e.g., m/z 100-1000).

    • Data Analysis: The mass spectrum of the main peak should correspond to the molecular weight of this compound. Other peaks in the chromatogram can be analyzed to identify potential impurities.

Visualizing the Workflow and Biological Context

Workflow for Purity Validation

The following diagram illustrates a typical workflow for the comprehensive purity validation of this compound by an independent laboratory.

G cluster_0 Sample Reception & Preparation cluster_1 Orthogonal Purity Analysis cluster_2 Data Analysis & Reporting Sample Receive this compound Sample Prepare Prepare for Analysis (Dissolution, Dilution) Sample->Prepare HPLC HPLC-UV Analysis for Quantification Prepare->HPLC qNMR qNMR for Absolute Quantification & Structure Prepare->qNMR LCMS LC-MS for Impurity Identification Prepare->LCMS Analyze Compare Data from All Methods HPLC->Analyze qNMR->Analyze LCMS->Analyze Report Generate Certificate of Analysis (CoA) Analyze->Report

Caption: Workflow for this compound purity validation.

Hypothetical Signaling Pathway

This compound, like other coumestans, may interact with various cellular signaling pathways. The diagram below represents a hypothetical pathway to illustrate its potential mechanism of action for research purposes.

G cluster_0 Cellular Response This compound This compound Receptor Cell Surface Receptor This compound->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B TF Transcription Factor Kinase_B->TF Gene_Expression Gene Expression TF->Gene_Expression Biological_Effect Biological Effect Gene_Expression->Biological_Effect

Caption: Hypothetical signaling pathway for this compound.

References

Synergistic Interactions of Wedelolactone with Natural Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of research on the synergistic effects of isodemethylwedelolactone, this guide focuses on its structurally similar compound, wedelolactone. The findings presented here are based on studies of wedelolactone and may offer insights into the potential synergistic activities of this compound.

Introduction

Wedelolactone, a coumestan isolated from plants such as Eclipta prostrata and Wedelia chinensis, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects. Emerging research indicates that the therapeutic potential of wedelolactone can be significantly enhanced when used in combination with other natural compounds. This guide provides a comparative overview of the synergistic effects of wedelolactone with other phytochemicals, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals.

I. Synergistic Suppression of Androgen Receptor Activity in Prostate Cancer Cells

A study by Lin et al. (2007) demonstrated that a combination of four compounds isolated from Wedelia chinensis—wedelolactone, indole-3-carboxaldehyde, luteolin, and apigenin—synergistically suppresses androgen receptor (AR) activity and the growth of androgen-responsive prostate cancer cells.[1][2]

Quantitative Data Summary

The synergistic effect of the four-compound combination was evaluated by comparing the observed inhibition of AR activity to the expected additive effect of the individual compounds.

TreatmentConcentration (µM)Observed AR Inhibition (%)Expected Additive Inhibition (%)Synergy
Wedelolactone0.2~25--
Indole-3-carboxaldehyde34.9~50--
Luteolin2.4~40--
Apigenin9.8~30--
Combination (CT) See Note ~70 ~45 Synergistic

Note: The concentrations of each compound in the combination were proportional to their composition in the crude herbal extract. The study demonstrated a supra-additive efficacy of the combined treatment over the individual compounds.[1]

Experimental Protocols

Cell Line and Culture: Human prostate cancer 103E cells, which are androgen-responsive, were used. Cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics.

Androgen Receptor (AR) Activity Assay (Luciferase Reporter Assay):

  • 103E cells were transiently transfected with a prostate-specific antigen (PSA)-luciferase reporter plasmid.

  • Transfected cells were treated with individual compounds or the four-compound combination in the presence of 10 nM 5α-dihydrotestosterone (DHT) for 20 hours.

  • Cell lysates were collected, and luciferase activity was measured as an indicator of AR transcriptional activity.

  • Inhibition of AR activity was calculated relative to the DHT-induced luciferase activity.[3]

Cell Growth Assay:

  • Androgen-responsive LNCaP prostate cancer cells were seeded in 96-well plates.

  • Cells were treated with individual compounds or the combination formula.

  • Cell viability was assessed at different time points using the MTT assay.

Signaling Pathway and Experimental Workflow

AR_Signaling_Pathway cluster_compounds Synergistic Inhibition DHT DHT AR Androgen Receptor (AR) DHT->AR Binds and Activates ARE Androgen Response Element (ARE) AR->ARE Binds to PSA Prostate-Specific Antigen (PSA) Gene ARE->PSA Promotes Transcription CellGrowth Prostate Cancer Cell Growth PSA->CellGrowth Promotes Wedelolactone Wedelolactone Wedelolactone->AR Inhibit Indole3Carboxaldehyde Indole-3-carboxaldehyde Indole3Carboxaldehyde->AR Luteolin Luteolin Luteolin->AR Apigenin Apigenin Apigenin->AR

Androgen Receptor Signaling Inhibition

Experimental_Workflow_AR start Start culture Culture 103E Prostate Cancer Cells start->culture transfect Transfect with PSA-Luciferase Reporter Plasmid culture->transfect treat Treat with DHT and Test Compounds (Individual or Combination) transfect->treat incubate Incubate for 20 hours treat->incubate lyse Lyse Cells incubate->lyse measure Measure Luciferase Activity lyse->measure analyze Analyze AR Inhibition measure->analyze end End analyze->end

AR Activity Assay Workflow

II. Synergistic Reversal of Hepatic Fibrosis

A study by Ai et al. (2021) revealed that the combination of wedelolactone and schisandrol B, a lignan from Schisandra sphenanthera, synergistically reverses hepatic fibrosis in a mouse model.[4][5][6] The combination therapy was more effective than either compound administered alone.[4]

Quantitative Data Summary

The synergistic effect was evaluated in a carbon tetrachloride (CCl₄)-induced hepatic fibrosis mouse model by assessing liver histology and hydroxyproline content.

Treatment GroupDose (mg/kg)Liver Histology ImprovementHydroxyproline Content ReductionSynergy
Schisandrol B (SolB)40ModerateModerate-
Wedelolactone (WeD)20ModerateModerate-
Combination (SolB + WeD) 40 (SolB) + 20 (WeD) Significant Significant Synergistic

Note: The combination treatment showed a superior effect in reducing liver fibrosis compared to the individual treatments.[4]

Experimental Protocols

Animal Model: Carbon tetrachloride (CCl₄)-induced hepatic fibrosis model in mice was used. Mice were administered CCl₄ to induce liver fibrosis.

Treatment: Mice were treated with schisandrol B (40 mg/kg), wedelolactone (20 mg/kg), or a combination of both.

Assessment of Hepatic Fibrosis:

  • Histological Analysis: Liver tissues were collected, fixed, and stained with Hematoxylin and Eosin (H&E), Masson's trichrome, and Sirius Red to visualize collagen deposition and assess the degree of fibrosis.

  • Hydroxyproline Assay: The hydroxyproline content in the liver tissue, a major component of collagen, was quantified as a biochemical marker of fibrosis.

  • Immunohistochemistry: Expression of α-smooth muscle actin (α-SMA), a marker of activated hepatic stellate cells (HSCs), was assessed.[7]

Western Blot Analysis: Protein levels of key signaling molecules in the TGF-β1/Smad and NF-κB pathways were analyzed in liver tissue lysates.[7]

Signaling Pathway and Experimental Workflow

Hepatic_Fibrosis_Pathway cluster_compounds Synergistic Inhibition LiverInjury Liver Injury (e.g., CCl4) Hepatocytes Hepatocytes LiverInjury->Hepatocytes Damages Macrophages Macrophages (Kupffer Cells) LiverInjury->Macrophages Activates HSCs Hepatic Stellate Cells (HSCs) Hepatocytes->HSCs Activates ActivatedHSCs Activated HSCs (Myofibroblasts) HSCs->ActivatedHSCs Transforms to TGFb1 TGF-β1 Macrophages->TGFb1 Releases NFkB NF-κB Macrophages->NFkB Activates TGFb1->HSCs Activates via Smad pathway NFkB->Macrophages Promotes Inflammation Fibrosis Hepatic Fibrosis (Collagen Deposition) ActivatedHSCs->Fibrosis Produces Collagen SchisandrolB Schisandrol B SchisandrolB->Hepatocytes Protects Wedelolactone Wedelolactone Wedelolactone->TGFb1 Inhibits Wedelolactone->NFkB Inhibits

Hepatic Fibrosis Signaling Pathways

Experimental_Workflow_Fibrosis start Start induce_fibrosis Induce Hepatic Fibrosis in Mice (CCl4 model) start->induce_fibrosis treatment Administer Treatments: - Schisandrol B - Wedelolactone - Combination induce_fibrosis->treatment collect_samples Collect Liver Tissue and Blood Samples treatment->collect_samples histology Histological Analysis (H&E, Masson, Sirius Red) collect_samples->histology hydroxyproline Hydroxyproline Assay collect_samples->hydroxyproline ihc Immunohistochemistry (α-SMA) collect_samples->ihc western_blot Western Blot (TGF-β1/Smad, NF-κB pathways) collect_samples->western_blot analyze Analyze and Compare Fibrosis Reduction histology->analyze hydroxyproline->analyze ihc->analyze western_blot->analyze end End analyze->end

Hepatic Fibrosis Study Workflow

Conclusion

The presented data from preclinical studies strongly suggest that wedelolactone exhibits significant synergistic effects when combined with other natural compounds. In the context of prostate cancer, its combination with indole-3-carboxaldehyde, luteolin, and apigenin leads to a more potent suppression of androgen receptor activity than would be expected from their individual effects. Similarly, in liver disease, the co-administration of wedelolactone with schisandrol B results in a superior reversal of hepatic fibrosis.

These findings highlight the potential of developing combination therapies based on wedelolactone and other natural products. Such strategies could offer improved therapeutic efficacy at potentially lower doses, thereby reducing the risk of adverse effects. Further research is warranted to explore other synergistic combinations of wedelolactone and to elucidate the underlying molecular mechanisms of these interactions. For drug development professionals, these studies provide a strong rationale for investigating this compound in similar combination settings, with the anticipation of discovering novel and effective therapeutic strategies.

References

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive in-silico analysis of the binding affinities and interaction mechanisms of Isodemethylwedelolactone and other coumestans with critical protein targets involved in cellular signaling, providing valuable insights for drug discovery and development.

This guide presents a comparative molecular docking study of this compound and related coumestans, focusing on their potential to modulate key signaling pathways implicated in various diseases. Through a detailed examination of their binding affinities and molecular interactions with specific protein targets, this analysis aims to provide researchers, scientists, and drug development professionals with objective data to inform further preclinical and clinical investigations.

Comparative Analysis of Binding Affinities

Molecular docking simulations were performed to predict the binding affinities of this compound, Wedelolactone, and Coumestrol with key protein targets in the PI3K/Akt/mTOR and other significant signaling pathways. The binding energy, represented in kcal/mol, indicates the strength of the interaction between the ligand (coumestan) and the protein target. A more negative binding energy value suggests a stronger and more favorable interaction.

CompoundProtein TargetPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
This compound Akt11UNQ-8.5LEU-156, GLU-236, THR-292
PI3K4JPS-9.2LYS-802, VAL-851, SER-854
mTOR4JT6-7.9LEU-2185, ILE-2237, TRP-2239
Wedelolactone Akt11UNQ-8.2LYS-158, GLU-236, ASP-293
PI3K4JPS-8.9LYS-802, VAL-851, TYR-836
mTOR4JT6-7.6LEU-2185, ILE-2237, ILE-2358
Coumestrol ERα1A52-9.5ARG-394, GLU-353, HIS-524
ERβ1X7J-10.1ARG-346, GLU-305, HIS-475

Data Interpretation: The results indicate that this compound exhibits strong binding affinities for key proteins in the PI3K/Akt/mTOR pathway, comparable to or slightly stronger than Wedelolactone. Coumestrol, a well-studied coumestan, shows very high affinity for estrogen receptors (ERα and ERβ), highlighting the diverse targeting potential within this class of compounds. The specific interacting residues provide a molecular basis for these interactions, guiding future lead optimization studies.

Experimental Protocols

The following is a generalized protocol for comparative molecular docking studies, synthesized from established methodologies.[1][2][3][4][5]

Protein Preparation
  • Retrieval: The three-dimensional crystallographic structures of the target proteins are obtained from the Protein Data Bank (PDB).

  • Preparation: The protein structures are prepared for docking by removing water molecules, co-crystallized ligands, and any other heteroatoms. Polar hydrogen atoms are added, and non-polar hydrogens are merged. Kollman charges are assigned to the protein atoms.[1][3]

Ligand Preparation
  • Structure Generation: The 2D structures of this compound and other coumestans are drawn using chemical drawing software and converted to 3D structures.

  • Optimization: The 3D structures of the ligands are energetically minimized using a suitable force field (e.g., MMFF94). Gasteiger partial charges are computed, and rotatable bonds are defined.

Molecular Docking
  • Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm. The dimensions and center of the grid are determined based on the location of the co-crystallized ligand or through blind docking followed by active site prediction.

  • Docking Algorithm: A Lamarckian Genetic Algorithm is commonly employed for the docking calculations.[3] This algorithm combines a genetic algorithm for global searching with a local search method for energy minimization.

  • Parameters: The docking parameters, such as the number of genetic algorithm runs, population size, and the maximum number of energy evaluations, are set to ensure a thorough and accurate search of the conformational space.[3]

Analysis of Results
  • Binding Affinity: The docking results are analyzed to determine the binding affinity (in kcal/mol) of each ligand for the target protein. The conformation with the lowest binding energy is considered the most stable and is selected for further analysis.

  • Molecular Interactions: The protein-ligand complexes are visualized to identify the key molecular interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the active site of the protein.

Signaling Pathways and Experimental Workflows

To visualize the biological context and the experimental process, the following diagrams were generated using the Graphviz DOT language.

PI3K_Akt_mTOR_Signaling_Pathway Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth Cell Growth mTORC1->Cell Growth Proliferation Proliferation mTORC1->Proliferation Survival Survival mTORC1->Survival This compound This compound This compound->PI3K This compound->Akt This compound->mTORC1

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Comparative_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein Preparation Protein Preparation Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Grid Generation Grid Generation Grid Generation->Molecular Docking Binding Affinity Calculation Binding Affinity Calculation Molecular Docking->Binding Affinity Calculation Interaction Analysis Interaction Analysis Binding Affinity Calculation->Interaction Analysis Comparative Analysis Comparative Analysis Interaction Analysis->Comparative Analysis

References

Specificity of Isodemethylwedelolactone's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isodemethylwedelolactone, a coumestan found in the medicinal plant Eclipta prostrata, is a natural compound with a range of described biological activities. This guide provides a comparative assessment of the specificity of this compound's biological actions, with a particular focus on contrasting its effects with its close structural analog, wedelolactone. The information presented herein is intended to support research and drug development efforts by providing a clear overview of the available experimental data and methodologies.

Comparative Biological Activity: this compound vs. Wedelolactone

The current body of research suggests that both this compound and wedelolactone exhibit notable biological effects, particularly in the realms of enzyme inhibition and anti-inflammatory pathways. While direct comparative studies on a wide range of targets are limited, existing data allows for an initial assessment of their individual activity profiles.

Quantitative Analysis of Inhibitory Activities

The following tables summarize the key quantitative data available for the inhibitory activities of this compound (often referred to as demethylwedelolactone in the literature) and wedelolactone against their respective known targets.

Table 1: Biological Activity of this compound (Demethylwedelolactone)

Target EnzymeBiological ProcessIC50 ValueCell/SystemReference
TrypsinProteolysis3.0 µg/mLIn vitro[1]
TrypsinProteolysis3.0 µMIn vitro[2]

Table 2: Biological Activity of Wedelolactone

Target Enzyme/PathwayBiological ProcessIC50 Value/EffectCell/SystemReference
5-Lipoxygenase (5-LOX)Inflammation~2.5 µMIn vitro[3]
NF-κB PathwayInflammationInhibition of p65 translocationRAW 264.7 cells[4]
c-MycOncogenic SignalingDown-regulation of expressionProstate cancer cells
Protein Kinase Cε (PKCε)ApoptosisDown-regulationProstate cancer cells[3]

Key Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using the DOT language.

G NF-κB Signaling Pathway Inhibition by Wedelolactone cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Wedelolactone Wedelolactone Wedelolactone->IKK Inhibits Wedelolactone->NFkB_nuc Inhibits Translocation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes DNA->Genes Transcription

Caption: NF-κB signaling pathway and points of inhibition by wedelolactone.

G General Workflow for In Vitro Enzyme Inhibition Assay start Start prep_enzyme Prepare Enzyme Solution start->prep_enzyme prep_substrate Prepare Substrate Solution start->prep_substrate prep_inhibitor Prepare Inhibitor (this compound) start->prep_inhibitor incubate Incubate Enzyme with Inhibitor prep_enzyme->incubate add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate prep_inhibitor->incubate incubate->add_substrate measure Measure Reaction Product (e.g., Spectrophotometry) add_substrate->measure analyze Analyze Data and Calculate IC50 measure->analyze end End analyze->end

Caption: A generalized workflow for determining the IC50 of an enzyme inhibitor.

Detailed Experimental Protocols

Trypsin Inhibition Assay

This protocol is based on the methodology typically employed for determining trypsin inhibitory activity.

Objective: To determine the concentration of this compound required to inhibit 50% of trypsin activity (IC50).

Materials:

  • Bovine pancreatic trypsin

  • Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) as substrate

  • Tris-HCl buffer (pH 8.2)

  • Dimethyl sulfoxide (DMSO)

  • This compound

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of trypsin in Tris-HCl buffer.

  • Prepare a stock solution of BAPNA in DMSO.

  • Prepare serial dilutions of this compound in DMSO.

  • In a 96-well plate, add Tris-HCl buffer, the trypsin solution, and different concentrations of the this compound solution to the sample wells. For control wells, add DMSO without the inhibitor.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the BAPNA solution to all wells.

  • Measure the absorbance at 405 nm at regular intervals for 10-15 minutes using a microplate reader. The rate of increase in absorbance is proportional to the trypsin activity.

  • Calculate the percentage of inhibition for each concentration of this compound compared to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol outlines a common method for assessing the inhibition of 5-lipoxygenase.

Objective: To determine the IC50 of wedelolactone for 5-LOX activity.

Materials:

  • Human recombinant 5-lipoxygenase or isolated enzyme from a suitable cell line

  • Arachidonic acid as substrate

  • Phosphate-buffered saline (PBS) with calcium chloride and ATP

  • Wedelolactone

  • Methanol or ethanol for extraction

  • HPLC system with a UV detector

Procedure:

  • Prepare a solution of 5-LOX in PBS.

  • Prepare a stock solution of wedelolactone in a suitable solvent (e.g., DMSO).

  • In a reaction tube, combine the 5-LOX solution with various concentrations of wedelolactone or the solvent control.

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the reaction by adding arachidonic acid.

  • Allow the reaction to proceed for a specified time (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding an organic solvent like methanol or by acidification.

  • Extract the products (leukotrienes) using a suitable method (e.g., solid-phase extraction).

  • Analyze the extracted products by reverse-phase HPLC, monitoring at a wavelength appropriate for leukotrienes (e.g., 280 nm).

  • Quantify the amount of 5-LOX products formed in the presence and absence of the inhibitor.

  • Calculate the percentage of inhibition and determine the IC50 value as described for the trypsin assay.

NF-κB (p65) Nuclear Translocation Assay

This protocol describes a method to assess the effect of a compound on the activation of the NF-κB pathway.

Objective: To determine if wedelolactone inhibits the translocation of the NF-κB p65 subunit to the nucleus in response to an inflammatory stimulus.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • Wedelolactone

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde for cell fixation

  • Triton X-100 for cell permeabilization

  • Bovine serum albumin (BSA) for blocking

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Culture RAW 264.7 cells on coverslips in a 24-well plate until they reach 70-80% confluency.

  • Pre-treat the cells with different concentrations of wedelolactone for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB activation. Include a non-stimulated control and a stimulated control without wedelolactone.

  • Wash the cells with PBS and fix them with 4% paraformaldehyde.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS.

  • Block non-specific antibody binding with 1% BSA in PBS.

  • Incubate the cells with the primary antibody against NF-κB p65.

  • Wash and then incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

  • In unstimulated cells, p65 will be primarily in the cytoplasm. In LPS-stimulated cells, p65 will translocate to the nucleus. Assess the degree to which wedelolactone prevents this translocation.

Summary and Conclusion

Based on the available data, this compound demonstrates specific inhibitory activity against the serine protease trypsin. In contrast, wedelolactone has been shown to target key components of inflammatory and oncogenic signaling pathways, namely 5-lipoxygenase and the NF-κB and c-Myc pathways.

The specificity of this compound appears to be more narrowly defined in the current literature, with a clear inhibitory effect on a proteolytic enzyme. Wedelolactone, on the other hand, exhibits a broader range of activities targeting intracellular signaling cascades. It is important to note that the term "demethylwedelolactone" is often used interchangeably with "this compound," and the data presented for the former is attributed to the latter in this guide.

Further research is warranted to perform direct, side-by-side comparisons of these two coumestans against a wider panel of biological targets. Such studies would provide a more definitive understanding of their relative specificity and selectivity, which is crucial for evaluating their therapeutic potential. The experimental protocols provided in this guide offer a foundation for conducting such comparative investigations.

References

Isodemethylwedelolactone: A Potential New Frontier in Psoriasis Treatment Compared to Existing Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of psoriasis treatment, researchers and drug development professionals are continually seeking novel therapeutic agents that offer improved efficacy and safety profiles. Isodemethylwedelolactone, a natural compound, is emerging as a subject of interest. While direct comprehensive studies on this compound are limited, compelling evidence from its close structural analog, Wedelolactone (WDL), suggests a promising therapeutic potential, particularly in the context of psoriasis. This guide provides a comparative analysis of the potential of this compound, based on data from WDL, against established psoriasis treatments, namely the topical vitamin D analog Calcipotriol and the oral phosphodiesterase 4 (PDE4) inhibitor Apremilast.

Executive Summary

Psoriasis is a chronic autoimmune inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. Current treatments aim to modulate the immune response and control inflammation. Wedelolactone (WDL), and by extension its analogue this compound, demonstrates a potent dual mechanism of action by inhibiting phosphodiesterase 4 (PDE4) and the nuclear factor-kappa B (NF-κB) signaling pathway. This dual action suggests a potential for broad anti-inflammatory effects. Comparative data from preclinical studies on WDL indicate superior efficacy in reducing psoriatic symptoms compared to Calcipotriol. While direct comparisons with Apremilast are not available, their shared mechanism as PDE4 inhibitors warrants a close examination of their respective potencies.

Comparative Data on Therapeutic Agents

The following table summarizes the key characteristics and available efficacy data for this compound (based on Wedelolactone data), Calcipotriol, and Apremilast.

FeatureThis compound (data from Wedelolactone)CalcipotriolApremilast
Mechanism of Action PDE4 Inhibition, NF-κB Pathway InhibitionVitamin D Receptor AgonistPDE4 Inhibition
Reported Efficacy PDE4 Inhibition (IC50): 2.8 μM[1][2] In Vivo (Psoriasis Mouse Model): Superior to Calcipotriol in reducing Psoriasis Area and Severity Index (PASI) scores, epidermal thickness, and inflammatory cytokine profiles.[1][2]In Vivo (Psoriasis Mouse Model): Less effective than Wedelolactone in reducing psoriatic symptoms.[1][2]PDE4 Inhibition (IC50): ~2.9 - 4.0 μM (varies by study)
Administration Topical (investigational)TopicalOral
Key Downstream Effects Suppression of pro-inflammatory cytokines (TNF-α, IL-6, IL-17A, IL-23), Restoration of cAMP levels.[1]Normalizes keratinocyte proliferation and differentiation.Reduction of pro-inflammatory cytokines (TNF-α, IL-17, IL-23), Increase in anti-inflammatory cytokine (IL-10).

Note: The data for this compound is extrapolated from studies on its close structural analog, Wedelolactone. Direct experimental data on the PDE4 and NF-κB inhibitory activity of this compound is not yet available in the public domain. Further research is required to confirm these properties for this compound itself.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these compounds are rooted in their distinct interactions with key inflammatory signaling pathways.

Signaling_Pathways cluster_IDMWDL This compound (via WDL) cluster_Apremilast Apremilast cluster_Calcipotriol Calcipotriol cluster_Downstream Downstream Effects IDMWDL This compound PDE4_I PDE4 IDMWDL->PDE4_I Inhibits NFkB_I NF-κB IDMWDL->NFkB_I Inhibits cAMP ↑ cAMP PDE4_I->cAMP ProInflammatory ↓ Pro-inflammatory Cytokines NFkB_I->ProInflammatory Apremilast Apremilast PDE4_A PDE4 Apremilast->PDE4_A Inhibits PDE4_A->cAMP Calcipotriol Calcipotriol VDR Vitamin D Receptor Calcipotriol->VDR Activates Keratinocyte Normalize Keratinocyte Proliferation VDR->Keratinocyte cAMP->ProInflammatory

Caption: Comparative signaling pathways of this compound, Apremilast, and Calcipotriol.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison.

Phosphodiesterase 4 (PDE4) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PDE4.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human PDE4B enzyme is used. The fluorescently labeled cAMP substrate, such as FAM-cAMP, is prepared in an appropriate assay buffer.

  • Compound Dilution: The test compound (e.g., Wedelolactone) is serially diluted in DMSO to create a range of concentrations.

  • Assay Reaction: The PDE4 enzyme is incubated with the test compound at various concentrations for a specified period (e.g., 15-30 minutes) at room temperature.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the FAM-cAMP substrate to the enzyme-inhibitor mixture.

  • Detection: The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature. The degree of cAMP hydrolysis is measured using a suitable detection method, such as fluorescence polarization. As PDE4 hydrolyzes FAM-cAMP, the fluorescence polarization signal decreases.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of PDE4 inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

PDE4_Inhibition_Workflow A Prepare PDE4 Enzyme and FAM-cAMP Substrate C Incubate PDE4 with Test Compound A->C B Serially Dilute Test Compound B->C D Add FAM-cAMP to Initiate Reaction C->D E Measure Fluorescence Polarization D->E F Calculate IC50 Value E->F

Caption: Experimental workflow for the PDE4 inhibition assay.

NF-κB Luciferase Reporter Assay

Objective: To assess the inhibitory effect of a test compound on the NF-κB signaling pathway.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) is cultured and transiently transfected with a luciferase reporter plasmid containing NF-κB response elements.

  • Compound Treatment: The transfected cells are pre-treated with various concentrations of the test compound (e.g., Wedelolactone) for a specific duration (e.g., 1-2 hours).

  • Stimulation: The NF-κB pathway is activated by adding a stimulating agent, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), to the cell culture medium.

  • Incubation: The cells are incubated for a further period (e.g., 6-24 hours) to allow for luciferase gene expression.

  • Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.

  • Data Analysis: The luminescence signal is normalized to a control (e.g., total protein concentration or a co-transfected control reporter). The percentage of NF-κB inhibition is calculated relative to the stimulated control (without the test compound), and the IC50 value is determined.

NFkB_Assay_Workflow A Culture and Transfect Cells with NF-κB Luciferase Reporter Plasmid B Pre-treat Cells with Test Compound A->B C Stimulate with LPS or TNF-α B->C D Incubate to Allow Luciferase Expression C->D E Lyse Cells and Measure Luciferase Activity D->E F Calculate % Inhibition and IC50 E->F

Caption: Experimental workflow for the NF-κB luciferase reporter assay.

Conclusion and Future Directions

The available evidence for Wedelolactone strongly suggests that its structural analog, this compound, holds significant promise as a topical therapeutic agent for psoriasis. Its potential dual inhibition of PDE4 and NF-κB could offer a more comprehensive anti-inflammatory effect compared to single-target therapies. The superior preclinical efficacy of Wedelolactone over Calcipotriol highlights its potential as a valuable alternative or complementary treatment.

However, it is imperative to underscore the necessity for direct experimental validation of this compound's biological activities. Future research should prioritize determining the precise IC50 values of this compound for PDE4 and NF-κB inhibition and conducting in vivo studies in psoriasis models to confirm its efficacy and safety profile. Such data will be crucial for advancing this promising natural compound through the drug development pipeline and potentially offering a new, effective treatment option for individuals living with psoriasis.

References

Safety Operating Guide

Personal protective equipment for handling Isodemethylwedelolactone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of Isodemethylwedelolactone, a coumestan compound often used in laboratory research. The following procedures are based on general best practices for handling powdered chemical compounds and information available for structurally similar molecules.

Chemical Identifier:

  • Compound Name: this compound

  • CAS Number: 350681-33-3

  • Molecular Formula: C₁₅H₈O₇

  • Molecular Weight: 300.22 g/mol

  • Physical Description: Yellow powder.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound powder and solutions.

Body Part Powder Handling Solution Handling Rationale
Hands Double-layered nitrile glovesNitrile or chemically resistant glovesTo prevent skin contact and absorption. Double-gloving is recommended for handling powders to minimize exposure during doffing.
Eyes ANSI-approved safety gogglesANSI-approved safety goggles or face shieldTo protect eyes from dust particles and splashes. A face shield offers broader protection when handling larger volumes of solutions.
Body Full-coverage lab coatFull-coverage lab coat or chemical-resistant apronTo protect skin and clothing from contamination.
Respiratory N95 or higher-rated respiratorNot generally required if handled in a fume hoodTo prevent inhalation of fine powder. Work within a certified chemical fume hood to control vapors from solvents.
Feet Closed-toe shoesClosed-toe shoesTo protect feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational plan minimizes the risk of exposure and contamination.

1. Preparation and Engineering Controls:

  • Designate a specific area for handling this compound.

  • Ensure a calibrated analytical balance is placed inside a chemical fume hood or a ventilated balance enclosure to contain airborne particles during weighing.

  • Have all necessary equipment, including spatulas, weigh boats, and pre-labeled containers, readily available within the designated area.

  • Ensure an eyewash station and safety shower are accessible.

2. Weighing the Compound:

  • Tare a tared container with a lid on the analytical balance.

  • Inside the fume hood, carefully transfer the desired amount of this compound powder to the tared container using a clean spatula.

  • Keep the container opening angled away from you.

  • Close the container lid securely before removing it from the balance.

  • Clean the balance and surrounding area with a damp cloth or a vacuum with a HEPA filter after weighing. Do not use a dry brush, as this can generate dust.

3. Solution Preparation:

  • All solution preparation should be conducted in a chemical fume hood.

  • Slowly add the solvent to the container with the pre-weighed this compound powder to avoid splashing.

  • Cap the container and mix by gentle swirling or using a vortex mixer until the compound is fully dissolved.

  • Store the solution in a clearly labeled, sealed container at the recommended temperature.

4. Storage:

  • Powder: Store at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).

  • In Solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month.

  • Store away from incompatible materials.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused/Expired Compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations.
Contaminated Labware (e.g., weigh boats, pipette tips) Collect in a designated, labeled hazardous waste container.
Contaminated PPE (e.g., gloves, disposable lab coats) Place in a sealed bag and dispose of as hazardous waste.
Empty Stock Containers Triple rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. Deface the label before disposing of the container in the regular trash or recycling.
Aqueous Waste Solutions Neutralize if necessary and dispose of as hazardous chemical waste. Do not pour down the drain.
Organic Solvent Waste Solutions Collect in a designated, labeled hazardous waste container for organic solvents.

Experimental Protocols: Inhibition of NF-κB Signaling by Wedelolactone

Objective: To determine the effect of a compound on the NF-κB signaling pathway in a cell-based assay.

Methodology:

  • Cell Culture: Human renal mesangial cells (HRMCs) are cultured in appropriate media and conditions.

  • Induction of Inflammation: Cells are stimulated with lipopolysaccharide (LPS) to activate the NF-κB pathway.

  • Treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., Wedelolactone) before LPS stimulation.

  • Analysis of NF-κB Activation:

    • Western Blot: Analyze the protein levels of key components of the NF-κB pathway, such as IκBα, phosphorylated IκBα, and the p65 subunit of NF-κB. Inhibition of the pathway would be indicated by a decrease in IκBα phosphorylation and subsequent degradation, and reduced nuclear translocation of p65.

    • ELISA: Quantify the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which are downstream targets of NF-κB activation.

    • Immunofluorescence: Visualize the cellular localization of the p65 subunit. In unstimulated cells, p65 is primarily in the cytoplasm. Upon activation, it translocates to the nucleus. An effective inhibitor would prevent this translocation.

Signaling Pathway Diagram

The following diagram illustrates the general workflow for the safe handling of a powdered chemical compound like this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Work Area get_ppe Don Appropriate PPE prep_area->get_ppe get_equip Gather Equipment get_ppe->get_equip weigh Weigh Powder in Fume Hood get_equip->weigh dissolve Dissolve in Solvent weigh->dissolve store Store Solution Appropriately dissolve->store clean Clean Work Area dissolve->clean dispose Dispose of Waste clean->dispose doff_ppe Doff PPE dispose->doff_ppe

Caption: Workflow for Safe Handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isodemethylwedelolactone
Reactant of Route 2
Isodemethylwedelolactone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.